Product packaging for Tris(trimethylsilyl)arsane(Cat. No.:CAS No. 17729-30-5)

Tris(trimethylsilyl)arsane

Cat. No.: B091232
CAS No.: 17729-30-5
M. Wt: 294.49 g/mol
InChI Key: OFQPGOWZSZOUIV-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)arsane is a useful research compound. Its molecular formula is C9H27AsSi3 and its molecular weight is 294.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H27AsSi3 B091232 Tris(trimethylsilyl)arsane CAS No. 17729-30-5

Properties

IUPAC Name

tris(trimethylsilyl)arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPGOWZSZOUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27AsSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099816
Record name Tris(trimethylsilyl)arsane
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Molecular Weight

294.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17729-30-5
Record name Tris(trimethylsilyl)arsane
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Record name tris(trimethylsilyl)arsine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, with the chemical formula (Me₃Si)₃As, is a critical organoarsenic compound utilized as a soluble and manageable source of arsenic in chemical synthesis. Its primary application lies in the production of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs), through dehalosilylation reactions.[1][2][3][4] The reactivity of this compound is centered on the cleavage of its As-Si bonds, making it a valuable reagent in organometallic chemistry and materials science.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to aid researchers in its safe and efficient preparation.

Core Synthesis Pathways

Two main pathways for the synthesis of this compound have been documented: the alkali metal-mediated synthesis and the direct silylation of arsine gas. The former is the most common and practical approach due to its efficiency and scalability.[1]

Alkali Metal-Mediated Synthesis

This widely used method involves a two-step process: the formation of an alkali metal arsenide followed by its reaction with chlorotrimethylsilane. A common variation of this method employs a sodium-potassium alloy to react with elemental arsenic.

Reaction Scheme:

  • Formation of the arsenide: 3 Na/K (alloy) + As → (Na/K)₃As

  • Silylation: (Na/K)₃As + 3 Me₃SiCl → (Me₃Si)₃As + 3 NaCl/KCl

A detailed experimental protocol derived from the literature is provided below.[5][6]

Experimental Protocol: Alkali Metal-Mediated Synthesis [5][6]

Caution: This procedure involves pyrophoric and air-sensitive compounds and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. A Class D metal fire extinguisher should be readily available.[6]

  • Apparatus: The reaction is typically carried out in a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, all connected to a vacuum line.

  • Reagents:

    • Sodium-Potassium alloy

    • Elemental arsenic (finely powdered, high purity)

    • Chlorotrimethylsilane (Me₃SiCl)

    • 1,2-Dimethoxyethane (DME), dried and deoxygenated

  • Procedure:

    • To a 1-liter flask, add finely powdered arsenic (14 g, 99.9995% pure) and cover it with 800 mL of DME.

    • In a separate 250-mL bulb, prepare the sodium-potassium alloy.

    • Carefully add the liquid alloy to the arsenic suspension in small amounts while stirring vigorously. The reaction must be continuously monitored.

    • In another 250-mL bulb, place 77 g of chlorotrimethylsilane.

    • After the formation of the arsenide is complete, the chlorotrimethylsilane is added to the reaction mixture.

    • The reaction mixture is stirred, and the progress is monitored.

    • Upon completion, the product, a pale yellow liquid, is isolated.

    • The impure this compound is purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Yield62%[5]
Boiling Point65-71 °C / 2.5 x 10⁻³ torr[5]

Logical Relationship of Alkali Metal-Mediated Synthesis

cluster_step1 Step 1: Arsenide Formation cluster_step2 Step 2: Silylation As Elemental Arsenic NaK3As Sodium/Potassium Arsenide As->NaK3As Reaction with NaK Sodium-Potassium Alloy NaK->NaK3As Me3SiCl Chlorotrimethylsilane NaK3As->Me3SiCl Reacts with Product This compound Me3SiCl->Product AsH3 Arsine Gas (AsH3) Reaction Reaction at -78°C AsH3->Reaction Me3SiCl Chlorotrimethylsilane (Me3SiCl) Me3SiCl->Reaction Product This compound Reaction->Product HCl HCl (byproduct) Reaction->HCl TMSA This compound ((Me3Si)3As) Reaction Dehalosilylation Reaction TMSA->Reaction GaCl3 Gallium Trichloride (GaCl3) GaCl3->Reaction GaAs Gallium Arsenide (GaAs) Reaction->GaAs Primary Product TMSCl Chlorotrimethylsilane (Me3SiCl) Reaction->TMSCl Byproduct

References

Tris(trimethylsilyl)arsane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, reactivity, and synthetic applications of tris(trimethylsilyl)arsane, a key precursor in materials science and organoarsenic chemistry.

This compound, with the chemical formula As(Si(CH₃)₃)₃, is a highly reactive organoarsenic compound that serves as a critical building block in modern chemistry.[1] Its utility stems from the labile arsenic-silicon bonds, which provide a soluble and manageable source of arsenic for the synthesis of a wide array of arsenic-containing compounds and materials.[2] This guide provides a detailed overview of its chemical properties, reactivity, and common experimental procedures, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a colorless, flammable liquid characterized by a strong, unpleasant odor.[1] Due to its high reactivity and toxicity, it is classified as a hazardous chemical and requires careful handling in a moisture-free and oxygen-free environment.[1][3]

Below is a summary of its key physical and chemical properties:

PropertyValueReference(s)
Molecular Formula C₉H₂₇AsSi₃[4][5]
Molecular Weight 294.49 g/mol [4][5]
Boiling Point 82-84 °C at 4 Torr[1][4]
Melting Point 0.5 °C[6]
Density 0.9939 g/cm³[1][4]
Appearance Colorless to light brown clear liquid[1][6]
Odor Strong, unpleasant stench[1][6]
Stability Stable under normal temperatures and pressures in an inert atmosphere.[3][6]
Incompatibilities Strong oxidizing agents, moist air, or water.[6]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, silicon dioxide, oxides of arsenic.[6]

Reactivity and Synthetic Applications

The fundamental reactivity of this compound is centered on the facile cleavage of its As-Si bonds.[2] This characteristic makes it a versatile reagent in various chemical transformations, most notably in dehalosilylation reactions and as a precursor for III-V semiconductor materials.[2]

Dehalosilylation Reactions

A prominent reaction pathway for this compound is dehalosilylation, which is instrumental in the formation of III-V semiconductor materials.[2] In these reactions, the trimethylsilyl group acts as a good leaving group, facilitating the formation of new bonds between arsenic and other elements.[2] A classic example is the reaction with Group 13 trihalides, which is a key step in the synthesis of materials like Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[2][7]

The general scheme for this reaction can be represented as: As(Si(CH₃)₃)₃ + MX₃ → MAs + 3 (CH₃)₃SiX (where M = Ga, In; X = Cl, Br, I)

This reactivity has been harnessed in both solution-phase and chemical vapor deposition (CVD) techniques to produce high-quality semiconductor films.[2][8]

Precursor to III-V Semiconductor Materials

This compound is a primary molecular precursor for the synthesis of III-V semiconductors.[2] These materials are of significant interest due to their direct bandgaps, making them suitable for a variety of optoelectronic applications, including high-frequency electronics and photovoltaics.[2] The reactive Si-As bonds in this compound allow for lower-temperature synthetic routes to these important materials compared to traditional methods.[2]

Reactions with Electrophiles and Nucleophiles

While the predominant reactivity involves the As-Si bond cleavage, the arsenic atom in this compound possesses a lone pair of electrons, allowing it to act as a nucleophile. Conversely, the silicon atoms can be susceptible to nucleophilic attack, leading to the displacement of the arsenide group. The trimethylsilyl group can act as a leaving group, facilitating reactions with various electrophiles.[2] While specific studies on its reactions with a wide range of organic electrophiles and nucleophiles are less common than its use in materials synthesis, its reactivity pattern suggests it can participate in such transformations.

Experimental Protocols

Synthesis of this compound

A widely utilized method for synthesizing this compound involves a two-step process starting from elemental arsenic.[2]

1. Formation of the Arsenide Salt: Elemental arsenic is reacted with an alkali metal (e.g., sodium or lithium) in a suitable solvent (e.g., liquid ammonia or an ether) to form the corresponding alkali metal arsenide.

dot

Synthesis_Step1 As Elemental Arsenic M3As Alkali Metal Arsenide (M3As) As->M3As M Alkali Metal (e.g., Na, Li) M->M3As Solvent Solvent (e.g., liq. NH3) Solvent->M3As

Caption: Formation of Alkali Metal Arsenide.

2. Silylation: The resulting arsenide salt is then reacted with chlorotrimethylsilane to yield this compound.

dot

Synthesis_Step2 M3As Alkali Metal Arsenide (M3As) Product This compound M3As->Product TMSCl Chlorotrimethylsilane ((CH3)3SiCl) TMSCl->Product Salt Alkali Metal Chloride (MCl) Product->Salt +

Caption: Silylation to form the final product.

An alternative approach involves the reduction of an arsenic trihalide, such as arsenic(III) chloride (AsCl₃), with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to form arsine (AsH₃).[2] The subsequent reaction of arsine with a silylating agent like chlorotrimethylsilane yields the desired product.[2]

Experimental Workflow: Synthesis of Gallium Arsenide (GaAs) Nanoparticles

This compound is a key reagent in the synthesis of GaAs nanoparticles. A typical experimental workflow is as follows:

dot

GaAs_Synthesis cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization GaCl3 Gallium Trichloride (GaCl3) in Solvent Injection Inject TTMSiAs into hot GaCl3 solution GaCl3->Injection TTMSiAs This compound (TTMSiAs) in Solvent TTMSiAs->Injection Growth Nanocrystal Growth at Elevated Temperature Injection->Growth Quenching Cool and Quench Reaction Growth->Quenching Precipitation Precipitate with Anti-solvent Quenching->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Analysis Characterize GaAs Nanoparticles (TEM, XRD, etc.) Centrifugation->Analysis

Caption: Workflow for GaAs nanoparticle synthesis.

Disclaimer: The experimental protocols described are for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The high toxicity and reactivity of this compound necessitate handling in a glovebox or with Schlenk line techniques.[1][3]

References

The Formation of Tris(trimethylsilyl)arsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for tris(trimethylsilyl)arsine, (Me₃Si)₃As, a crucial reagent in materials science and organometallic chemistry. The document details the mechanisms of formation, provides experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

Tris(trimethylsilyl)arsine is a versatile and highly reactive organoarsenic compound. Its primary utility lies in its ability to serve as a soluble and manageable source of the arsenic atom, particularly in the synthesis of III-V semiconductor materials.[1] The reactivity of (Me₃Si)₃As is dominated by the facile cleavage of the As-Si bonds, enabling dehalosilylation reactions with a variety of metal and main group halides.[1][2] This guide focuses on the two most prevalent and effective methods for its synthesis: the reaction of an alkali metal arsenide with trimethylsilyl chloride and a magnesium-mediated synthesis from arsenic trichloride.

Synthetic Methodologies and Mechanisms of Formation

Two principal synthetic pathways to tris(trimethylsilyl)arsine have been established, each with distinct advantages and mechanistic features.

Alkali Metal-Mediated Synthesis

This is a widely utilized and scalable method for the production of tris(trimethylsilyl)arsine.[1] The process commences with the reduction of elemental arsenic by an alkali metal alloy, typically a sodium-potassium (Na/K) alloy, to generate a highly reactive arsenide intermediate.[1] This intermediate is subsequently quenched with trimethylsilyl chloride to yield the final product.[3]

Mechanism:

The reaction proceeds in two main stages:

  • Formation of the Alkali Metal Arsenide: Elemental arsenic powder is treated with a sodium-potassium alloy in a suitable solvent, such as 1,2-dimethoxyethane (DME). The highly reducing alkali metal alloy reacts with arsenic to form the alkali metal arsenide, nominally (Na/K)₃As.[3] This species is a potent nucleophile.

  • Silylation of the Arsenide: The in-situ generated arsenide undergoes a nucleophilic substitution reaction with three equivalents of trimethylsilyl chloride. The arsenic atom attacks the silicon atom of the trimethylsilyl chloride, displacing the chloride ion. This process is repeated three times to form the three As-Si bonds in the final product.

The overall reaction can be represented as:

3 Na/K + As → (Na/K)₃As (Na/K)₃As + 3 Me₃SiCl → (Me₃Si)₃As + 3 (Na/K)Cl[3]

G cluster_0 Step 1: Formation of Alkali Metal Arsenide cluster_1 Step 2: Silylation As Elemental Arsenic (As) NaK3As Alkali Metal Arsenide ((Na/K)3As) As->NaK3As + 3 Na/K in DME NaK Sodium-Potassium Alloy (3 Na/K) Me3SiCl Trimethylsilyl Chloride (3 Me3SiCl) Me3Si3As Tris(trimethylsilyl)arsine ((Me3Si)3As) NaKCl Alkali Metal Chloride (3 (Na/K)Cl) NaK3As_ref->Me3Si3As + 3 Me3SiCl

Figure 1. Reaction pathway for the alkali metal-mediated synthesis of (Me₃Si)₃As.

Magnesium-Mediated Synthesis

An alternative and high-yielding route involves the reaction of arsenic(III) chloride with magnesium metal and trimethylsilyl chloride in a coordinating solvent.[1] Hexamethylphosphoramide (HMPA) has been reported as a particularly effective solvent for this reaction, affording yields of up to 83%.[1]

Mechanism:

The mechanism of this reaction is believed to proceed through the in-situ formation of a reactive magnesium arsenide species.[1]

  • Reduction of Arsenic Trichloride: Magnesium metal acts as a reducing agent, reacting with arsenic trichloride. It is proposed that this initially forms a transient, highly reactive "magnesium arsenide" intermediate. The exact stoichiometry and structure of this intermediate are not well-defined but can be conceptually thought of as an equivalent of "Mg₃As₂".

  • Silylation: This reactive magnesium arsenide species is then trapped in-situ by trimethylsilyl chloride. Similar to the alkali metal route, the arsenide acts as a nucleophile, reacting with three equivalents of Me₃SiCl to form tris(trimethylsilyl)arsine.

The overall balanced reaction is:

2 AsCl₃ + 6 Mg + 6 Me₃SiCl → 2 (Me₃Si)₃As + 6 MgCl₂

G cluster_0 Step 1: In-situ Formation of Magnesium Arsenide cluster_1 Step 2: Silylation AsCl3 Arsenic Trichloride (2 AsCl3) Mg3As2 Reactive Magnesium Arsenide Intermediate AsCl3->Mg3As2 + 6 Mg in HMPA Mg Magnesium (6 Mg) Me3SiCl Trimethylsilyl Chloride (6 Me3SiCl) Me3Si3As Tris(trimethylsilyl)arsine (2 (Me3Si)3As) MgCl2 Magnesium Chloride (6 MgCl2) Mg3As2_ref->Me3Si3As + 6 Me3SiCl G start Start prep Prepare inert atmosphere apparatus start->prep add_reagents Add As powder and dry DME to flask prep->add_reagents add_NaK Add Na/K alloy add_reagents->add_NaK reflux Reflux for 24h add_NaK->reflux cool Cool to ~22°C in ice bath reflux->cool add_Me3SiCl Add Me3SiCl dropwise (1.5h) cool->add_Me3SiCl stir Stir at room temp (e.g., overnight) add_Me3SiCl->stir workup Isolate product: - Filter - Remove solvent - Distill stir->workup end End workup->end

References

Tris(trimethylsilyl)arsane CAS number 17729-30-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tris(trimethylsilyl)arsane (CAS: 17729-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile and highly reactive organoarsenic compound. Its primary utility lies in its function as a soluble and manageable source of the arsenide ion, making it a critical precursor in the synthesis of advanced materials, particularly III-V semiconductors. The fundamental reactivity of this compound is centered on the facile cleavage of its arsenic-silicon (As-Si) bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17729-30-5[1]
Molecular Formula C₉H₂₇AsSi₃[1]
Molecular Weight 294.49 g/mol [1]
Appearance Colorless liquid, melts slightly below room temperature[2]
Boiling Point 82-84 °C @ 4 Torr[1] 65-71 °C @ 2.5 x 10⁻³ Torr[2]
Density 0.9939 g/cm³[1]
Solubility Very soluble in benzene, toluene, pentane, THF, and diethyl ether[2]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR A single resonance appears at δ 0.30 ppm (in C₇D₈)[2]
¹³C NMR A single resonance appears at δ 4.31 ppm[2]
FT-IR (Predicted) Expected to show a strong, sharp band for the Si-CH₃ group around 1260 cm⁻¹ and one or more strong bands in the 865-750 cm⁻¹ range.[3]
Mass Spec. (Predicted) The mass spectrum is expected to show a characteristic fragment ion for [Si(CH₃)₃]⁺ at m/z = 73. Predicted adducts include [M+H]⁺ at m/z 295.07 and [M+Na]⁺ at m/z 317.05.[4][5]

Synthesis of this compound

The most established and widely used method for synthesizing this compound involves the reaction of an alkali metal arsenide with chlorotrimethylsilane.[6] The following protocol details a synthesis using a sodium-potassium alloy.

Experimental Protocol: Synthesis via Alkali Metal Arsenide

Caution: This procedure is extremely hazardous and must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Sodium-potassium alloy is violently reactive with water and air. This compound is a toxic, highly pyrophoric liquid that may generate toxic arsine gas (AsH₃) upon exposure to air or moisture. A Class D metal fire extinguisher must be readily available.[2]

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen/vacuum line. Ensure all glassware is rigorously dried.

  • Reactant Preparation: Under a positive pressure of argon, charge the flask with arsenic powder (15.0 g, 0.20 mol) and 1,2-dimethoxyethane (DME, 200 mL, previously dried and deoxygenated).

  • Alloy Formation and Reaction: Add sodium metal (4.6 g, 0.20 mol) and potassium metal (7.8 g, 0.20 mol) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 48 hours, indicated by the consumption of the alkali metals and the formation of a fine, dark grey suspension of K₃As/Na₃As.

  • Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorotrimethylsilane (65.2 g, 0.60 mol) in 100 mL of dry DME via the dropping funnel over 2 hours, maintaining the temperature below -60 °C.

  • Warm-up and Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Filter the mixture through a medium-porosity fritted funnel under an inert atmosphere to remove the precipitated alkali metal chlorides. Wash the filter cake with dry pentane.

  • Purification: Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude product as a pale yellow liquid. Purify the crude material by fractional distillation under high vacuum (bp 65-71 °C / 2.5 x 10⁻³ torr) to afford this compound as a clear, colorless liquid. The typical yield is around 62%.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification As Arsenic Powder Reflux Reflux (48h) NaK Na/K Metal DME Dry DME Solvent AlkaliArsenide Na3As / K3As Suspension Reflux->AlkaliArsenide Cooling Cool to -78 °C AlkaliArsenide->Cooling Stir Warm to RT, Stir Overnight Cooling->Stir TMSCl_add Add (CH3)3SiCl in DME TMSCl_add->Cooling CrudeMixture Crude Reaction Mixture (Product + Salts) Stir->CrudeMixture Filter Inert Atmosphere Filtration CrudeMixture->Filter Salts NaCl / KCl Waste Filter->Salts SolventRemoval Solvent Removal (in vacuo) Filter->SolventRemoval CrudeProduct Crude Liquid Product SolventRemoval->CrudeProduct Distill Fractional Distillation (High Vacuum) CrudeProduct->Distill FinalProduct Pure this compound Distill->FinalProduct

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the lability of the As-Si bonds, which readily undergo cleavage. This reactivity is central to its primary application: the synthesis of III-V semiconductor materials through dehalosilylation reactions.[6]

Dehalosilylation Reactions for III-V Semiconductor Synthesis

This compound reacts with Group 13 trihalides (e.g., GaCl₃, InCl₃) to form the corresponding arsenide material (e.g., GaAs, InAs) and chlorotrimethylsilane, which is volatile and easily removed. This provides a low-temperature, solution-phase or vapor-phase route to these important materials.[6][7][8]

Experimental Protocol: Deposition of Gallium Arsenide (GaAs) Films

The following is a representative protocol for the deposition of GaAs thin films using organometallic chemical vapor deposition (OMCVD).

  • Precursor and Substrate Preparation: Load this compound and anhydrous Gallium(III) chloride (GaCl₃) into separate bubblers on a CVD manifold. Heat the bubblers to 102-103 °C for the arsane and 41-42 °C for GaCl₃ to ensure adequate vapor pressure.[7] Prepare silicon or GaAs substrates by appropriate cleaning and etching procedures.[7]

  • Deposition: Place the substrate on an inductively heated graphite susceptor within the reactor chamber. Heat the substrate to the desired deposition temperature (e.g., 400 °C).[7]

  • Gas Flow: Introduce a carrier gas (e.g., Argon) through the heated bubblers to transport the precursor vapors into the mixing manifold and then into the reactor chamber.[7]

  • Reaction and Film Growth: The gas-phase reaction between this compound and GaCl₃ occurs at the heated substrate surface, leading to the deposition of a Gallium Arsenide film and the formation of volatile chlorotrimethylsilane, which is carried away by the gas flow.[7]

  • Characterization: After deposition, cool the system and remove the substrate. The resulting film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of GaAs and Auger electron spectroscopy to assess purity and stoichiometry.[7]

G As_TMS3 As(Si(CH3)3)3 GaCl3 GaCl3 As_TMS3:e->GaCl3:w Si-As bond attacks Ga plus1 + arrow Δ (Dehalosilylation) GaCl3:w->As_TMS3:e Cl attacks Si GaAs GaAs (solid) plus2 + TMS_Cl 3 (CH3)3SiCl (volatile)

Caption: Dehalosilylation reaction for GaAs synthesis.

Safety and Handling

This compound is a hazardous material that requires stringent safety protocols. Its pyrophoric and toxic nature, coupled with the potential to release highly toxic arsine gas, necessitates careful handling.

Table 3: Safety and Handling Precautions

HazardPrecaution
Pyrophoricity Spontaneously flammable in air. Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times using Schlenk line or glovebox techniques.[2]
Toxicity Highly toxic. Poisonous by ingestion and toxic if inhaled. Avoid all contact with skin and eyes and prevent inhalation of vapors.[2]
Reactivity Reacts violently with water and moisture, potentially forming flammable gases and highly toxic arsine (AsH₃).[2] Incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE) Wear appropriate flame-retardant laboratory coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical safety goggles or a face shield.[2]
Fire Safety Keep a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use water, carbon dioxide, or halogenated extinguishers.[2]
Disposal Quench residues and empty containers cautiously in a fume hood by slowly adding an alcohol like tert-butanol or isopropanol, followed by water. This process may generate arsine gas.[2]

References

Spectroscopic Profile of Tris(trimethylsilyl)arsane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(trimethylsilyl)arsane, As(Si(CH₃)₃)₃. Due to the air- and moisture-sensitive nature of this compound, all handling and spectroscopic measurements require rigorous anaerobic and anhydrous techniques. This document summarizes known experimental data and provides predicted spectroscopic characteristics based on established principles for organosilicon and organoarsenic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. The high symmetry of the molecule simplifies its ¹H, ¹³C, and ²⁹Si NMR spectra, each expected to show a single resonance, indicative of the chemically equivalent trimethylsilyl groups.

Data Summary
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H C₆D₆0.30SingletNot Applicable
¹³C Not Specified4.31SingletNot Applicable
²⁹Si Not SpecifiedPredicted: -10 to 10SingletNot Applicable

Note: The ²⁹Si NMR chemical shift is a prediction based on typical values for tetracoordinated silicon atoms bonded to other silicon or p-block elements.

Experimental Protocol: NMR Spectroscopy of Air-Sensitive Compounds

The acquisition of high-quality NMR spectra of this compound necessitates the use of specialized techniques to prevent decomposition upon exposure to air and moisture.

Materials:

  • J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a Cajon adapter).

  • Glovebox or Schlenk line.

  • Anhydrous, deuterated NMR solvent (e.g., Benzene-d₆).

  • This compound sample.

  • Gas-tight syringe.

Procedure:

  • Preparation of the NMR Tube:

    • In a glovebox, add a small amount of the this compound sample to a clean, dry J. Young NMR tube.

    • Using a gas-tight syringe, add the desired volume of anhydrous deuterated solvent to the NMR tube.

    • Seal the J. Young tube.

    • Alternatively, using a Schlenk line, the sample can be introduced into a standard NMR tube under a positive pressure of inert gas, followed by the addition of solvent via a cannula or syringe. The tube is then sealed with a tight-fitting cap and wrapped with parafilm.

  • Data Acquisition:

    • The NMR spectrometer is set up for the desired nucleus (¹H, ¹³C, ²⁹Si).

    • For ¹³C and ²⁹Si NMR, proton decoupling is typically employed to simplify the spectra and enhance signal-to-noise.

    • A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-noise ratio. The low natural abundance and sensitivity of ²⁹Si may require a longer acquisition time.

Infrared (IR) Spectroscopy

Predicted IR Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2960 - 2850StrongC-H stretching (from CH₃ groups)
1450 - 1400MediumC-H asymmetric bending (from CH₃ groups)
1260 - 1240StrongSi-CH₃ symmetric bending (umbrella mode)
860 - 760Strong, BroadSi-C stretching and CH₃ rocking
700 - 600MediumAs-Si stretching
Experimental Protocol: IR Spectroscopy of Air-Sensitive Liquids

Method 1: KBr Pellet (for solid decomposition products or non-volatile liquids) This method is generally not suitable for volatile, air-sensitive liquids like this compound but can be used for solid derivatives.

Method 2: Solution Cell

  • Cell Preparation: A liquid-tight IR cell with windows transparent in the mid-IR region (e.g., KBr, NaCl) is assembled in a glovebox.

  • Sample Loading: The this compound is dissolved in a dry, IR-transparent solvent (e.g., hexane, carbon disulfide) inside the glovebox. The solution is then injected into the sealed IR cell.

  • Data Acquisition: The IR spectrum is recorded, and a background spectrum of the solvent in the same cell is subtracted.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 294.063650 g/mol .[1]

Predicted Mass Spectrometry Data
m/zProposed Fragment
294[As(Si(CH₃)₃)₃]⁺ (Molecular Ion, M⁺)
279[As(Si(CH₃)₃)₂(Si(CH₃)₂)]⁺ (M - CH₃)⁺
221[As(Si(CH₃)₃)₂]⁺ (M - Si(CH₃)₃)⁺
147[AsSi(CH₃)₃]⁺
73[Si(CH₃)₃]⁺
Experimental Protocol: Mass Spectrometry of Air-Sensitive Compounds

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source is commonly used for volatile compounds.

  • A direct insertion probe or a gas chromatography (GC) inlet can be used for sample introduction.

Procedure:

  • Sample Preparation: The sample is prepared in a glovebox. If using a GC-MS, the sample is diluted in a volatile, anhydrous solvent. For a direct insertion probe, a small amount of the neat liquid can be loaded into a capillary tube which is then sealed.

  • Sample Introduction: The prepared sample is introduced into the mass spectrometer, minimizing exposure to the atmosphere. For GC-MS, an autosampler with a sealed vial system is ideal. For a direct insertion probe, the probe is quickly inserted into the vacuum lock of the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range.

Visualizations

The following diagrams illustrate the molecular structure, a general workflow for spectroscopic analysis, and the predicted mass spectrometry fragmentation pattern of this compound.

molecular_structure cluster_Si1 cluster_Si2 cluster_Si3 As As Si1 Si As->Si1 Si2 Si As->Si2 Si3 Si As->Si3 C11 CH₃ Si1->C11 C12 CH₃ Si1->C12 C13 CH₃ Si1->C13 C21 CH₃ Si2->C21 C22 CH₃ Si2->C22 C23 CH₃ Si2->C23 C31 CH₃ Si3->C31 C32 CH₃ Si3->C32 C33 CH₃ Si3->C33

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound SamplePrep Dissolution/Loading Sample->SamplePrep Solvent Anhydrous Solvent Solvent->SamplePrep NMR NMR (¹H, ¹³C, ²⁹Si) SamplePrep->NMR IR IR SamplePrep->IR MS Mass Spec SamplePrep->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret

Caption: General workflow for spectroscopic analysis of air-sensitive compounds.

mass_spec_fragmentation M [As(Si(CH₃)₃)₃]⁺ m/z = 294 M_minus_CH3 [As(Si(CH₃)₃)₂(Si(CH₃)₂)]⁺ m/z = 279 M->M_minus_CH3 - CH₃ M_minus_SiMe3 [As(Si(CH₃)₃)₂]⁺ m/z = 221 M->M_minus_SiMe3 - Si(CH₃)₃ AsSiMe3 [AsSi(CH₃)₃]⁺ m/z = 147 M_minus_SiMe3->AsSiMe3 - Si(CH₃)₃ SiMe3 [Si(CH₃)₃]⁺ m/z = 73 AsSiMe3->SiMe3 - As

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

Dehalosilylation Reactions of Tris(trimethylsilyl)arsane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, As(SiMe₃)₃, is a versatile and highly reactive organoarsenic compound that serves as a valuable precursor in the synthesis of various arsenic-containing materials. Its primary utility lies in dehalosilylation reactions, where the facile cleavage of the As-Si bonds allows for the formation of new bonds between arsenic and other elements. This technical guide provides an in-depth overview of the dehalosilylation reactions of this compound, with a focus on its application in the synthesis of III-V semiconductor materials. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows.

Core Concepts: The Dehalosilylation Reaction

The fundamental principle behind the dehalosilylation reactions of this compound is the reaction of the silylarsane with a halide compound, typically a metal halide. In this reaction, the silicon atom of the trimethylsilyl group exhibits a high affinity for the halogen atom, leading to the formation of a volatile trimethylsilyl halide (Me₃SiX) and a new arsenic-metal bond. This process is a clean and efficient method for the targeted synthesis of arsenide materials.

The general reaction can be represented as:

As(SiMe₃)₃ + 3 MX → AsM₃ + 3 Me₃SiX

Where M is a metal and X is a halogen. The reaction proceeds through the stepwise elimination of trimethylsilyl halide.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the reaction of elemental arsenic with a sodium-potassium (Na/K) alloy to form an arsenide intermediate, which is then quenched with chlorotrimethylsilane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Elemental arsenic powder

  • Sodium-potassium alloy

  • Chlorotrimethylsilane (Me₃SiCl)

  • 1,2-dimethoxyethane (DME), dried and deoxygenated

Procedure:

  • In a reaction flask equipped with a condenser and under an inert atmosphere (e.g., argon), a dispersion of elemental arsenic in DME is prepared.

  • The sodium-potassium alloy is carefully added to the arsenic dispersion. The reaction is exothermic and should be controlled.

  • The mixture is stirred vigorously and heated to reflux for several hours to ensure the complete formation of the (Na/K)₃As intermediate. The solution will typically turn black.

  • After cooling the reaction mixture, chlorotrimethylsilane is added dropwise. This step is also exothermic and requires careful temperature control.

  • The reaction mixture is stirred for an extended period to ensure complete silylation.

  • The resulting slurry is filtered to remove the precipitated alkali metal chlorides.

  • The solvent (DME) is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by fractional distillation under high vacuum.

Yield:

  • Yields for this synthesis are typically in the range of 60-85%, depending on the specific conditions and scale of the reaction.

Dehalosilylation Reactions with Group 13 Halides for III-V Semiconductor Synthesis

A primary application of this compound is in the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs), Indium Arsenide (InAs), and Aluminum Arsenide (AlAs). These reactions involve the dehalosilylation of the arsane with the corresponding Group 13 trihalide.

Synthesis of Gallium Arsenide (GaAs)

The reaction between this compound and Gallium Trichloride (GaCl₃) proceeds via the elimination of three equivalents of trimethylsilyl chloride (Me₃SiCl) to form GaAs.

Materials:

  • This compound, As(SiMe₃)₃

  • Gallium Trichloride, GaCl₃

  • Pentane or Toluene, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, a solution of this compound in pentane is prepared.

  • A solution of GaCl₃ in pentane is added dropwise to the stirred arsane solution at room temperature. A precipitate will form immediately.

  • The reaction mixture is stirred at room temperature for several hours. During this time, approximately two equivalents of Me₃SiCl are eliminated.

  • The solvent and volatile byproducts are removed under vacuum.

  • The resulting solid intermediate is then heated to elevated temperatures (up to 185 °C) under vacuum to drive the elimination of the remaining Me₃SiCl.

  • Further heating at higher temperatures (e.g., with a cool flame) can be used to complete the reaction and improve the crystallinity of the GaAs product.

GaAs_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AsSi3 As(SiMe₃)₃ in Pentane Mixing Mixing at Room Temperature AsSi3->Mixing GaCl3 GaCl₃ in Pentane GaCl3->Mixing Heating Heating under Vacuum Mixing->Heating Elimination of ~2 Me₃SiCl Me3SiCl Me₃SiCl (volatile) Mixing->Me3SiCl GaAs GaAs Heating->GaAs Elimination of final Me₃SiCl Heating->Me3SiCl

Synthesis of Indium Arsenide (InAs)

The synthesis of InAs from this compound and Indium Trichloride (InCl₃) follows a similar dehalosilylation pathway.

Materials:

  • This compound, As(SiMe₃)₃

  • Indium Trichloride, InCl₃

  • Pentane and Benzene, anhydrous

Procedure:

  • InCl₃ and As(SiMe₃)₃ are combined in pentane at room temperature under an inert atmosphere. A precipitate forms immediately.

  • The mixture is stirred at room temperature for an extended period (e.g., 3 days).

  • The solvent is removed, and the resulting solid is heated in benzene at reflux (70-75 °C) for several days to further promote the elimination of Me₃SiCl.

  • The remaining solid is then heated at a higher temperature (e.g., 150 °C) in the solid state to complete the reaction.

  • A final brief heating with a cool flame can be applied to yield the final InAs product.

InAs_Synthesis_Pathway Reactants {As(SiMe₃)₃ + InCl₃} Intermediate {[InAs(SiMe₃)Cl]n (postulated)} Reactants->Intermediate Room Temp, Pentane Product {InAs + 3 Me₃SiCl} Intermediate->Product Heating in Benzene, then solid state

Synthesis of Aluminum Arsenide (AlAs)

The reaction of this compound with Aluminum Trichloride (AlCl₃) is also a dehalosilylation reaction, but it proceeds through a stable, isolable intermediate adduct.

Materials:

  • This compound, As(SiMe₃)₃

  • Aluminum Trichloride, AlCl₃

  • Toluene, anhydrous

Procedure:

  • Equimolar amounts of As(SiMe₃)₃ and AlCl₃ are combined in toluene.

  • The mixture is heated to approximately 60 °C to form a yellow solution.

  • Upon slow cooling to room temperature, colorless crystals of the adduct, (Me₃Si)₃As·AlCl₃, are formed.

  • The isolated adduct is then heated to higher temperatures to induce dehalosilylation and form AlAs. The elimination of Me₃SiCl from this adduct occurs less readily compared to the gallium and indium systems.

AlAs_Synthesis_Logic Start Start with As(SiMe₃)₃ and AlCl₃ AdductFormation Formation of (Me₃Si)₃As·AlCl₃ Adduct Start->AdductFormation Toluene, 60 °C Dehalosilylation Thermal Dehalosilylation AdductFormation->Dehalosilylation Heating Product AlAs Product Dehalosilylation->Product

Quantitative Data Summary

The following tables summarize the quantitative data for the dehalosilylation reactions of this compound with Group 13 halides.

Table 1: Reaction Conditions and Yields for III-V Semiconductor Synthesis

ProductGroup 13 HalideSolvent(s)Reaction Temperature(s)Yield (%)Purity (%)
GaAsGaCl₃Pentane, TolueneRoom Temp, then up to 185 °C81-8795-96
InAsInCl₃Pentane, BenzeneRoom Temp, 70-75 °C, 150 °C~5798
AlAsAlCl₃Toluene60 °C for adduct, then higher TN/AN/A

Note: Yield and purity for AlAs are not well-documented in the literature as the focus has been on the isolation of the intermediate adduct.

Table 2: Stoichiometry of Dehalosilylation Reactions

Reactant 1Reactant 2Molar RatioPrimary ProductByproduct
As(SiMe₃)₃GaCl₃1:1GaAs3 Me₃SiCl
As(SiMe₃)₃InCl₃1:1InAs3 Me₃SiCl
As(SiMe₃)₃AlCl₃1:1(Me₃Si)₃As·AlCl₃-

Conclusion

Dehalosilylation reactions of this compound represent a powerful and versatile method for the synthesis of arsenic-containing compounds, particularly III-V semiconductor materials. The reactions are driven by the formation of the stable and volatile trimethylsilyl halides. While the synthesis of GaAs and InAs via this route is well-established with detailed protocols, the synthesis of AlAs typically involves the formation of a stable intermediate adduct, with the final conversion to AlAs being less characterized. This guide provides researchers and scientists with a comprehensive overview of these important reactions, including detailed experimental procedures and quantitative data, to facilitate further research and development in this field.

Thermal stability and decomposition of Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(trimethylsilyl)arsane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, a significant organoarsenic compound. It is primarily utilized as a molecular precursor for the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs).[1] Understanding its thermal behavior is critical for optimizing its application in chemical vapor deposition and nanoparticle synthesis.[1]

Physicochemical Properties of this compound

This compound is a colorless liquid that is stable at room temperature when stored under an inert atmosphere.[2] It is highly soluble in common organic solvents like benzene, toluene, pentane, tetrahydrofuran (THF), and diethyl ether.[2]

PropertyValueSource
Molecular Formula C₉H₂₇AsSi₃[3][4][5]
Molecular Weight 294.49 g/mol [1][3]
CAS Number 17729-30-5[1][4][5]
Boiling Point 82-84 °C at 4 Torr[5]
Density 0.9939 g/cm³[5]
¹H NMR (in C₇D₈) δ 0.30 (single resonance)[2]
¹³C NMR δ 4.31 (single peak)[2]

Thermal Stability and Decomposition

The core of this compound's reactivity and its decomposition pathway is the cleavage of its As-Si bonds.[1] This characteristic allows it to function as a soluble and manageable source of arsenic for chemical synthesis.[1] While stable at room temperature under an inert atmosphere, it is a pyrophoric liquid that may ignite upon exposure to air.[2] It is also sensitive to moisture and can react with water to form highly toxic arsine gas (AsH₃).[2]

The thermal decomposition of similar organometallic compounds has been studied. For instance, the decomposition of triisopropylarsine was investigated in the temperature range of 265-297°C.[6] For related silicon compounds, exothermic decomposition has been reported at temperatures exceeding 100°C for Tris(trimethylsilyl)silane.[7]

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the homolytic cleavage of the arsenic-silicon bonds, leading to the formation of silyl and arsenide radicals. These reactive intermediates can then undergo further reactions.

As_SiMe3_3 As(SiMe₃)₃ This compound heat Δ (Heat) radicals •As(SiMe₃)₂ + •SiMe₃ As_SiMe3_3->radicals As-Si Bond Cleavage byproducts Further Decomposition Products radicals->byproducts

General decomposition pathway of this compound.

Experimental Protocols

Synthesis of this compound

A widely used method for synthesizing this compound involves the reaction of elemental arsenic with a sodium-potassium (Na/K) alloy, followed by silylation with chlorotrimethylsilane (Me₃SiCl).[1] This procedure must be conducted under an inert atmosphere in a well-ventilated fume hood due to the pyrophoric and toxic nature of the reagents and products.[2]

Materials:

  • Sodium-potassium alloy (Na/K)

  • Arsenic powder (As)

  • 1,2-dimethoxyethane (DME), dried and deoxygenated

  • Chlorotrimethylsilane (Me₃SiCl)

Procedure:

  • In a reaction flask under an inert atmosphere, the Na/K alloy is reacted with arsenic powder in DME.

  • This mixture is stirred vigorously and heated to reflux for 24 hours, resulting in a color change from black to pale gray.

  • After cooling, chlorotrimethylsilane is added to the reaction mixture.

  • The reaction proceeds to yield this compound, along with sodium and potassium chloride as byproducts.

  • The final product is isolated and purified by distillation.

Synthesis of this compound.
Thermal Analysis Methodology

To quantitatively assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA):

  • Objective: To determine the temperature ranges over which the compound decomposes and the extent of mass loss.

  • Procedure: A small sample of this compound would be placed in a TGA furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon). The mass of the sample is monitored as a function of temperature. The resulting TGA curve provides data on the onset of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC):

  • Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

  • Procedure: A sample and a reference are heated or cooled under a controlled atmosphere. The difference in heat flow to the sample and reference is measured. DSC can detect exothermic decomposition events and determine the enthalpy of decomposition.

start Sample Preparation (Inert Atmosphere) tga_dsc TGA / DSC Analysis (Controlled Heating Rate & Atmosphere) start->tga_dsc data_collection Data Collection (Mass Change vs. Temp for TGA) (Heat Flow vs. Temp for DSC) tga_dsc->data_collection data_analysis Data Analysis data_collection->data_analysis results Determination of: - Decomposition Temperature - Mass Loss Percentage - Enthalpy of Decomposition data_analysis->results

Workflow for thermal analysis experiments.

Applications in Materials Science

The primary application of this compound is as a precursor for III-V semiconductor materials.[1] Its reactive Si-As bonds allow for low-temperature synthesis routes. It has been used in chemical vapor deposition experiments with trimethylgallium (Me₃Ga) or gallium trichloride (GaCl₃) to produce films of Gallium Arsenide (GaAs).[8]

Safety and Handling

This compound is a toxic and highly pyrophoric liquid.[2] It must be handled with extreme care in a well-ventilated fume hood under an inert atmosphere.[2] It reacts violently with water and can form highly toxic arsine gas upon contact with air or water.[2] Appropriate personal protective equipment, including nitrile gloves and face shields, should be used to avoid inhalation and skin contact.[1] In case of spills, inert absorbent materials like vermiculite should be used for containment.[1] A Class D metal fire extinguisher should be readily available during its synthesis and handling.[2]

References

Tris(trimethylsilyl)arsane: A Comprehensive Technical Guide to its Role as an Arsenide Ion Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, (Me₃Si)₃As, is a highly valuable and versatile reagent in modern chemistry, primarily serving as a soluble and manageable source of the arsenide ion (As³⁻). Its significance is particularly pronounced in the fields of materials science and inorganic chemistry, where it facilitates the low-temperature synthesis of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs).[1] These materials are fundamental components in a wide range of optoelectronic devices. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the formation of metal arsenides through dehalosilylation reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important compound.

Physicochemical Properties and Spectroscopic Data

This compound is a toxic, pyrophoric liquid that is sensitive to air and moisture.[2][3] It is crucial to handle this compound under an inert atmosphere using appropriate Schlenk line or glovebox techniques. The key physicochemical and spectroscopic data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₇AsSi₃
Molecular Weight 294.49 g/mol
Boiling Point 82-84 °C (4 Torr)
Density 0.9939 g/cm³
¹H NMR (CDCl₃, est.) δ ~0.3 ppm (s, 27H)[4][5]
¹³C NMR (CDCl₃, est.) δ ~2.0 ppm[4]
²⁹Si NMR Data not readily available in searched literature

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The most common methods are summarized below.

Synthetic MethodReagentsTypical YieldKey AdvantagesKey Challenges
Alkali Metal Alloy As, Na/K alloy, Me₃SiCl~60-80%Scalable, good yieldUse of highly reactive Na/K alloy
Magnesium Mediated Mg, AsCl₃, Me₃SiCl~83% (in HMPA)High yieldUse of carcinogenic solvent (HMPA), difficult product separation[6]
Lithium Aluminum Hydride Reduction AsCl₃, LiAlH₄, Me₃SiCl< 40%Readily available reducing agentLow yields due to over-reduction
Experimental Protocol: Synthesis from Elemental Arsenic and Na/K Alloy

This procedure is adapted from Inorganic Syntheses and provides a reliable method for the preparation of this compound.

Materials:

  • Arsenic powder (99.999% purity)

  • Sodium metal

  • Potassium metal

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • 1,2-Dimethoxyethane (DME), freshly distilled from sodium-benzophenone ketyl

Procedure:

  • Under an inert atmosphere of dry argon, prepare a sodium-potassium alloy by cautiously heating sodium and potassium metal in a 1:3 molar ratio until molten. Allow the alloy to cool to room temperature.

  • In a separate flask equipped with a mechanical stirrer, condenser, and addition funnel, add finely powdered arsenic (14 g) and 800 mL of dry DME.

  • Heat the arsenic suspension to 76 °C with vigorous stirring.

  • Carefully add the Na/K alloy to the arsenic suspension over a period of 1.5 hours. The solution will turn black.

  • After the addition is complete, heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Increase the stirring rate and add chlorotrimethylsilane over 1.5 hours, maintaining the temperature at approximately 22 °C.

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Filter the reaction mixture to remove the precipitated salts (NaCl and KCl).

  • Remove the solvent (DME) from the filtrate by distillation under reduced pressure.

  • The crude this compound is then purified by fractional distillation.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of (Me₃Si)₃As As Arsenic Powder Reaction1 Formation of (Na/K)₃As As->Reaction1 NaK Na/K Alloy NaK->Reaction1 DME DME Solvent DME->Reaction1 Me3SiCl Chlorotrimethylsilane Reaction2 Silylation Me3SiCl->Reaction2 Reaction1->Reaction2 Filtration Filtration Reaction2->Filtration Distillation Distillation Filtration->Distillation Product This compound Distillation->Product

A schematic overview of the synthesis of this compound.

Application as an Arsenide Source: Synthesis of III-V Semiconductors

The primary application of this compound is as a precursor for the synthesis of III-V semiconductor materials. The key reaction is a dehalosilylation, where the As-Si bonds are cleaved, and new As-metal bonds are formed with the elimination of a volatile trimethylsilyl halide.

Dehalosilylation Reaction Mechanism

The reaction of this compound with a metal halide, such as gallium trichloride (GaCl₃), proceeds through a dehalosilylation pathway. This reaction is a versatile method for producing metal arsenides at relatively low temperatures. The general reaction is as follows:

(Me₃Si)₃As + MCl₃ → MAs + 3 Me₃SiCl

where M can be Ga, In, Al, etc.

Diagram of the Dehalosilylation Reaction:

G cluster_reaction Dehalosilylation Reaction TMSA This compound ((Me₃Si)₃As) Reaction Dehalosilylation TMSA->Reaction MCl3 Metal Trichloride (MCl₃) MCl3->Reaction MAs Metal Arsenide (MAs) Reaction->MAs TMSCl Trimethylsilyl Chloride (Me₃SiCl) Reaction->TMSCl

The general dehalosilylation reaction for the synthesis of metal arsenides.
Experimental Protocol: Synthesis of Gallium Arsenide (GaAs) Nanocrystals

This protocol provides a general method for the synthesis of GaAs nanocrystals using this compound. The size and properties of the nanocrystals can be tuned by varying the solvent and reaction temperature.

Materials:

  • This compound

  • Gallium trichloride (GaCl₃)

  • Anhydrous toluene (or other high-boiling, coordinating or non-coordinating solvent)

Procedure:

  • Under an inert atmosphere, dissolve GaCl₃ in anhydrous toluene in a reaction flask equipped with a condenser.

  • Heat the solution to the desired temperature (e.g., reflux).

  • Slowly add a stoichiometric amount of this compound to the heated GaCl₃ solution with vigorous stirring.

  • The reaction mixture will typically change color, and a precipitate of GaAs will form.

  • Maintain the reaction at the elevated temperature for a specified period to allow for nanocrystal growth.

  • After the reaction is complete, cool the mixture to room temperature.

  • The GaAs nanocrystals can be isolated by centrifugation, washed with an appropriate solvent (e.g., anhydrous pentane) to remove byproducts, and dried under vacuum.

Summary of GaAs Synthesis Conditions and Outcomes:

Gallium PrecursorSolventTemperatureProductPurityReference
GaCl₃TolueneRefluxGaAs nanocrystals (~10 nm)-
GaCl₃Quinoline-Smaller, redissolvable GaAs crystallites-
GaCl₃DecaneRefluxGaAs nanocrystallites (~3 nm)-
GaCl₃--GaAs95-96%

Conclusion

This compound is an indispensable reagent for the synthesis of arsenic-containing compounds, most notably III-V semiconductors. Its ability to serve as a soluble and reactive source of the arsenide ion via dehalosilylation reactions provides a convenient and lower-temperature alternative to traditional high-temperature methods. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research and development, enabling the continued exploration of novel materials with advanced electronic and optoelectronic properties. The inherent toxicity and pyrophoricity of this compound necessitate careful handling and a thorough understanding of its reactivity, as outlined in this document.

References

Methodological & Application

Tris(trimethylsilyl)arsane: A Safer Precursor for High-Quality III-V Semiconductor Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tris(trimethylsilyl)arsane (TTMSiAs) as a precursor in the synthesis of III-V compound semiconductors. TTMSiAs offers a significantly safer alternative to the highly toxic and pyrophoric arsine gas (AsH₃) traditionally used in Metal-Organic Vapor Phase Epitaxy (MOVPE) and other chemical vapor deposition techniques. Its lower vapor pressure and the absence of flammable and explosive hydrogen gas as a byproduct contribute to a safer laboratory and manufacturing environment.

Overview of this compound as a Precursor

This compound is an organoarsenic compound with the chemical formula As(Si(CH₃)₃)₃. The primary application of this compound lies in its role as a molecular precursor for the synthesis of III-V semiconductors, which are essential materials for a wide range of optoelectronic devices due to their direct bandgaps. The reactivity of the Si-As bonds in TTMSiAs allows for lower-temperature deposition routes for these critical materials.

The fundamental reaction chemistry of TTMSiAs is centered on the cleavage of its As-Si bonds. This reactivity allows it to serve as a soluble and more manageable source of arsenic for chemical synthesis compared to arsine gas. Dehalosilylation, the reaction with Group 13 trihalides, is a prominent reaction pathway that provides a synthetic route to III-V semiconductor materials.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of TTMSiAs is crucial for its effective and safe use in semiconductor synthesis.

PropertyValueReference
Chemical Formula C₉H₂₇AsSi₃[1]
Molecular Weight 294.49 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 65-71 °C at 2.5 x 10⁻³ torr; 82-84 °C at 4 Torr[2]
Solubility Very soluble in benzene, toluene, pentane, THF, and diethyl ether[2]

Safety Precautions: this compound is a toxic and highly pyrophoric liquid that may form highly toxic arsine gas upon reaction with air or water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including flame-retardant clothing, safety goggles, and compatible gloves. A Class D metal fire extinguisher should be readily available.[2]

Application in III-V Semiconductor Growth: Gallium Arsenide (GaAs)

This compound has been successfully employed in the Organometallic Chemical Vapor Deposition (OMCVD) of Gallium Arsenide (GaAs) films. The following sections provide a summary of experimental conditions and a general protocol.

Quantitative Data for OMCVD of GaAs

The table below summarizes the experimental parameters for the deposition of GaAs films on silicon (Si) and semi-insulating GaAs substrates using TTMSiAs and either Gallium Chloride (GaCl₃) or Trimethylgallium (TMGa) as the gallium precursor.[3]

ParameterValue (with GaCl₃)Value (with TMGa)
Substrate Si, semi-insulating GaAsSi, semi-insulating GaAs
Substrate Temperature 400 °C500 °C
TTMSiAs Bubbler Temp. 102-103 °CNot specified
GaCl₃ Bubbler Temp. 41-42 °CN/A
TMGa Bubbler Temp. N/A-12 °C
Deposition Time 1.5 hoursNot specified
Resulting Film Thickness ~8000 ÅNot specified
Film Characterization X-ray Diffraction (XRD), Auger Electron Spectroscopy (AES)X-ray Diffraction (XRD), Auger Electron Spectroscopy (AES)
Experimental Protocol: OMCVD of GaAs

This protocol outlines the general steps for the deposition of GaAs thin films using this compound and a gallium precursor in an OMCVD reactor.

Materials and Equipment:

  • This compound (TTMSiAs)

  • Gallium Chloride (GaCl₃) or Trimethylgallium (TMGa)

  • Silicon (100) or semi-insulating GaAs substrates

  • OMCVD reactor with appropriate precursor delivery lines and heating capabilities

  • Schlenk line and inert atmosphere (e.g., Argon or Nitrogen)

  • Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Hydrofluoric acid (HF) for Si substrate etching

  • Characterization equipment: XRD, AES, Profilometer

Procedure:

  • Substrate Preparation:

    • Clean the Si or GaAs substrates by sonicating in acetone, isopropanol, and deionized water.

    • For Si substrates, etch in a 48% HF solution to remove the native oxide layer.

    • Dry the substrates under a stream of high-purity nitrogen.

  • Reactor Setup:

    • Load the prepared substrates onto the susceptor in the OMCVD reactor.

    • Ensure all precursor lines are leak-tight and purged with an inert gas.

    • Heat the TTMSiAs and gallium precursor bubblers to the desired temperatures to achieve the required vapor pressures (refer to the table above).

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 400 °C for GaCl₃, 500 °C for TMGa).[3]

    • Introduce the TTMSiAs and gallium precursor vapors into the reactor chamber using a carrier gas (e.g., Argon).

    • Maintain a stable pressure within the reactor during deposition.

    • Continue the deposition for the desired duration to achieve the target film thickness.

  • Cooldown and Characterization:

    • After deposition, cool down the reactor under an inert atmosphere.

    • Remove the coated substrates from the reactor.

    • Characterize the deposited GaAs films using XRD to confirm the crystal structure, AES to determine the elemental composition and purity, and a profilometer to measure the film thickness.[3]

Reaction Mechanisms and Experimental Workflow

The synthesis of III-V semiconductors using TTMSiAs proceeds through a dehalosilylation reaction when using halide-based Group III precursors. In the case of organometallic precursors like TMGa, the reaction mechanism is more complex and involves the thermal decomposition of the precursors on the heated substrate surface.

Dehalosilylation Reaction Pathway

The reaction between TTMSiAs and a Group III halide (MX₃, where M = Ga, In, Al and X = Cl, Br) is a classic example of a dehalosilylation reaction, which can be represented by the following general equation:

As(Si(CH₃)₃)₃ + MX₃ → MAs + 3 (CH₃)₃SiX

This reaction is pivotal for the solution-phase synthesis of III-V semiconductor materials.[3]

dehalosilylation_reaction TTMSiAs This compound As(Si(CH₃)₃)₃ Reaction Dehalosilylation TTMSiAs->Reaction GroupIII_Halide Group III Halide MX₃ GroupIII_Halide->Reaction III_V_Semiconductor III-V Semiconductor MAs Reaction->III_V_Semiconductor Byproduct Trimethylsilyl Halide (CH₃)₃SiX Reaction->Byproduct

Caption: Dehalosilylation reaction pathway for III-V semiconductor synthesis.

MOVPE/OMCVD Experimental Workflow

The general workflow for the deposition of III-V semiconductors using TTMSiAs in an MOVPE or OMCVD system involves several key stages, from precursor handling to film deposition and characterization.

movpe_workflow cluster_precursors Precursor Handling cluster_reactor MOVPE/OMCVD Reactor cluster_characterization Film Characterization TTMSiAs This compound (Arsenic Source) Vaporization Precursor Vaporization (Bubblers) TTMSiAs->Vaporization GroupIII Group III Precursor (e.g., TMGa, TMIn) GroupIII->Vaporization Transport Vapor Transport (Carrier Gas) Vaporization->Transport Deposition Thin Film Deposition (Heated Substrate) Transport->Deposition Structural Structural Analysis (XRD) Deposition->Structural Compositional Compositional Analysis (AES, SIMS) Deposition->Compositional Morphological Morphological Analysis (SEM, AFM) Deposition->Morphological

Caption: General experimental workflow for MOVPE/OMCVD of III-V semiconductors.

Future Outlook

This compound presents a promising and safer alternative to arsine for the deposition of high-quality III-V semiconductor materials. Further research is encouraged to explore its application for a wider range of III-V compounds, including ternary and quaternary alloys, and to optimize the deposition processes for various device applications. The development of detailed protocols for different materials will be crucial for the broader adoption of this precursor in both academic research and industrial manufacturing.

References

Application Notes and Protocols for the Synthesis of Gallium Arsenide (GaAs) using Tris(trimethylsilyl)arsine ((Me3Si)3As)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) is a significant compound semiconductor with applications in high-speed electronics, optoelectronics, and photovoltaics. Its unique properties, such as high electron mobility and a direct bandgap, make it superior to silicon for certain applications. For professionals in drug development and related life sciences, GaAs is emerging as a critical material in the fabrication of highly sensitive biosensors. These biosensors, particularly those based on high-electron-mobility transistors (HEMTs), enable rapid and ultra-sensitive detection of pathogens, biomarkers, and other biologically relevant molecules, thus playing a crucial role in diagnostics and therapeutic monitoring.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of gallium arsenide using tris(trimethylsilyl)arsine, ((Me3Si)3As), as a safer alternative to the highly toxic arsine gas (AsH3). The synthesis route described herein is based on a dehalosilylation reaction between (Me3Si)3As and a gallium halide, typically gallium trichloride (GaCl3).

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics for GaAs Synthesis
Gallium PrecursorArsenic PrecursorReaction SolventReaction Temperature (°C)Reaction TimeProduct Purity (%)Reported Yield (%)Reference
GaCl3(Me3Si)3AsPentaneRoom Temperature3 days95-96Not explicitly stated for isolated solidWells et al.
GaBr3(Me3Si)3AsNot specifiedNot specifiedNot specified88Not explicitly statedWells et al.
GaCl3(Et3Si)3AsN/A (ALD)175-200N/A (ALD cycles)Stoichiometric, low impurityN/A (film growth)[4]
Table 2: Characterization Data for Synthesized GaAs
Characterization TechniqueObserved ResultsReference
X-Ray Diffraction (XRD)Peaks consistent with the cubic zinc-blende structure of GaAs.[5]
Elemental AnalysisConfirms the stoichiometry of GaAs with minor impurities.Wells et al.
Auger Electron Spectroscopy (AES)Used to characterize thin films, showing the presence of Ga and As with small amounts of C and O impurities.[5]

Experimental Protocols

Safety Precautions:

  • Tris(trimethylsilyl)arsine ((Me3Si)3As): This compound is toxic and pyrophoric. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and compatible gloves, must be worn.[2]

  • Gallium Trichloride (GaCl3): This compound is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Solvents: Anhydrous solvents should be used, as the reactants are sensitive to moisture.

Protocol 1: Bulk Synthesis of Gallium Arsenide (GaAs)

This protocol is adapted from the procedures described by Wells et al.

Materials:

  • Tris(trimethylsilyl)arsine ((Me3Si)3As)

  • Gallium trichloride (GaCl3)

  • Anhydrous pentane

  • Schlenk line or glovebox

  • Reaction flask with a magnetic stir bar

  • Cannula or syringe for liquid transfer

  • Heating mantle

  • Vacuum pump

Procedure:

  • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), add gallium trichloride to a dry reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous pentane to the flask to create a slurry.

  • Precursor Addition: Slowly add a stoichiometric equivalent of tris(trimethylsilyl)arsine to the GaCl3 slurry at room temperature while stirring. A reaction is immediately evident by a color change.

  • Reaction: Allow the reaction to stir at room temperature for 3 days. During this time, the facile elimination of approximately two moles of trimethylsilyl chloride (Me3SiCl) per mole of GaCl3 occurs.

  • Intermediate Isolation: After 3 days, remove the volatile components (pentane and Me3SiCl) under vacuum to yield an intermediate solid.

  • Thermal Elimination: To drive the reaction to completion, heat the isolated solid under vacuum. A gradual increase in temperature up to 185°C is required to eliminate the remaining Me3SiCl.

  • Final Product: After cooling, the resulting black or dark grey powder is gallium arsenide.

  • Purification: The primary purification is achieved through the removal of the volatile byproduct, Me3SiCl, under vacuum. The final GaAs powder can be washed with an inert, non-reacting solvent to remove any soluble impurities, followed by drying under vacuum.

Visualizations

Reaction Pathway

ReactionPathway Dehalosilylation Reaction for GaAs Synthesis cluster_reactants Reactants cluster_products Products GaCl3 GaCl3 (Gallium Trichloride) GaAs GaAs (Gallium Arsenide) GaCl3->GaAs + (Me3Si)3As AsSi3 (Me3Si)3As (Tris(trimethylsilyl)arsine) AsSi3->GaAs Me3SiCl 3 Me3SiCl (Trimethylsilyl Chloride) GaAs->Me3SiCl - 3 Me3SiCl

Caption: Overall dehalosilylation reaction for the synthesis of GaAs.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Bulk GaAs Synthesis start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reactants Add GaCl3 and (Me3Si)3As to Anhydrous Pentane setup->add_reactants react Stir at Room Temperature (3 days) add_reactants->react isolate Remove Volatiles (Vacuum) react->isolate heat Heat Intermediate Solid (up to 185°C, Vacuum) isolate->heat product Obtain GaAs Powder heat->product characterize Characterization (XRD, Elemental Analysis) product->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and characterization of GaAs.

References

Synthesis of Indium Arsenide (InAs) Quantum Dots Using Tris(trimethylsilyl)arsine ((Me3Si)3As): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of high-quality indium arsenide (InAs) quantum dots (QDs) utilizing tris(trimethylsilyl)arsine, ((Me3Si)3As), as the arsenic precursor. These near-infrared (NIR) emitting nanocrystals hold significant promise for in vivo imaging, targeted drug delivery, and theranostic applications.

Introduction

Indium arsenide (InAs) quantum dots are semiconductor nanocrystals with unique optoelectronic properties, including size-tunable fluorescence emission in the near-infrared (NIR) window, high photostability, and broad absorption spectra. These characteristics make them ideal candidates for a variety of biomedical applications, surmounting some of the limitations of traditional organic dyes. The synthesis using ((Me3Si)3As) is a well-established method for producing high-quality, monodisperse InAs QDs. This document outlines two primary synthetic strategies: the hot-injection method and a seeded-growth approach, providing detailed protocols and quantitative data to enable reproducible synthesis in a research setting.

Data Presentation

Table 1: Hot-Injection Synthesis Parameters for InAs Quantum Dots
ParameterValueReference
Indium Precursor Indium acetate (In(OAc)3)[1]
Arsenic Precursor Tris(trimethylsilyl)arsine ((Me3Si)3As)[2]
Ligand/Solvent Oleic acid (OA), 1-octadecene (ODE)[2]
Co-surfactant Dioctylamine (DOA)[1]
Reaction Temperature 280-300 °C[1][2]
Typical In:As Molar Ratio 2:1 to 4:1[1]
Typical Growth Time 10 - 20 minutes[1][2]
Table 2: Seeded-Growth Synthesis Parameters for InAs Quantum Dots
ParameterValueReference
Seed Synthesis Hot-injection method (see Table 1)[1]
Growth Precursor InAs nanoclusters[1]
Cluster Preparation Reaction of In(OAc)3 and ((Me3Si)3As) at RT[1]
Growth Temperature 300 °C[1]
Injection Method Continuous injection via syringe pump[1]
Injection Rate 2 mL/h[1]
Resultant QD Properties Narrow size distribution (HWHM < 80 meV)[3]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of InAs Quantum Dot Seeds

This protocol describes the synthesis of initial InAs "seed" nanocrystals, which can be used for subsequent growth or as the final product.

Materials:

  • Indium(III) acetate (In(OAc)3)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Tris(trimethylsilyl)arsine ((Me3Si)3As)

  • Dioctylamine (DOA)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Schlenk line apparatus

  • Syringes and needles

  • Heating mantle with temperature controller

  • Three-neck round-bottom flask

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, combine In(OAc)3 (e.g., 0.58 g, 2 mmol), oleic acid (e.g., 2 mL, 6 mmol), and 1-octadecene (e.g., 3 mL).

  • Degas the mixture at 120 °C for 1-2 hours under vacuum to remove water and oxygen.

  • Switch to a nitrogen atmosphere and increase the temperature to 300 °C.

  • Arsenic Precursor Preparation (in a glovebox): In a vial, mix ((Me3Si)3As) (e.g., 0.149 mL, 0.502 mmol) with dioctylamine (e.g., 0.454 mL, 1.502 mmol) and 1-octadecene (1.0 mL). Stir the solution at room temperature.

  • Injection: Rapidly inject the arsenic precursor solution into the hot indium precursor solution.

  • Growth: Allow the InAs seeds to grow for 20 minutes at 300 °C.

  • Quenching and Purification: Cool the reaction mixture to room temperature. Transfer the crude solution to a glovebox. Add anhydrous toluene to disperse the nanocrystals, followed by the addition of anhydrous ethanol to precipitate the InAs QDs. Centrifuge the mixture and discard the supernatant. Redisperse the precipitate in a minimal amount of anhydrous toluene.

Protocol 2: Seeded-Growth of Larger InAs Quantum Dots

This protocol outlines the growth of larger InAs QDs from the previously synthesized seeds using a continuous injection of InAs nanoclusters.

Materials:

  • InAs seed solution (from Protocol 1)

  • Indium(III) acetate (In(OAc)3)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Tris(trimethylsilyl)arsine ((Me3Si)3As)

  • Dioctylamine (DOA)

  • Syringe pump

Procedure:

  • InAs Nanocluster Preparation (in a glovebox): In a flask, prepare an indium oleate solution by degassing a mixture of In(OAc)3, oleic acid, and 1-octadecene at 120 °C under vacuum. Cool to room temperature. In a separate vial, prepare the arsenic precursor solution by mixing ((Me3Si)3As) and dioctylamine in 1-octadecene. Add the arsenic solution to the indium oleate solution at room temperature and stir vigorously for 10 minutes to form the InAs nanocluster solution.[1]

  • Seeded Growth Setup: In a three-neck flask, place the synthesized InAs seed solution and heat to 300 °C under a nitrogen atmosphere.

  • Continuous Injection: Load the InAs nanocluster solution into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle.

  • Initiate the continuous injection of the InAs nanocluster solution into the hot seed solution at a controlled rate (e.g., 2 mL/h).[1]

  • Monitoring and Termination: Monitor the growth of the InAs QDs by taking aliquots and measuring their absorption spectra. Once the desired size is reached, stop the injection and cool the reaction to room temperature.

  • Purification: Purify the resulting InAs QDs using the same precipitation and redispersion procedure described in Protocol 1.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_hot_injection Hot-Injection cluster_seeded_growth Seeded-Growth cluster_purification Purification In_precursor Indium Precursor (In(OAc)3, OA, ODE) Degas Degas In Precursor (120°C, vacuum) In_precursor->Degas Prepare_clusters Prepare InAs Clusters (RT) In_precursor->Prepare_clusters As_precursor Arsenic Precursor ((Me3Si)3As, DOA, ODE) Inject Inject As Precursor As_precursor->Inject As_precursor->Prepare_clusters Heat Heat to 300°C Degas->Heat Heat->Inject Grow_seeds Grow Seeds (20 min) Inject->Grow_seeds Heat_seeds Heat Seeds to 300°C Grow_seeds->Heat_seeds Quench Cool to RT Grow_seeds->Quench Continuous_inject Continuous Injection (Syringe Pump) Prepare_clusters->Continuous_inject Heat_seeds->Continuous_inject Grow_large_QDs Grow Large QDs Continuous_inject->Grow_large_QDs Grow_large_QDs->Quench Precipitate Precipitate with Ethanol Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Redisperse Redisperse in Toluene Centrifuge->Redisperse

Caption: Experimental workflow for the synthesis of InAs quantum dots.

Applications in Research and Drug Development

InAs quantum dots synthesized using ((Me3Si)3As) exhibit properties that are highly advantageous for biomedical research, particularly in the fields of drug development and diagnostics.

In Vivo Imaging:

The near-infrared emission of InAs QDs falls within the "optical window" of biological tissues, where light absorption and scattering are minimized. This allows for deeper tissue penetration and higher resolution imaging compared to visible light fluorophores.[4] For drug development, this enables real-time tracking of drug carriers, monitoring of drug release at the target site, and assessment of therapeutic efficacy in preclinical animal models.[5] The high photostability of InAs QDs is crucial for long-term in vivo studies.[6]

Targeted Drug Delivery:

The surface of InAs QDs can be functionalized with various biomolecules, such as antibodies, peptides, or small molecules, to achieve targeted delivery to specific cells or tissues, such as tumors.[7][8] This targeted approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity. The quantum dots themselves can act as the drug carrier, or they can be used to label other drug delivery systems like liposomes or polymeric nanoparticles.[5]

Theranostics:

The combination of imaging and therapeutic capabilities in a single nanoparticle platform is known as theranostics. InAs QDs can be engineered to not only visualize the location of diseased tissue but also to deliver a therapeutic payload. For example, a drug can be conjugated to the surface of the QD, and its release can be monitored through changes in the QD's fluorescence. This integrated approach offers a powerful tool for personalized medicine.

InAs_Applications cluster_properties Key Properties cluster_applications Biomedical Applications cluster_outcomes Research Outcomes InAs_QD InAs Quantum Dot NIR_Emission NIR Emission (Deep Tissue Penetration) InAs_QD->NIR_Emission Photostability High Photostability (Long-term Tracking) InAs_QD->Photostability Surface_Func Tunable Surface Chemistry InAs_QD->Surface_Func Imaging In Vivo Imaging NIR_Emission->Imaging Photostability->Imaging Drug_Delivery Targeted Drug Delivery Surface_Func->Drug_Delivery Theranostics Theranostics Imaging->Theranostics Track_Carriers Track Drug Carriers Imaging->Track_Carriers Monitor_Release Monitor Drug Release Imaging->Monitor_Release Assess_Efficacy Assess Therapeutic Efficacy Imaging->Assess_Efficacy Drug_Delivery->Theranostics Target_Tumors Target Specific Tissues Drug_Delivery->Target_Tumors Personalized_Med Personalized Medicine Theranostics->Personalized_Med

Caption: Applications of InAs quantum dots in biomedical research.

References

Application Notes and Protocols for Low-Temperature Synthesis of Metal Arsenides with Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-temperature synthesis of various metal arsenides utilizing tris(trimethylsilyl)arsane, As(SiMe₃)₃, as a less hazardous arsenic precursor compared to arsine gas. This method offers a solution-phase route to crystalline metal arsenide nanoparticles, which are of significant interest in electronics, optoelectronics, and biomedical applications.

Introduction

The synthesis of metal arsenides is crucial for the advancement of new technologies. Traditional synthetic methods often require high temperatures and the use of highly toxic and pyrophoric precursors like arsine gas (AsH₃). This compound serves as a valuable alternative, enabling the formation of metal-arsenic bonds at lower temperatures through dehalosilylation reactions.[1] This approach is noted for its efficiency and scalability in producing III-V semiconductor materials.[1] The fundamental reactivity of this compound is centered on the cleavage of its As-Si bonds, which facilitates these low-temperature routes.[1]

General Reaction Pathway: Dehalosilylation

The synthesis of metal arsenides using this compound predominantly proceeds via a dehalosilylation reaction. In this reaction, a metal halide (MClₓ) reacts with this compound, leading to the elimination of trimethylsilyl halide (Me₃SiCl) and the formation of the corresponding metal arsenide (MₓAsᵧ).

General Reaction Scheme: x MClₓ + y As(SiMe₃)₃ → MₓAsᵧ + 3y Me₃SiCl

An intermediate adduct can be formed, as has been isolated in the reaction of AlCl₃ with As(SiMe₃)₃.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various metal arsenides using this compound.

Metal ArsenideMetal PrecursorAs(SiMe₃)₃:Metal Precursor Molar RatioSolventTemperature (°C)Reaction TimeYieldProduct Characteristics
InAsInCl₃1:1PentaneRoom Temperature48 hours, then 400°C anneal84.4%Black powder, 9 nm average crystallite size
GaAsGaCl₃1:1QuinolineUp to 185°C--Nanocrystals
AlAsAlCl₃1:1Toluene---Formation of (Me₃Si)₃AsAlCl₃ intermediate[2]
[Ph₂InAs(SiMe₃)₂]₂Ph₂InCl1:1PentaneRoom Temperature48 hours35.0%Colorless, air-sensitive crystals

Experimental Protocols

Caution: this compound is a toxic and pyrophoric liquid. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of Indium Arsenide (InAs) Nanocrystals

This protocol is adapted from the reaction of indium(III) chloride with this compound in a solution phase at room temperature, followed by annealing.

Materials:

  • Indium(III) chloride (InCl₃)

  • This compound (As(SiMe₃)₃)

  • Pentane, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer

  • Tube furnace

Procedure:

  • In a nitrogen-filled glovebox, add InCl₃ to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous pentane to the flask to suspend the InCl₃.

  • Slowly add a 1:1 molar ratio of As(SiMe₃)₃ to the stirred suspension at room temperature.

  • Stir the reaction mixture under an argon atmosphere for 48 hours at room temperature. A brown-black powder will precipitate.

  • Remove the solvent and volatile byproducts in vacuo.

  • Collect the powder, wash with fresh pentane, and dry under vacuum.

  • Transfer the powder to a quartz tube and anneal in a tube furnace at 400°C for 3 hours under a flow of argon.

  • Cool the furnace to room temperature and collect the final black powder of InAs.

Protocol 2: Synthesis of Gallium Arsenide (GaAs) Nanocrystals

This protocol describes the synthesis of GaAs via the reaction of gallium(III) chloride with this compound.

Materials:

  • Gallium(III) chloride (GaCl₃)

  • This compound (As(SiMe₃)₃)

  • Quinoline, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • In a nitrogen-filled glovebox, dissolve GaCl₃ in anhydrous quinoline in a Schlenk flask with a magnetic stir bar.

  • Slowly add a 1:1 molar ratio of As(SiMe₃)₃ to the stirred solution at room temperature.

  • Gradually heat the reaction mixture to 185°C and maintain this temperature to ensure the elimination of Me₃SiCl.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the GaAs nanocrystals by precipitation with a non-solvent like hexane and subsequent centrifugation.

  • Wash the product several times with hexane and dry under vacuum.

Application Notes for Other Metal Arsenides
  • Aluminum Arsenide (AlAs): The synthesis of AlAs from AlCl₃ and As(SiMe₃)₃ proceeds through a stable intermediate adduct, (Me₃Si)₃AsAlCl₃.[2] Isolation of this adduct suggests that subsequent thermal decomposition is required to form AlAs. The protocol would likely involve the initial reaction at room temperature to form the adduct, followed by a higher temperature annealing step to eliminate Me₃SiCl and form crystalline AlAs.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Metal Arsenide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization reactants Metal Halide (e.g., InCl₃) This compound mixing Mix Reactants in Solvent at Room Temperature reactants->mixing solvent Anhydrous Solvent (e.g., Pentane) solvent->mixing setup Inert Atmosphere Setup (Schlenk Line / Glovebox) setup->mixing stirring Stir for 24-72 hours mixing->stirring precipitation Precipitation of Crude Product stirring->precipitation isolation Isolate Crude Product (Filtration / Centrifugation) precipitation->isolation washing Wash with Anhydrous Solvent isolation->washing drying Dry under Vacuum washing->drying annealing Annealing (optional) (e.g., 400°C for InAs) drying->annealing characterization XRD, TEM, etc. annealing->characterization

Caption: General experimental workflow for the synthesis of metal arsenides.

Dehalosilylation Reaction Mechanism

dehalosilylation_mechanism Dehalosilylation Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_products Products MCl M-Cl intermediate M···Cl···SiMe₃      ┆     As(SiMe₃)₂ MCl->intermediate Nucleophilic attack by As AsSi As(SiMe₃)₃ AsSi->intermediate MAs M-As intermediate->MAs Formation of Metal-Arsenic bond SiCl Me₃Si-Cl intermediate->SiCl Elimination of Trimethylsilyl chloride

Caption: Simplified mechanism of the dehalosilylation reaction.

References

Application Notes and Protocols for Tris(trimethylsilyl)arsane in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Tris(trimethylsilyl)arsane, with the chemical formula As(Si(CH₃)₃)₃, is a highly reactive and versatile organoarsenic compound. It serves as a critical precursor in organometallic synthesis, primarily as a soluble and manageable source of arsenic.[1][2] Its fundamental reactivity is centered on the cleavage of the As-Si bonds, which facilitates the formation of metal-arsenic bonds.[1][3] This property makes it an invaluable reagent in the synthesis of various arsenic-containing compounds and materials.[2]

The primary application of this compound lies in the production of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs).[1][4][5] These materials are essential components in optoelectronic devices due to their direct bandgaps.[1] The use of this compound allows for low-temperature synthetic routes to these important materials.[1] Beyond semiconductor synthesis, it is also utilized in the preparation of arsinogallanes and other novel organometallic structures.[1][6] In the pharmaceutical industry, it can be used as a precursor for synthesizing arsenic-containing drugs with potential therapeutic applications.[2]

However, it is crucial to note that this compound is a toxic, highly pyrophoric liquid that may form highly toxic arsine gas (AsH₃) upon contact with air or water.[3][7] It is classified as a highly hazardous chemical, and its handling requires extreme caution, including the use of a well-ventilated fume hood, appropriate personal protective equipment, and an inert atmosphere (e.g., nitrogen or argon).[7][8][9][10] Due to its hazardous nature, alternative, less toxic arsenic precursors like tris(dimethylamino)arsine are being explored.[11][12]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number17729-30-5[2][8]
Molecular FormulaC₉H₂₇AsSi₃[2]
Molecular Weight294.49 g/mol [2]
AppearanceColorless liquid[2]
OdorStrong, unpleasant[2]
Boiling Point82-84 °C @ 4 Torr[2]
Density0.9939 g/cm³[2]

Table 2: Overview of Synthetic Methodologies for this compound

Synthetic MethodKey ReagentsTypical YieldKey ChallengesReference
Alkali Metal Alloy MediatedElemental Arsenic, Na/K alloy, ChlorotrimethylsilaneHighPyrophoric reagents[1]
Magnesium MediatedMagnesium, Arsenic Trichloride, Chlorotrimethylsilane~83% (in HMPA)Difficult separation from high-boiling solvent[1]
Lithium Aluminum Hydride ReductionArsenic Trichloride, LiAlH₄, Chlorotrimethylsilane< 40%Over-reduction, low yield[1]
Direct Arsine SilylationArsine (AsH₃), ChlorotrimethylsilaneLowExtreme toxicity of AsH₃, low conversion rate[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkali Metal Alloy

This protocol is a modification of the procedure described by Becker et al. and is designed to be performed using Schlenk techniques.[3]

Materials:

  • Elemental Arsenic powder

  • Sodium-Potassium (Na/K) alloy

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • 1,2-Dimethoxyethane (DME), dried and deoxygenated

Procedure:

  • In a well-ventilated fume hood, equip a Schlenk flask with a magnetic stir bar and flame-dry it under vacuum.

  • Under an inert atmosphere of nitrogen or argon, add elemental arsenic powder to the flask.

  • Carefully add the Na/K alloy to the flask. Caution: Na/K alloy is extremely reactive and pyrophoric.

  • Add freshly distilled and deoxygenated DME to the flask.

  • Stir the mixture vigorously to facilitate the formation of the arsenide intermediate, (Na/K)₃As.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chlorotrimethylsilane to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The resulting mixture will contain this compound and alkali metal chloride salts.

  • The product can be isolated by filtration under an inert atmosphere to remove the salts, followed by vacuum distillation of the filtrate.

Protocol 2: Synthesis of Gallium Arsenide (GaAs) using this compound

This protocol describes a general dehalosilylation reaction for the synthesis of GaAs.

Materials:

  • This compound (As(SiMe₃)₃)

  • Gallium Trichloride (GaCl₃)

  • Anhydrous, non-coordinating solvent (e.g., toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve GaCl₃ in the anhydrous solvent.

  • In a separate Schlenk flask, dissolve an equimolar amount of As(SiMe₃)₃ in the same solvent.

  • Slowly add the As(SiMe₃)₃ solution to the stirred GaCl₃ solution at room temperature.

  • The reaction will result in the formation of a precipitate, which is the GaAs product, and trimethylsilyl chloride ((CH₃)₃SiCl) as a soluble byproduct.

  • The reaction can be monitored by observing the formation of the solid product.

  • The GaAs product can be isolated by centrifugation or filtration, followed by washing with the anhydrous solvent to remove the soluble byproduct.

  • The isolated solid should be dried under vacuum.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Reactants: - Elemental Arsenic - Na/K Alloy - Chlorotrimethylsilane reaction Reaction: - Formation of (Na/K)3As - Silylation with (CH3)3SiCl reagents->reaction solvent Solvent: - Dry, Deoxygenated DME solvent->reaction workup Work-up: - Filtration to remove salts - Vacuum distillation reaction->workup product Product: - this compound workup->product

Caption: Workflow for the synthesis of this compound.

dehalosilylation_pathway Dehalosilylation Reaction for GaAs Synthesis start Reactants: - this compound - Gallium Trichloride reaction Reaction: - Cleavage of As-Si bonds - Formation of Ga-As bonds start->reaction products Products: - Gallium Arsenide (GaAs) - Trimethylsilyl Chloride reaction->products

Caption: Pathway for Gallium Arsenide (GaAs) synthesis.

References

Application Notes and Protocols for Solution-Phase Synthesis of Quantum Dots with Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-quality Indium Arsenide (InAs) quantum dots (QDs) using Tris(trimethylsilyl)arsane, often abbreviated as (TMS)₃As, as the arsenic precursor. The protocols focus on a solution-phase, hot-injection method, specifically a seeded-growth approach that allows for precise control over the size and optical properties of the resulting nanocrystals.

Introduction

This compound is a highly reactive arsenic precursor that has been successfully employed in the synthesis of III-V semiconductor quantum dots, such as InAs.[1] These materials are of significant interest for applications in the near-infrared (NIR) and short-wavelength infrared (SWIR) regions, including bio-imaging, telecommunications, and photodetectors.[2] The solution-phase synthesis typically involves the rapid injection of the arsenic precursor into a hot solution of a metal precursor in the presence of coordinating ligands. This document outlines a seeded-growth protocol, which separates the initial nucleation of "seed" nanocrystals from their subsequent growth, allowing for greater control over the final particle size and size distribution.[1][2]

A key aspect of this synthesis is the use of co-surfactants, such as dioctylamine (DOA) or trioctylamine (TOA), which modulate the reactivity of (TMS)₃As and influence the growth kinetics of the InAs QDs.[1] Recent studies have shown that the choice between these two amines can have a significant impact on the purity and optical properties of the final product.[1][3]

Data Presentation

The following table summarizes the quantitative data on the optical properties of InAs quantum dots synthesized using this compound with either dioctylamine (DOA) or trioctylamine (TOA) as the co-surfactant. The data highlights the superior performance of TOA in achieving narrower emission linewidths and higher peak-to-valley ratios, indicative of a more uniform size distribution.

Co-surfactantExcitonic Absorption Peak (nm)Half-Width at Half-Maximum (HWHM) (meV)Peak-to-Valley (P/V) RatioReference
Dioctylamine (DOA)~75597.21.36[1]
Trioctylamine (TOA)up to 1100~50~2[1]

Note: The use of TOA not only improves the optical properties but also prevents the formation of silicon-based byproducts, which can contaminate the quantum dots when DOA is used.[1][3] This is because DOA can condense with oleic acid at high temperatures, releasing water that then reacts with (TMS)₃As.[1][3]

Experimental Protocols

The following are detailed protocols for the seeded-growth synthesis of InAs quantum dots using this compound.

Protocol 1: Synthesis of InAs Seed Nanocrystals

This protocol describes the initial formation of small InAs nanocrystals that will serve as seeds for further growth.

Materials:

  • Indium(III) acetate (In(OAc)₃)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • This compound ((TMS)₃As)

  • Dioctylamine (DOA) or Trioctylamine (TOA)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

  • Heating mantle and temperature controller

  • Syringes and needles

Procedure:

  • Preparation of Indium Oleate:

    • In a three-neck round-bottom flask, combine indium acetate (e.g., 580 mg, 2 mmol), oleic acid (e.g., 2 mL, 6 mmol), and 1-octadecene (e.g., 3 mL).

    • Heat the mixture to 120°C under vacuum for 2 hours to remove water and oxygen.

    • After degassing, switch to an inert atmosphere (argon or nitrogen).

  • Preparation of Arsenic Precursor Solution (in a glovebox):

    • In a glovebox, mix this compound (e.g., 140 µL, 0.5 mmol) with either dioctylamine (e.g., 450 µL, 1.5 mmol) or trioctylamine and 1-octadecene (e.g., 1 mL) in a vial.

    • Stir the solution at room temperature for approximately 5 minutes.

  • Hot-Injection and Seed Formation:

    • Heat the indium oleate solution to 280-300°C under an inert atmosphere.[1][2]

    • Rapidly inject the arsenic precursor solution into the hot indium oleate solution.

    • Allow the InAs seeds to grow for a specific time (e.g., 10-20 minutes) to achieve the desired initial size.[1][2]

    • After the growth period, cool the reaction mixture to room temperature.

Protocol 2: Seeded Growth of Larger InAs Quantum Dots

This protocol describes the growth of larger InAs quantum dots from the previously synthesized seeds.

Materials:

  • InAs seed solution (from Protocol 1)

  • Indium oleate solution (prepared as in Protocol 1)

  • Arsenic precursor solution (prepared as in Protocol 1)

  • 1-octadecene (ODE)

  • Syringe pump

Procedure:

  • Reaction Setup:

    • In a three-neck flask, heat the InAs seed solution in 1-octadecene to the desired growth temperature (e.g., 270-300°C) under an inert atmosphere.[4]

  • Continuous Injection of Precursors:

    • Prepare separate solutions of indium oleate and the arsenic precursor ((TMS)₃As with DOA or TOA) in 1-octadecene.

    • Using a syringe pump, slowly and continuously inject the indium and arsenic precursor solutions into the hot seed solution.[4] The injection rate can be controlled to manipulate the growth kinetics (e.g., 2 mL/h).[2]

  • Monitoring Growth and Quenching:

    • Monitor the growth of the quantum dots by taking small aliquots from the reaction mixture at different time points and measuring their absorption spectra. The first excitonic peak in the absorption spectrum will red-shift as the quantum dots grow larger.

    • Once the desired size is reached, quench the reaction by rapidly cooling the flask to room temperature.

  • Purification:

    • Purify the synthesized InAs quantum dots by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation.

    • Repeat the precipitation and redispersion (in a solvent like toluene or hexane) cycle several times to remove unreacted precursors and excess ligands.

Visualizations

.dot

Synthesis_Workflow Experimental Workflow for Seeded-Growth Synthesis of InAs Quantum Dots A Preparation of Indium Oleate (In(OAc)₃ + Oleic Acid + ODE) B Degassing at 120°C A->B Heat and Vacuum D Hot Injection (280-300°C) B->D Heat to Injection Temp. C Preparation of Arsenic Precursor ((TMS)₃As + DOA/TOA + ODE) C->D Inject E Formation of InAs Seeds D->E F Continuous Injection of Precursors (Syringe Pump) E->F Use as seeds G Growth of Larger InAs QDs F->G H Monitoring and Quenching G->H I Purification (Precipitation/Centrifugation) H->I J Final InAs Quantum Dots I->J

Caption: Workflow for the seeded-growth synthesis of InAs quantum dots.

Reaction_Pathway

References

Application Notes and Protocols for Tris(trimethylsilyl)arsane in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, with the chemical formula As(Si(CH₃)₃)₃, is a valuable organometallic liquid precursor for arsenic. It serves as a safer and more manageable alternative to the highly toxic and gaseous arsine (AsH₃) in chemical vapor deposition (CVD) processes. Its primary application lies in the deposition of III-V semiconductor thin films, such as gallium arsenide (GaAs) and indium arsenide (InAs), which are crucial components in optoelectronic and high-frequency electronic devices.[1] The reactivity of this compound is centered on the cleavage of its As-Si bonds, which allows for lower temperature deposition routes compared to traditional precursors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in CVD.

Key Applications

This compound is predominantly used for the following applications:

  • Growth of III-V Semiconductor Thin Films: It is a key precursor for the deposition of binary and ternary III-V materials, including GaAs, InAs, and AlAs.[1][2]

  • Nanomaterial Synthesis: Its reactive nature is also exploited in the solution-phase synthesis of semiconductor nanocrystals.[1]

  • Doping Applications: While less common, arsenic precursors are fundamental in the n-type doping of various semiconductor materials.

Chemical and Physical Properties

Understanding the properties of this compound is critical for its effective use in CVD.

PropertyValue
Chemical Formula As(Si(CH₃)₃)₃
Molar Mass 296.53 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 50-52 °C at 10⁻³ mm Hg[2]
Reactivity Reactive As-Si bonds facilitate dehalosilylation reactions with Group 13 halides.[1]

Chemical Vapor Deposition of GaAs using this compound

A common application of this compound is in the organometallic chemical vapor deposition (OMCVD) of gallium arsenide (GaAs). This process typically involves the co-reaction of this compound with a gallium precursor, such as gallium trichloride (GaCl₃) or trimethylgallium (Me₃Ga).[1][3]

Reaction Pathway

The primary reaction mechanism when using gallium trichloride is dehalosilylation, where the As-Si bond is cleaved, and a volatile silicon-halogen species is formed, leaving behind the desired III-V material on the substrate.

As(Si(CH3)3)3 This compound GaAs Gallium Arsenide (Film) As(Si(CH3)3)3->GaAs Δ, Substrate GaCl3 Gallium Trichloride GaCl3->GaAs 3(CH3)3SiCl Trimethylsilyl Chloride (Byproduct) start Start sub_prep Substrate Preparation (Cleaning and Etching) start->sub_prep load Load Substrate into Reactor sub_prep->load precursor_prep Prepare Precursors in Bubblers load->precursor_prep evacuate Evacuate and Purge Reactor precursor_prep->evacuate heat Heat Substrate to 400°C evacuate->heat flow Introduce Carrier Gas and Precursors heat->flow deposit Deposition (1.5 hours) flow->deposit cool Cool Down Reactor deposit->cool unload Unload Sample cool->unload characterize Film Characterization (Thickness, XRD, AES) unload->characterize end End characterize->end

References

Application Notes and Protocols: Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of Tris(trimethylsilyl)arsane, a highly reactive and hazardous organoarsenic compound, within a glovebox environment. Strict adherence to these protocols is essential to ensure user safety and experimental success.

Introduction

This compound, with the chemical formula C₉H₂₇AsSi₃, is a valuable reagent in chemical synthesis, primarily utilized as a soluble and manageable source of arsenic.[1] Its fundamental reactivity is centered on the cleavage of its arsenic-silicon (As-Si) bonds, making it a key precursor for the synthesis of III-V semiconductor materials and other novel organometallic structures.[1] However, it is a toxic and highly pyrophoric liquid that may form highly toxic arsine gas (AsH₃) upon reaction with air or water, necessitating handling in an inert atmosphere.[2][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₂₇AsSi₃[4][5]
Molecular Weight 294.49 g/mol [4][5]
Appearance Colorless to light brown clear liquid[2][6]
Boiling Point 50-53 °C @ 0.75 Torr; 82-84 °C @ 4 Torr; 65-71 °C @ 2.5 x 10⁻³ Torr[2][5][6]
Melting Point 0.5 °C[6]
Density 0.9939 - 0.9940 g/cm³[5][6]
Purity Min. 95%[4]
Solubility Very soluble in benzene, toluene, pentane, THF, and diethyl ether[2][3]

Safety Precautions and Handling

This compound is a hazardous substance and must be handled with extreme caution in a controlled environment.

General Safety:

  • Toxicity: Toxic and may be fatal if inhaled or ingested.[6] Arsenic compounds are classified as Group 1 carcinogens by IARC.[6]

  • Pyrophoricity: Highly pyrophoric and may ignite spontaneously in air.[2][3]

  • Reactivity with Air and Water: Reacts with air or water to produce highly toxic and flammable arsine gas (AsH₃).[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coat, neoprene or nitrile rubber gloves, and chemical safety goggles.[6][7]

  • Emergency Equipment: A Class D metal fire extinguisher should be readily available.[2] Emergency eye wash fountains and safety showers should be in the immediate vicinity.[7]

Glovebox Use:

  • Inert Atmosphere: All manipulations must be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Oxygen and Moisture Levels: The glovebox atmosphere should be continuously monitored to maintain oxygen and moisture levels below 1 ppm.

  • Material Transfer: Introduce and remove this compound from the glovebox using appropriate airlock procedures to prevent atmospheric exposure.

  • Spill Management: In case of a spill inside the glovebox, absorb the material with an inert absorbent such as vermiculite, sand, or earth and place it in a sealed container for hazardous waste disposal.[6]

Experimental Protocols

General Protocol for Handling and Dispensing in a Glovebox

This protocol outlines the basic steps for safely handling and dispensing this compound within a glovebox.

  • Preparation:

    • Ensure the glovebox is operating under a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.

    • Gather all necessary equipment, including the sealed container of this compound, appropriate glassware (dried in an oven at >120°C for at least 4 hours and cooled under vacuum), syringes, needles, and a tared, sealable reaction vessel.

    • Bring all equipment into the glovebox via the antechamber.

  • Dispensing:

    • Allow the this compound container to equilibrate to the glovebox temperature.

    • Carefully open the primary container.

    • Using a clean, dry syringe or cannula, slowly draw the desired volume of the liquid.

    • Dispense the liquid into the tared reaction vessel.

    • Securely seal the reaction vessel.

    • Securely reseal the primary container of this compound.

  • Post-Dispensing:

    • Clean any residual material from the syringe/cannula by rinsing with a compatible anhydrous solvent (e.g., toluene, THF) into a designated waste container within the glovebox.

    • Properly package all waste materials for removal from the glovebox.

Representative Reaction: Synthesis of a Gallium Arsenide (GaAs) Precursor

This protocol describes a representative dehalosilylation reaction between this compound and Gallium Trichloride (GaCl₃) to form a GaAs precursor. This reaction is a foundational step in the synthesis of III-V semiconductor materials.[1]

  • Reactant Preparation (inside glovebox):

    • In a dried, tared Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of GaCl₃ in anhydrous toluene.

    • In a separate, dried, tared vessel, measure the required molar equivalent of this compound.

  • Reaction Execution (inside glovebox):

    • Slowly add the this compound to the stirred solution of GaCl₃ at room temperature.

    • The reaction is often rapid and may be exothermic. Monitor the reaction temperature.

    • Stir the reaction mixture for the desired period (typically several hours to overnight) to ensure complete reaction.

  • Work-up and Purification (inside glovebox):

    • The product, a GaAs precursor, may precipitate from the solution.

    • If a precipitate forms, isolate it by filtration using a cannula or a filter frit.

    • Wash the isolated solid with a small amount of anhydrous pentane or hexane to remove any unreacted starting materials.

    • Dry the product under vacuum within the glovebox.

Waste Disposal

All waste materials containing this compound or its byproducts must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be collected in a designated, sealed container inside the glovebox.

  • Liquid Waste: Unused reagent and reaction quenching solutions should be collected in a separate, sealed container.

  • Quenching: Small amounts of residual this compound on glassware can be quenched by slowly adding tert-butyl alcohol or isopropyl alcohol in a well-ventilated fume hood, as this may generate arsine gas.[2][3] This should only be performed by experienced personnel with appropriate safety measures in place.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[6][8][9]

Visualizations

The following diagrams illustrate key workflows and chemical pathways related to the use of this compound.

Glovebox_Workflow cluster_prep Preparation cluster_handling Handling in Glovebox cluster_cleanup Cleanup and Disposal Prep_Glovebox Ensure Inert Atmosphere Prep_Glassware Dry Glassware Prep_Glovebox->Prep_Glassware Prep_Reagents Equilibrate Reagents Prep_Glassware->Prep_Reagents Dispense Dispense Reagent Prep_Reagents->Dispense Reaction Perform Reaction Dispense->Reaction Workup Isolate Product Reaction->Workup Quench Quench Residuals (Fume Hood) Workup->Quench Segregate_Waste Segregate Waste Quench->Segregate_Waste Dispose Hazardous Waste Disposal Segregate_Waste->Dispose

Caption: General workflow for using this compound in a glovebox.

Reaction_Pathway cluster_products Products As_TMS3 As(Si(CH₃)₃)₃ This compound GaAs_Precursor [GaAs Precursor] As_TMS3->GaAs_Precursor + GaCl₃ TMSCl 3 (CH₃)₃SiCl Trimethylsilyl Chloride As_TMS3->TMSCl GaCl3 GaCl₃ Gallium Trichloride GaCl3->GaAs_Precursor GaCl3->TMSCl

Caption: Dehalosilylation reaction of this compound.

References

Application Notes and Protocols: Tris(trimethylsilyl)arsane as a Silylating Agent for Arsenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, (Me₃Si)₃As, is a highly effective silylating agent and a versatile reagent in organoarsenic chemistry.[1] Its primary utility lies in its role as a soluble and manageable source of arsenic for the synthesis of various arsenic-containing compounds. The reactivity of this compound is dominated by the cleavage of its arsenic-silicon (As-Si) bonds, making it a valuable precursor in dehalosilylation reactions.[2] This property is extensively exploited in materials science for the low-temperature synthesis of III-V semiconductor materials such as Gallium Arsenide (GaAs), Aluminum Arsenide (AlAs), and Indium Arsenide (InAs).[2][3] These materials are critical components in optoelectronic devices and high-frequency electronics.[2]

The use of this compound offers a safer alternative to the highly toxic and gaseous arsine (AsH₃) traditionally used in organometallic vapor-phase epitaxy (OMCVD) for the production of arsenic-containing semiconductors.[3] The dehalosilylation reactions involving this compound are facile and provide a convenient route to forming covalent bonds between arsenic and group III elements.[3]

Reaction Mechanism: Dehalosilylation

The core chemical transformation leveraging this compound as a silylating agent is the dehalosilylation reaction. In this reaction, this compound reacts with a metal halide, resulting in the elimination of a trimethylsilyl halide (Me₃SiX) and the formation of a new arsenic-metal bond. The general scheme for this reaction with a group III trihalide (MX₃) is depicted below.

dehalosilylation As_Si (Me₃Si)₃As As_M MAs As_Si->As_M Dehalosilylation MX3 MX₃ (M = Al, Ga, In; X = Cl, Br) MX3->As_M Si_X 3 Me₃SiX

Caption: Generalized dehalosilylation reaction scheme.

Applications in Semiconductor Synthesis

This compound has been successfully employed in the preparation of III-V semiconductor materials. The following sections detail the synthesis of AlAs, GaAs, and InAs.

Synthesis of Aluminum Arsenide (AlAs)

The reaction between this compound and aluminum trichloride (AlCl₃) proceeds through an isolable intermediate adduct, (Me₃Si)₃AsAlCl₃.[3] At elevated temperatures, this adduct undergoes dehalosilylation to yield aluminum arsenide.[3]

Synthesis of Gallium Arsenide (GaAs)

The reaction with gallium trichloride (GaCl₃) readily eliminates approximately two moles of trimethylsilyl chloride (Me₃SiCl) at room temperature.[4] Further heating is required to drive the reaction to completion and obtain high-purity GaAs.[4]

Synthesis of Indium Arsenide (InAs)

The synthesis of InAs from this compound and indium trichloride (InCl₃) in refluxing benzene yields a high percentage of the theoretical amount of Me₃SiCl.[4] Subsequent heating of the resulting solid produces high-purity InAs.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of AlAs, GaAs, and InAs using this compound.

ProductGroup III HalideReactant 1 (g, mmol)Reactant 2 (g, mmol)SolventConditionsYield (%)Purity (%)Reference
AlAsAlCl₃(Me₃Si)₃As (0.411, 1.40)AlCl₃ (0.186, 1.40)TolueneFormation of adduct at 60°C, then heating to 420°C for 2h83~91[3]
GaAsGaCl₃(Me₃Si)₃As (0.688, 2.33)GaCl₃ (0.411, 2.33)PentaneStirred overnight at room temperature, then heated to 380°C87~96[3][4]
GaAsGaBr₃(Me₃Si)₃As (0.350, 1.19)GaBr₃ (0.367, 1.19)BenzenePrecipitate formation, followed by heating-88[4]
InAsInCl₃(Me₃Si)₃As (0.415, 1.41)InCl₃ (0.314, 1.42)Pentane/BenzeneStirred at RT for 3 days, then refluxed in benzene, then solid state heating5798[4]

Experimental Protocols

Caution: this compound is a toxic and pyrophoric liquid that may form highly toxic arsine gas (AsH₃) upon contact with air or water.[5] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[5] A Class D metal fire extinguisher should be readily available.[5]

General Experimental Workflow

The general workflow for the synthesis of III-V semiconductors using this compound is outlined below.

workflow start Start reactants Combine (Me₃Si)₃As and MX₃ in an inert solvent start->reactants stir Stir at Room Temperature reactants->stir heat Heat to induce dehalosilylation stir->heat isolate Isolate solid product heat->isolate analyze Characterize product (e.g., XRD, Elemental Analysis) isolate->analyze end End analyze->end

Caption: General experimental workflow diagram.

Protocol 1: Synthesis of the (Me₃Si)₃AsAlCl₃ Adduct
  • In an inert atmosphere, combine equimolar amounts of this compound (0.411 g, 1.40 mmol) and aluminum trichloride (0.186 g, 1.40 mmol) in toluene.[3]

  • Heat the mixture to 60°C to obtain a yellow solution.[3]

  • Allow the solution to cool slowly to room temperature to form large, colorless crystals of the toluene solvate.[3]

  • Isolate the crystals by decanting the solution. The crystals will readily lose solvent at room temperature and become opaque.[3]

Protocol 2: Synthesis of Aluminum Arsenide (AlAs)
  • Prepare the (Me₃Si)₃AsAlCl₃ adduct as described in Protocol 1.

  • Heat the isolated adduct in vacuo to 420°C for 2 hours.[3]

  • The resulting nonvolatile black solid is AlAs.[3]

Protocol 3: Synthesis of Gallium Arsenide (GaAs) from GaCl₃
  • In an inert atmosphere, combine this compound (0.688 g, 2.33 mmol) and gallium trichloride (0.411 g, 2.33 mmol) in pentane.[3]

  • Stir the mixture overnight at room temperature. During this time, a significant portion of trimethylsilyl chloride will be eliminated.[3]

  • Remove the volatile components in vacuo.

  • Heat the remaining solid up to 380°C to drive off the remaining trimethylsilyl chloride and yield GaAs as a black solid.[3]

Protocol 4: Synthesis of Indium Arsenide (InAs) from InCl₃
  • In an inert atmosphere, combine this compound (0.415 g, 1.41 mmol) and indium trichloride (0.314 g, 1.42 mmol) in approximately 35 mL of pentane. A precipitate will form immediately.[4]

  • Stir the mixture at room temperature for 3 days.[4]

  • Remove the pentane and add benzene to the residue.

  • Heat the mixture at 70-75°C for 4 days.[4]

  • Remove the solvent in vacuo and heat the remaining brown solid overnight at 150°C.[4]

  • Finally, heat the solid for 15 minutes with a cool flame to yield InAs as a fluffy black solid.[4]

Characterization

The resulting III-V semiconductor materials can be characterized by standard solid-state methods, including:

  • X-ray Powder Diffraction (XRD): To confirm the crystal structure of the material by comparing the diffraction pattern with known standards.[3][4]

  • Elemental Analysis: To determine the elemental composition and purity of the final product.[3][4]

Conclusion

This compound is a valuable reagent for the synthesis of arsenic-containing compounds, particularly III-V semiconductors. The dehalosilylation reaction with group III halides provides a reliable and relatively low-temperature route to materials such as AlAs, GaAs, and InAs. The protocols outlined above, derived from published literature, offer a foundation for the laboratory synthesis of these important materials. Researchers should adhere to strict safety protocols when handling this pyrophoric and toxic compound.

References

Applications of Tris(trimethylsilyl)arsane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, (Me₃Si)₃As, is a volatile, liquid-source precursor for arsenic that has garnered significant attention in materials science.[1][2] Its primary application lies in the synthesis of III-V semiconductor materials, including gallium arsenide (GaAs) and indium arsenide (InAs).[1][3][4] These materials are crucial for a wide range of optoelectronic devices due to their direct bandgaps. The utility of this compound stems from the reactive Si-As bonds, which facilitate low-temperature synthetic routes to these advanced materials.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of III-V semiconductor nanocrystals and thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Key Advantages of this compound

  • Safer Alternative to Arsine Gas: this compound is a liquid with a lower vapor pressure and is considered a safer alternative to the highly toxic and pyrophoric arsine (AsH₃) gas traditionally used in MOCVD.

  • Low-Temperature Synthesis: The reactivity of the As-Si bonds allows for the synthesis of III-V materials at relatively lower temperatures compared to traditional methods.[1]

  • Solution-Processable: As a liquid, it is suitable for solution-phase synthesis of colloidal nanocrystals (quantum dots).

  • High Purity: It can be synthesized with high purity, leading to the formation of high-quality semiconductor materials.

Applications in Materials Science

The primary application of this compound is as a precursor for the synthesis of III-V compound semiconductors. This is typically achieved through a dehalosilylation reaction with a Group 13 trihalide.[1]

General Reaction Scheme: (Me₃Si)₃As + MX₃ → MAs + 3 Me₃SiX (where M = Ga, In; X = Cl, Br)

This reaction can be employed in both solution-phase synthesis to produce nanocrystals and in the gas phase for thin-film deposition.

Synthesis of III-V Semiconductor Nanocrystals (Quantum Dots)

This compound is a key reagent for the synthesis of colloidal III-V semiconductor nanocrystals, such as InAs quantum dots. These quantum dots have applications in near-infrared (NIR) and short-wavelength infrared (SWIR) optoelectronic devices.

Application Note: Synthesis of Indium Arsenide (InAs) Quantum Dots

The synthesis of InAs quantum dots using this compound typically involves the hot-injection of an arsenic precursor solution into a solution containing an indium precursor. The reaction temperature, precursor concentration, and ligands all play a crucial role in determining the size, shape, and optical properties of the resulting nanocrystals. A common approach involves the reaction of an indium carboxylate with this compound. To improve the quality and monodispersity of the InAs quantum dots, co-surfactants like dioctylamine or tri-n-octylamine are often used.[5][6]

Quantitative Data for InAs Quantum Dot Synthesis
ParameterValueReference
Indium PrecursorIndium acetate (In(OAc)₃)[5][7]
Arsenic PrecursorThis compound ((Me₃Si)₃As)[5][7]
LigandOleic acid (OLAc)[5]
Co-surfactantDioctylamine (DOA) or Tri-n-octylamine (TOA)[5][6]
Solvent1-octadecene (ODE)[5][7]
Reaction Temperature280 - 300 °C[5][7]
Growth Time10 - 20 minutes[5][7]
Experimental Protocol: Synthesis of InAs Quantum Dots

This protocol is adapted from a method utilizing tri-n-octylamine to prevent the formation of silicon-based byproducts.[5][6]

Materials:

  • Indium(III) acetate (In(OAc)₃, 99.99%)

  • Oleic acid (OLAc)

  • 1-octadecene (ODE, 90%)

  • Tri-n-octylamine (TOA, 98%)

  • This compound ((Me₃Si)₃As, 99%)

  • Toluene (anhydrous, 99.8%)

  • Hexane (anhydrous, 99%)

  • Butanol (anhydrous, 99.8%)

Procedure:

  • Preparation of Indium Oleate:

    • In a 100 mL round-bottom flask, mix 580 mg (2 mmol) of indium acetate, 2 mL of oleic acid (6 mmol), and 3 mL of 1-octadecene.

    • Degas the mixture at 120 °C for 2 hours under vacuum.

  • Preparation of Arsenic Precursor Solution:

    • Inside an argon-filled glovebox, mix 140 µL of (Me₃Si)₃As (0.5 mmol) with 450 µL of TOA (1.5 mmol) and 1 mL of 1-octadecene in a 4 mL glass vial.

    • Stir the solution at room temperature for approximately 5 minutes.

  • Hot-Injection and Growth:

    • Heat the reaction flask containing the indium oleate solution to 280 °C under a nitrogen atmosphere.

    • Rapidly inject the arsenic precursor solution into the hot reaction flask.

    • Allow the InAs quantum dots to grow for 10 minutes.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a sufficient amount of butanol to precipitate the InAs quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the quantum dot pellet in toluene and re-precipitate with butanol. Repeat this washing step two more times.

    • Finally, disperse the purified InAs quantum dots in a nonpolar solvent like toluene or hexane for storage and characterization.

Experimental Workflow for InAs Quantum Dot Synthesis

InAs_QD_Synthesis cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_purification Purification In_prep Indium Oleate Preparation (In(OAc)3, OLAc, ODE) Degas at 120°C Injection Hot Injection (280°C) In_prep->Injection As_prep Arsenic Precursor Solution ((Me3Si)3As, TOA, ODE) Inside Glovebox As_prep->Injection Growth Growth (10 min) Injection->Growth Precipitation Precipitation (with Butanol) Growth->Precipitation Washing Washing (Toluene/Butanol) Precipitation->Washing Final_Product Purified InAs QDs Washing->Final_Product

Caption: Workflow for the synthesis of InAs quantum dots.

Thin Film Deposition by Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound serves as a valuable arsenic source in MOCVD for the growth of high-quality III-V semiconductor thin films, such as GaAs.[1] It offers a safer alternative to arsine gas and allows for deposition at lower temperatures. The reaction can be carried out with various gallium precursors, including gallium trichloride (GaCl₃) and trimethylgallium (Me₃Ga).[1][7]

Application Note: MOCVD of Gallium Arsenide (GaAs) Thin Films

The MOCVD of GaAs using this compound involves the gas-phase reaction of the arsenic precursor with a gallium precursor at elevated temperatures. The substrate temperature, precursor flow rates, and the V/III ratio (the molar ratio of the Group V to Group III precursors) are critical parameters that influence the film quality, morphology, and growth rate. The resulting GaAs films can be characterized by techniques such as X-ray diffraction (XRD) and Auger electron spectroscopy (AES) to confirm their composition and crystallinity.[7]

Quantitative Data for MOCVD of GaAs Thin Films
ParameterValue (with GaCl₃)Value (with Me₃Ga)Reference
Gallium PrecursorGaCl₃Me₃Ga[7]
Arsenic Precursor(Me₃Si)₃As(Me₃Si)₃As[7]
SubstrateSi or semi-insulating GaAsSi or semi-insulating GaAs[7]
Substrate Temperature400 °C500 °C[7]
(Me₃Si)₃As Bubbler Temperature102-103 °CNot specified[2]
GaCl₃ Bubbler Temperature41-42 °CN/A[2]
Me₃Ga TemperatureN/A-12 °C[1]
Carrier GasAr or N₂Ar or N₂[7]
Deposition Time1.5 hoursNot specified[7]
Resulting Film Thickness~8000 ÅNot specified[7]
Experimental Protocol: MOCVD of GaAs Thin Films using GaCl₃

This protocol is based on a reported procedure for the atmospheric pressure MOCVD of GaAs.[2][7]

Materials and Equipment:

  • This compound ((Me₃Si)₃As)

  • Gallium trichloride (GaCl₃)

  • Silicon (Si) or semi-insulating GaAs substrates

  • High-purity argon (Ar) or nitrogen (N₂) carrier gas

  • Horizontal or vertical MOCVD reactor

  • Inductively heated graphite susceptor

  • Temperature controllers for bubblers and substrate

  • Mass flow controllers

Procedure:

  • Substrate Preparation:

    • Clean the Si or GaAs substrates using a standard cleaning procedure.

    • For Si substrates, etch in 48% HF for 5 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • MOCVD System Setup:

    • Place the prepared substrate on the graphite susceptor inside the MOCVD reactor.

    • Heat the (Me₃Si)₃As bubbler to 102-103 °C and the GaCl₃ bubbler to 41-42 °C.

    • Maintain the transport lines and mixing manifold at a temperature sufficient to prevent precursor condensation.

  • Deposition:

    • Purge the reactor with the carrier gas.

    • Heat the substrate to the desired deposition temperature (400 °C).

    • Introduce the GaCl₃ and (Me₃Si)₃As precursors into the reactor using the carrier gas. The flow rates should be controlled to achieve the desired V/III ratio.

    • Continue the deposition for the desired time (e.g., 1.5 hours).

  • Cooldown and Characterization:

    • After deposition, stop the precursor flow and cool down the reactor under the carrier gas flow.

    • Remove the substrate and characterize the deposited GaAs film using techniques like XRD for crystallinity and AES for elemental composition.

MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Prep Substrate Cleaning and Etching System_Setup MOCVD Reactor Setup Precursor Heating Substrate_Prep->System_Setup Substrate_Heating Substrate Heating (400-500°C) System_Setup->Substrate_Heating Precursor_Intro Precursor Introduction ((Me3Si)3As + Ga Precursor) Substrate_Heating->Precursor_Intro Film_Growth Thin Film Growth Precursor_Intro->Film_Growth Cooldown Cooldown under Inert Gas Film_Growth->Cooldown Characterization Film Characterization (XRD, AES) Cooldown->Characterization

Caption: General workflow for MOCVD of GaAs thin films.

Dehalosilylation Reaction Pathway

The synthesis of III-V materials using this compound and a Group 13 halide proceeds through a dehalosilylation reaction. This reaction involves the elimination of a trimethylsilyl halide (Me₃SiX).

Dehalosilylation Reactants (Me3Si)3As + MX3 Intermediate [(Me3Si)3As-MX3] Adduct Reactants->Intermediate Adduct Formation Products MAs + 3 Me3SiX Intermediate->Products Elimination of Me3SiX

Caption: Dehalosilylation reaction pathway.

Safety and Handling

This compound is an air- and moisture-sensitive liquid with a very disagreeable odor and should be handled with the assumption that it is toxic.[2] It is crucial to handle this compound in a moisture-free and oxygen-free environment, such as an inert atmosphere glovebox or using Schlenk line techniques. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Tris(trimethylsilyl)arsane. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common method involving the reaction of an alkali metal alloy with arsenic and subsequent silylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete formation of the metal arsenide intermediate.Ensure vigorous stirring and sufficient reaction time (e.g., reflux for 24 hours) for the reaction between the sodium-potassium alloy and arsenic powder.[1] The color change of the reaction mixture from black to pale gray can be an indicator of completion.[1]
Impure or wet reagents/solvents.Use freshly distilled and deoxygenated solvents, such as 1,2-dimethoxyethane (DME), dried over sodium benzophenone under a nitrogen atmosphere.[1] Ensure all glassware is thoroughly dried.
Inefficient silylation.Add chlorotrimethylsilane slowly to the reaction mixture to control the exothermic reaction. Ensure the stoichiometry of the silylating agent is correct.
Reaction Mixture Solidifies Low reaction temperature.If the reaction mixture solidifies upon cooling (e.g., below -60°C for similar silylation reactions), it should return to a liquid state upon warming. Maintain the recommended temperature range for the specific protocol.[2]
Formation of Side Products Presence of oxygen or moisture.The synthesis must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent the formation of oxides and other impurities.[1] this compound is highly pyrophoric and reacts with air and water.[1]
Incorrect stoichiometry of reagents.Carefully measure and control the ratio of reactants. An excess of the alkali metal alloy is often employed to ensure complete reaction with arsenic.[1]
Difficulty in Product Isolation Contamination with silicon-based byproducts.Purify the final product by distillation under reduced pressure to separate it from non-volatile impurities.
Safety Hazards During Quenching/Cleanup Pyrophoric nature of residues.Residues on glassware and filtration apparatus may contain unreacted sodium-potassium alloy and/or the pyrophoric product. These should be quenched carefully in a fume hood by slowly adding tert-butyl alcohol or iso-propyl alcohol. This process may generate toxic arsine gas (AsH₃).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are:

  • Reaction of an alkali metal alloy with arsenic: This involves reacting sodium-potassium (Na/K) alloy with arsenic powder to form an arsenide intermediate, which is then reacted with chlorotrimethylsilane.[1] This method is often preferred for achieving higher yields.

  • Direct silylation of arsine gas (AsH₃): This method involves the direct reaction of arsine gas with chlorotrimethylsilane, typically at low temperatures. However, its practical application is limited due to the extreme toxicity and hazardous nature of arsine gas, as well as common issues with low conversion rates.[3]

Q2: What are the critical safety precautions for synthesizing this compound?

A2: The synthesis involves highly hazardous materials. Key safety precautions include:

  • Handling of Pyrophoric Reagents: Both the Na/K alloy and the final product, this compound, are pyrophoric and can ignite spontaneously on contact with air.[1] All manipulations must be performed under an inert atmosphere.

  • Toxicity: this compound is toxic and can release highly toxic arsine gas (AsH₃) upon contact with air or water.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves, is mandatory.

  • Ventilation: All procedures must be conducted in a well-ventilated fume hood.[1]

  • Fire Safety: A Class D fire extinguisher for combustible metals should be readily available.[1]

  • Quenching: Extreme caution must be exercised during the quenching of reactive residues.

Q3: How can I monitor the progress of the reaction between the Na/K alloy and arsenic?

A3: The reaction progress can be monitored by observing the color change of the reaction mixture. The solution typically turns black upon the addition of the alloy and becomes a pale gray, viscous mixture as the reaction proceeds to completion.[1]

Q4: What is the role of 1,2-dimethoxyethane (DME) in the synthesis?

A4: DME serves as the solvent for the reaction. It is crucial that the DME is anhydrous and deoxygenated, typically achieved by distillation from sodium benzophenone under a nitrogen atmosphere, to prevent unwanted side reactions.[1]

Q5: Are there any less hazardous alternatives to this compound?

A5: The choice of reagent depends on the specific application. For some applications in materials science, alternative arsenic precursors may be available. However, for reactions requiring a soluble, reactive source of the "As(SiMe₃)₂" or "As(SiMe₃)₃" moiety, this compound and its derivatives are often used. The synthesis of the analogous phosphorus compound, Tris(trimethylsilyl)phosphine, can be achieved using similar procedures.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound via the sodium-potassium alloy method.

ParameterValue/ConditionNotes
Reactants Sodium-potassium alloy, Arsenic powder, Chlorotrimethylsilane
Solvent 1,2-dimethoxyethane (DME)Must be anhydrous and deoxygenated.
Reaction Temperature Reflux (approx. 76°C for Na/K addition)The addition of the Na/K alloy is performed at elevated temperature.[1]
Reaction Time 24 hours (for Na/K and As reaction)Vigorous stirring is required.[1]
Stirring Vigorous mechanical stirringNecessary to ensure good mixing of the heterogeneous reaction.

Experimental Protocols

Synthesis of this compound via the Sodium-Potassium Alloy Method

This protocol is a modification of previously published procedures and is designed to be performed using Schlenk techniques.[1]

Materials:

  • Sodium-potassium alloy (Na/K)

  • Arsenic powder

  • Chlorotrimethylsilane (Me₃SiCl)

  • 1,2-dimethoxyethane (DME), anhydrous and deoxygenated

  • Argon or Nitrogen gas (high purity)

  • tert-Butyl alcohol or iso-propyl alcohol (for quenching)

Procedure:

  • Apparatus Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet for the inert gas supply. The entire apparatus must be flame-dried and purged with inert gas.

  • Reaction with Arsenic: In the reaction flask, under a positive pressure of inert gas, add the arsenic powder and anhydrous DME.

  • Addition of Na/K Alloy: Heat the stirred suspension to reflux (approximately 76°C). Slowly add the sodium-potassium alloy to the refluxing mixture over a period of 1.5 hours. The solution will turn black.

  • Formation of the Arsenide: Continue to heat the mixture at reflux with vigorous stirring for 24 hours. The mixture will become viscous and the color will change from black to pale gray.

  • Silylation: Cool the reaction mixture and then add chlorotrimethylsilane dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

  • Workup and Isolation: After the addition of chlorotrimethylsilane is complete, the reaction mixture is typically filtered to remove the resulting salts (NaCl/KCl). The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, pyrophoric liquid.

  • Cleanup: All glassware and residues must be carefully quenched in a fume hood by the slow addition of an alcohol like tert-butyl alcohol or iso-propyl alcohol. Be aware of the potential for arsine gas evolution.[1]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble & Purge Apparatus prep_reagents->setup_apparatus add_as_dme Add Arsenic & DME setup_apparatus->add_as_dme add_nak Add Na/K Alloy at Reflux (76°C) add_as_dme->add_nak reflux Reflux for 24h (Black to Gray) add_nak->reflux add_tmscl Add Chlorotrimethylsilane reflux->add_tmscl filter_salts Filter Salts add_tmscl->filter_salts remove_solvent Remove Solvent filter_salts->remove_solvent distill Vacuum Distillation remove_solvent->distill product Pure (Me3Si)3As distill->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow start Low Product Yield q1 Was the reaction refluxed for 24h? start->q1 sol1 Increase reflux time. Monitor color change. q1->sol1 No q2 Were solvents anhydrous & deoxygenated? q1->q2 Yes a1_yes Yes a1_no No sol2 Redistill solvents from a suitable drying agent. q2->sol2 No q3 Was the system kept under inert gas? q2->q3 Yes a2_yes Yes a2_no No sol3 Improve inert atmosphere technique (Schlenk/glovebox). q3->sol3 No a3_no No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(trimethylsilyl)arsane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Alkali Metal-Mediated Synthesis

This is the most common route, involving the reaction of an alkali metal (typically a Na/K alloy) with elemental arsenic, followed by quenching with chlorotrimethylsilane (TMSCl).

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction of arsenic: Ensure elemental arsenic is finely powdered and well-dispersed. Increase reaction time and/or temperature to facilitate complete reaction with the alkali metal alloy.
Impurities in chlorotrimethylsilane: Use freshly distilled chlorotrimethylsilane. Impurities such as other chlorosilanes can lead to the formation of difficult-to-separate byproducts.[1]
Reaction with residual moisture: Rigorously dry all glassware and solvents. The presence of water will consume the alkali metal and chlorotrimethylsilane, forming siloxanes and reducing the yield.
Side reaction forming hexamethyldisiloxane (HMDSO): This can occur if the alkali metal reacts directly with chlorotrimethylsilane. Ensure the silylating agent is added slowly and at a controlled temperature to the arsenide intermediate.

Issue 2: Presence of Low-Boiling Impurities During Purification

Possible Cause Suggested Solution
Unreacted chlorotrimethylsilane: Ensure the reaction goes to completion and use a slight excess of the arsenide intermediate if possible. Careful fractional distillation is required to separate unreacted TMSCl (b.p. 57 °C).
Formation of hexamethyldisiloxane (HMDSO): HMDSO (b.p. 101 °C) can be difficult to separate from the product by distillation. Minimize its formation by controlling the addition of TMSCl.
Formation of partially silylated arsines: Incomplete silylation can lead to the formation of (Me₃Si)₂AsH and Me₃SiAsH₂. Ensure a sufficient amount of chlorotrimethylsilane is used and that the reaction time is adequate for complete substitution.
Route 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of Arsenic Trichloride (AsCl₃)

This alternative route involves the reduction of AsCl₃ with LiAlH₄ to generate arsine (AsH₃) in situ, which is then silylated.

Issue 1: Very Low Yield and Presence of Volatile, Hazardous Byproducts

Possible Cause Suggested Solution
Over-reduction by LiAlH₄: LiAlH₄ is a very strong reducing agent and can lead to the formation of significant amounts of arsine gas (AsH₃), which is highly toxic and may not be fully trapped and silylated.[2] Consider using a milder reducing agent or carefully controlling the stoichiometry and reaction temperature.
Incomplete silylation of arsine: The in situ generated arsine is highly volatile and may escape the reaction mixture before complete silylation. Ensure efficient gas trapping and a sufficiently fast silylation reaction.
Formation of complex chloro-arsine-silane mixtures: Incomplete reduction or side reactions can lead to a mixture of partially chlorinated and silylated arsenic species, which are difficult to separate.[1] Precise control of stoichiometry is critical.

Frequently Asked Questions (FAQs)

Q1: My final product is a pale yellow liquid. Is this normal?

A1: Yes, crude this compound is often described as a pale yellow liquid. Purification by fractional distillation should yield a colorless product.

Q2: During distillation, my product "bumps" violently. How can I prevent this?

A2: This is likely due to dissolved gases. Before distillation, it is recommended to perform several freeze-pump-thaw cycles to remove any dissolved gases from the crude product.

Q3: What are the primary safety precautions I should take when synthesizing this compound?

A3: This synthesis involves highly hazardous materials.

  • Pyrophoric materials: this compound and alkali metal alloys can ignite spontaneously in air. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Toxicity: this compound is toxic and can release highly toxic arsine gas upon contact with air or water. The synthesis should be conducted in a well-ventilated fume hood.

  • Reactive reagents: Chlorotrimethylsilane reacts violently with water, releasing HCl gas. Lithium aluminum hydride also reacts violently with water.

Q4: Can I use a different silylating agent instead of chlorotrimethylsilane?

A4: While other silylating agents exist, chlorotrimethylsilane is the most commonly used and well-documented for this synthesis. Using other agents would require significant optimization of the reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Alkali Metal-Mediated Route

Materials:

  • Elemental arsenic, powder

  • Sodium-potassium alloy (Na/K)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • 1,2-Dimethoxyethane (DME), freshly distilled from sodium-benzophenone ketyl

Procedure:

  • Under an inert atmosphere, a reaction flask equipped with a reflux condenser and a mechanical stirrer is charged with finely powdered elemental arsenic and dry DME.

  • The Na/K alloy is slowly added to the stirred suspension at a controlled temperature. The reaction is typically exothermic.

  • The mixture is heated to reflux and stirred for several hours to ensure the complete formation of the alkali metal arsenide. The color of the reaction mixture will change, often to a dark or gray suspension.

  • After cooling the reaction mixture, freshly distilled chlorotrimethylsilane is added dropwise while maintaining a low temperature to control the exothermic reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete silylation.

  • The solid byproducts (alkali metal chlorides) are removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation under high vacuum to yield pure this compound.

Visualizations

Synthesis_Pathway As Arsenic (As) Arsenide Alkali Metal Arsenide (M3As) As->Arsenide NaK Na/K Alloy NaK->Arsenide Product This compound ((CH3)3Si)3As Arsenide->Product Byproduct 3 MCl Arsenide->Byproduct + 3 MCl TMSCl 3 (CH3)3SiCl TMSCl->Product

Figure 1. Main synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Incomplete Silylation cluster_side2 Reaction with Water cluster_side3 Over-reduction Route M3As M3As Product ((CH3)3Si)3As M3As->Product TMSCl_main 3 (CH3)3SiCl TMSCl_main->Product M3As_side1 M3As Partial_Silylation (Me3Si)2AsH / Me3SiAsH2 M3As_side1->Partial_Silylation TMSCl_side1 < 3 (CH3)3SiCl TMSCl_side1->Partial_Silylation TMSCl_side2 2 (CH3)3SiCl HMDSO (CH3)3Si-O-Si(CH3)3 + 2 HCl TMSCl_side2->HMDSO H2O H2O H2O->HMDSO AsCl3 AsCl3 AsH3 AsH3 (gas) AsCl3->AsH3 Over-reduction LiAlH4 LiAlH4 LiAlH4->AsH3

Figure 2. Common side reactions in the synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_impurities Check for Impurities check_yield->check_impurities Yes sol_yield1 Ensure complete As reaction low_yield->sol_yield1 sol_yield2 Use pure TMSCl low_yield->sol_yield2 sol_yield3 Strict anhydrous conditions low_yield->sol_yield3 impurities_present Impurities Present check_impurities->impurities_present Yes successful_synthesis Successful Synthesis check_impurities->successful_synthesis No sol_impurities1 Fractional distillation impurities_present->sol_impurities1 sol_impurities2 Optimize silylation impurities_present->sol_impurities2

Figure 3. A troubleshooting workflow for the synthesis.

References

Overcoming low conversion rates in Tris(trimethylsilyl)arsane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(trimethylsilyl)arsane, a highly reactive and pyrophoric reagent. Our aim is to help you overcome common challenges, particularly low conversion rates, and ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula As(Si(CH₃)₃)₃, is an organoarsenic compound. It serves as a soluble and safer alternative to highly toxic arsine gas (AsH₃) for delivering arsenic in chemical syntheses.[1][2] Its fundamental reactivity lies in the cleavage of its As-Si bonds.[2] The primary application is as a molecular precursor for the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs), which are used in optoelectronic devices.[2]

Q2: What are the main safety precautions I should take when working with this compound?

This compound is a toxic and highly pyrophoric liquid that can ignite spontaneously on contact with air.[3] It is also sensitive to moisture.[3] Therefore, it is imperative to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.[4][5] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[4][5] Ensure that a Class D fire extinguisher for combustible metals and powdered lime are readily accessible in case of a spill.[5] All glassware must be thoroughly dried before use.[5]

Q3: How should I properly store this compound?

Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It should be stored separately from incompatible materials such as oxidizing agents and water.

Q4: What are the common synthetic routes to this compound and their associated challenges?

Several synthetic methods exist, each with its own set of challenges:

  • Lithium Aluminum Hydride Reduction: This method involves the reduction of an arsenic trihalide followed by silylation. It often suffers from low yields (typically below 40%) due to over-reduction by the potent LiAlH₄.

  • Direct Arsine Silylation: This route involves the direct reaction of arsine gas with a silylating agent. The extreme toxicity of arsine gas and low conversion rates are significant drawbacks.[2]

  • Magnesium Mediated Reaction: The reaction of magnesium, arsenic(III) chloride, and a silylating agent can provide higher yields (around 83% in HMPA), but separating the product from the high-boiling solvent can be challenging.

Troubleshooting Guide

Low Conversion Rates & Poor Yields

Problem: My reaction is showing low conversion of starting materials to the desired product.

Possible Causes & Solutions:

  • Reagent Purity:

    • This compound Quality: Impurities in the this compound can inhibit the reaction. Ensure the reagent is of high purity and has been stored correctly to prevent degradation.

    • Metal Halide Precursor Quality: The purity of the metal halide (e.g., GaCl₃, InCl₃) is crucial. Anhydrous conditions are essential as water can react with the precursors.

    • Solvent Quality: Use anhydrous, degassed solvents to prevent unwanted side reactions with the pyrophoric and moisture-sensitive reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the conversion rate. For dehalosilylation reactions, heating may be required to drive the elimination of trimethylsilyl halide.[6] For instance, in the synthesis of GaAs from GaCl₃, initial elimination occurs at room temperature, but further heating up to 185°C is necessary for complete reaction.

    • Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using appropriate analytical techniques like NMR spectroscopy to determine the optimal reaction time.[2]

    • Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

  • Side Reactions:

    • Formation of Silicon-Based Byproducts: In the synthesis of InAs quantum dots using dioctylamine (DOA) and oleic acid, water can be generated as a byproduct of their condensation at high temperatures (>250 °C).[7][8] This water can then react with this compound to form trimethylsilanol, which can further react to form hexamethyldisiloxane and trimethylsilyl oleate, contaminating the final product.[7][8]

      • Solution: Replace the secondary amine (dioctylamine) with a tertiary amine like tri-n-octylamine (TOA), which does not undergo this condensation reaction, thus preventing water formation.[7][8]

Poor Product Quality & Impurities

Problem: My final product is impure or has poor material properties (e.g., broad size distribution in nanocrystals).

Possible Causes & Solutions:

  • High Reactivity of this compound: The high reactivity of this compound can lead to a rapid nucleation burst in nanocrystal synthesis, depleting the monomers and resulting in a broad size distribution.[2][7]

    • Solution 1: Use of Less Reactive Precursors: Consider using analogues with lower reactivity, such as tris(trimethylgermyl)arsine (TMGe₃As), which has been shown to improve the size distribution of InAs quantum dots.[9]

    • Solution 2: Seeded-Growth Approaches: Employ a seeded-growth method where precursors are injected continuously at a controlled rate to maintain a steady monomer concentration, allowing for more controlled growth and narrower size distributions.[7]

  • Contamination from Side Reactions: As mentioned above, silicon-based byproducts can contaminate the desired material.

    • Solution: In addition to using a tertiary amine, thorough purification of the final product is essential. This may involve multiple washing and precipitation steps.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic MethodKey ReagentsTypical YieldKey Challenges
Lithium Aluminum Hydride ReductionAsCl₃, LiAlH₄, (CH₃)₃SiCl< 40%Over-reduction, low yield
Direct Arsine SilylationAsH₃, (CH₃)₃SiClLowExtreme toxicity of AsH₃, low conversion rate[2]
Magnesium Mediated ReactionMg, AsCl₃, (CH₃)₃SiCl~83% (in HMPA)Difficult separation from high-boiling solvent

Table 2: Impact of Amine Co-ligand on InAs Quantum Dot Synthesis

Amine Co-ligandKey Side ReactionImpact on ProductRecommended Solution
Dioctylamine (DOA)Condensation with oleic acid to form water[7][8]Formation of Si-based byproducts (trimethylsilanol, hexamethyldisiloxane, trimethylsilyl oleate)[7][8]Replace with a tertiary amine
Tri-n-octylamine (TOA)No condensation reaction"Clean" InAs QDs with improved optical properties (narrower absorption peaks)[7][8]Recommended for high-purity synthesis

Experimental Protocols

Protocol 1: Synthesis of InAs Quantum Dots using this compound and Tri-n-octylamine

This protocol is adapted from a method designed to prevent the formation of silicon-based byproducts.

1. Preparation of Indium Oleate:

  • In a 100 mL round-bottom flask, mix indium acetate (580 mg, 2 mmol), oleic acid (2 mL, 6 mmol), and 1-octadecene (3 mL).

  • Degas the mixture at 120 °C for 2 hours under vacuum.

2. Preparation of Arsenic Precursor Solution:

  • Inside an argon-filled glovebox, mix this compound (140 µL, 0.5 mmol) with tri-n-octylamine (TOA) and 1-octadecene in a glass vial at room temperature for approximately 5 minutes.

3. Reaction:

  • Heat the flask containing the indium oleate solution to 280 °C under a nitrogen atmosphere.

  • Rapidly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the InAs quantum dots to grow for the desired amount of time (e.g., 10 minutes for initial seeds). The growth can be monitored by taking aliquots and measuring their absorption spectra.

4. Quenching and Purification:

  • Quench the reaction by rapidly cooling the flask.

  • Purify the InAs quantum dots by repeated precipitation with a non-solvent (e.g., ethanol) and redispersion in a solvent (e.g., toluene).

Protocol 2: Chemical Vapor Deposition of GaAs using this compound and GaCl₃

This protocol describes a general setup for the deposition of GaAs films.

1. Precursor Preparation and Delivery:

  • Place this compound and Gallium Trichloride (GaCl₃) in separate bubblers.

  • Heat the bubblers to increase the vapor pressure of the precursors (e.g., 102-103 °C for this compound and 41-42 °C for GaCl₃).[10]

  • Use an inert carrier gas (e.g., nitrogen or argon) to transport the precursor vapors to the reaction chamber.[10]

2. Substrate Preparation:

  • Clean the substrate (e.g., Si or GaAs) using appropriate solvent and etching procedures.[10] For silicon, a final etch in hydrofluoric acid is common.[10]

3. Deposition:

  • Place the substrate on a heated susceptor within the reaction chamber. A typical deposition temperature is around 400 °C.[10]

  • Introduce the precursor vapors into the chamber to initiate the deposition of the GaAs film.

4. Characterization:

  • After the deposition, the film can be characterized by techniques such as X-ray diffraction (XRD) and Auger electron spectroscopy (AES) to confirm its composition and crystallinity.[10]

Visualizations

Caption: Troubleshooting logic for low conversion rates.

References

Technical Support Center: Controlling Nanocrystal Size with Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tris(trimethylsilyl)arsane, a highly reactive precursor for the synthesis of arsenic-containing nanocrystals.

Troubleshooting Guides

This section addresses common issues encountered during nanocrystal synthesis with this compound.

Issue Potential Cause Recommended Solution
Broad Nanocrystal Size Distribution 1. Incomplete mixing of precursors: Slow or inefficient mixing can lead to localized variations in precursor concentration, resulting in multiple nucleation events. 2. Fluctuations in reaction temperature: Unstable temperature control can affect the kinetics of nucleation and growth, leading to a wider size distribution. 3. Secondary nucleation: If the monomer concentration remains too high after the initial nucleation, new nuclei can form, resulting in a bimodal or broad size distribution.1. Ensure rapid and vigorous stirring: Use a properly sized stir bar and an appropriate stirring speed to ensure homogeneous mixing upon injection of the this compound. 2. Use a reliable temperature controller: Employ a PID controller with a thermocouple placed directly in the reaction mixture to maintain a stable temperature. 3. Optimize precursor injection: Inject the this compound solution quickly and at a temperature that promotes a single, short nucleation event followed by controlled growth. Consider a seeded growth approach where pre-synthesized nanocrystals are used as seeds.[1]
Formation of Silicon-Based Byproducts Reaction of this compound with water: The presence of water, even in trace amounts, can lead to the formation of trimethylsilanol, which can then condense to form hexamethyldisiloxane and other silicon-containing impurities.[2][3]Use of a tertiary amine: Replace secondary amines like dioctylamine (DOA) with a tertiary amine such as tri-n-octylamine (TOA). Tertiary amines do not condense with carboxylic acids at high temperatures, thus preventing the in-situ formation of water.[2][3] Ensure all solvents and reagents are rigorously dried and degassed before use.
No Nanocrystal Formation or Low Yield 1. Precursor degradation: this compound is highly sensitive to air and moisture. Improper handling or storage can lead to its decomposition. 2. Reaction temperature is too low: The activation energy for the precursor reaction may not be reached, preventing nanocrystal nucleation. 3. Incorrect precursor concentration: The concentration of one or more precursors may be too low to initiate nucleation.1. Handle this compound under an inert atmosphere: Use a glovebox or Schlenk line techniques to prepare and transfer the precursor solution.[4] 2. Optimize reaction temperature: Systematically increase the reaction temperature in small increments to find the optimal nucleation temperature for your specific system. 3. Verify precursor concentrations: Double-check all calculations and ensure accurate measurement of all reagents.
Uncontrolled, Rapid Reaction High reactivity of this compound: This precursor is known for its high reactivity, which can lead to a very rapid, uncontrolled nucleation event, often resulting in small, poor-quality nanocrystals.Use of coordinating ligands: Employ coordinating ligands, such as long-chain amines or phosphines, to modulate the reactivity of the metal precursor and control the growth of the nanocrystals. The choice and concentration of the ligand can significantly impact the final nanocrystal size and quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with this compound?

A1: this compound is a toxic and pyrophoric liquid that can ignite spontaneously in air.[4] It is also highly sensitive to moisture. All handling must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., neoprene or nitrile rubber), is mandatory.[5] Always have a Class D fire extinguisher and appropriate quenching agents readily available.

Q2: How can I safely quench unreacted this compound after a reaction?

A2: Unreacted this compound and its byproducts are hazardous. To quench a reaction, cool the flask to a safe temperature (e.g., in an ice bath) and slowly add a less reactive alcohol, such as isopropanol or tert-butanol, under an inert atmosphere. This should be done with extreme caution in a fume hood, as toxic arsine gas (AsH3) may be generated. The resulting mixture should be treated as hazardous waste and disposed of according to institutional safety protocols.

Q3: What should I do in case of accidental exposure to this compound?

A3:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Q4: Are there safer alternatives to this compound for synthesizing arsenic-containing nanocrystals?

A4: Yes, due to the hazardous nature of this compound, several less pyrophoric and more stable arsenic precursors have been developed. These include tris(dimethylamino)arsine and tribenzoylarsine.[3][6] While these alternatives may require different reaction conditions and activators, they offer a significantly improved safety profile.

Q5: How does the precursor concentration affect the final nanocrystal size?

A5: The concentration of precursors plays a critical role in determining the final size of the nanocrystals. Generally, a higher concentration of monomers (the molecular species that form the nanocrystal) at the point of nucleation leads to the formation of a larger number of smaller nuclei. Conversely, a lower monomer concentration can result in fewer, larger nuclei. The final size is a complex interplay between the rates of nucleation and growth, both of which are influenced by precursor concentration.[7]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the size of InAs nanocrystals synthesized using this compound and related methods.

Table 1: Effect of Reaction Time on InAs Quantum Dot Size

Reaction Time (hours)First Excitonic Absorption Peak (nm)Average Size (nm)
0~755-
3.5937-
23.510456.0 ± 0.6

Data extracted from a seeded growth experiment using a continuous injection of a DOA-based InAs cluster dispersion at 280 °C.[6]

Table 2: Influence of Injection Rate on InAs Quantum Dot Properties

Injection Rate (mL/h)First Excitonic Absorption Peak (nm)
81060
41152
21300

Data from a continuous injection synthesis of InAs QDs.[8]

Experimental Protocols

Detailed Methodology for the Synthesis of InAs Quantum Dots Using this compound and Trioctylamine (TOA)

This protocol is adapted from a method designed to prevent the formation of silicon-based byproducts.[2][6]

1. Preparation of Indium Oleate: a. In a three-neck flask, combine indium acetate (2 mmol), oleic acid (6 mmol), and 1-octadecene (3 mL). b. Heat the mixture to 120 °C under vacuum for 2 hours to remove water and oxygen. c. Backfill the flask with an inert gas (e.g., argon or nitrogen).

2. Preparation of the Arsenic Precursor Solution: a. In a glovebox, mix this compound with degassed tri-n-octylamine (TOA) and 1-octadecene. The molar ratio of TOA to this compound can be optimized to control reactivity.

3. Nanocrystal Synthesis (Hot-Injection): a. Heat the indium oleate solution to the desired injection temperature (e.g., 280 °C) under an inert atmosphere with vigorous stirring. b. Rapidly inject the arsenic precursor solution into the hot indium oleate solution. c. Monitor the reaction by taking small aliquots at different time points and measuring their UV-Vis-NIR absorption spectra to observe the growth of the first excitonic peak, which corresponds to the nanocrystal size. d. To achieve larger sizes, a seeded growth approach can be employed, where a solution of InAs clusters is continuously injected into the reaction mixture containing the initial "seed" nanocrystals.[6]

4. Quenching and Purification: a. Once the desired nanocrystal size is reached, cool the reaction mixture to room temperature. b. Add a non-polar solvent like hexane to solubilize the nanocrystals, followed by a polar solvent like butanol to precipitate them. c. Centrifuge the mixture to isolate the nanocrystals. d. Discard the supernatant and re-disperse the nanocrystal precipitate in a non-polar solvent like toluene or hexane. e. Repeat the precipitation and re-dispersion steps as necessary to remove unreacted precursors and ligands.

Visualizations

experimental_workflow Experimental Workflow for InAs Nanocrystal Synthesis cluster_prep Precursor Preparation cluster_synthesis Nanocrystal Synthesis cluster_purification Purification prep_In Prepare Indium Oleate Solution heat_In Heat Indium Oleate to 280°C prep_In->heat_In prep_As Prepare this compound in TOA/Octadecene inject_As Inject Arsenic Precursor prep_As->inject_As heat_In->inject_As growth Nanocrystal Growth and Monitoring inject_As->growth quench Cool to Room Temperature growth->quench precipitate Precipitate with Butanol quench->precipitate centrifuge Centrifuge and Collect Nanocrystals precipitate->centrifuge redisperse Re-disperse in Toluene/Hexane centrifuge->redisperse

Caption: A flowchart of the hot-injection synthesis of InAs nanocrystals.

signaling_pathway Role of Ligands in Nanocrystal Size Control cluster_precursors Precursors cluster_process Reaction Process In_precursor Indium Precursor monomer Monomer Formation In_precursor->monomer As_precursor This compound As_precursor->monomer ligand Coordinating Ligand (e.g., TOA, Oleic Acid) ligand->In_precursor Modulates Reactivity growth Growth ligand->growth Stabilizes Surface, Controls Growth Rate nucleation Nucleation monomer->nucleation nucleation->growth nanocrystal Size-Controlled InAs Nanocrystal growth->nanocrystal

Caption: The influence of coordinating ligands on nanocrystal formation and growth.

References

Technical Support Center: Tris(trimethylsilyl)arsane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(trimethylsilyl)arsane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula As(Si(CH₃)₃)₃, is an organoarsenic compound. Its primary application is as a less hazardous substitute for arsine gas (AsH₃) in the synthesis of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs).[1] The reactivity of its silicon-arsenic bonds allows for the formation of these materials at lower temperatures compared to traditional methods.

Q2: What are the main safety precautions to consider when working with this compound?

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly toxic and reacts with water and moisture, potentially releasing toxic arsine gas.[2] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

Q3: How should this compound be stored?

Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area. It should be kept away from heat, ignition sources, water, and oxidizing agents.

Troubleshooting Guides

Issue 1: Product is contaminated with silicon-based impurities.

Possible Cause: Impurities in the chlorotrimethylsilane starting material or side reactions during synthesis.

Troubleshooting Steps:

  • Analyze Starting Materials: Before synthesis, analyze the chlorotrimethylsilane ((CH₃)₃SiCl) for the presence of other chlorosilanes (e.g., dichlorodimethylsilane) or tetrachlorosilane using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Purify Starting Materials: If impurities are detected, purify the chlorotrimethylsilane by fractional distillation. Dichlorodimethylsilane can be removed by careful addition of a small amount of water, which hydrolyzes it more rapidly than chlorotrimethylsilane, followed by distillation.[3]

  • Optimize Reaction Conditions: Incomplete silylation can lead to partially silylated arsines like AsH(Si(CH₃)₃)₂ or AsH₂(Si(CH₃)₃). Ensure the correct stoichiometry of reagents and adequate reaction time to drive the reaction to completion.

  • Purification of Final Product: Purify the crude this compound by fractional vacuum distillation to remove silicon-based impurities like hexamethyldisiloxane (from hydrolysis of chlorotrimethylsilane) and other silylated byproducts.

Issue 2: The reaction yields are consistently low.

Possible Cause: Inefficient formation of the alkali metal arsenide intermediate or loss of product during workup.

Troubleshooting Steps:

  • Alkali Metal Alloy Quality: Ensure the sodium-potassium (NaK) alloy is freshly prepared and has a clean, metallic surface. Oxides on the surface can hinder the reaction with arsenic.[4]

  • Reaction Temperature and Time: The reaction between the NaK alloy and arsenic requires sufficient time and temperature to go to completion. Monitor the reaction progress and ensure adequate mixing.

  • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the synthesis and workup. Oxygen and moisture can react with the alkali metal arsenide intermediate and the final product, reducing the yield.

  • Purification Technique: this compound is a high-boiling liquid. Use an efficient vacuum distillation setup, such as one with a short path or a Perkin triangle, to minimize product decomposition and loss.[5]

Issue 3: The purified product is unstable and decomposes upon storage.

Possible Cause: Presence of residual impurities that catalyze decomposition, or exposure to air and moisture.

Troubleshooting Steps:

  • Thorough Purification: Ensure that all volatile impurities and residual solvents are removed during the final purification step. Even trace amounts of certain impurities can promote decomposition.

  • Proper Storage: Store the purified product in a sealed ampoule or a Schlenk flask with a high-quality PTFE stopcock under a high-purity inert gas.

  • Avoid Light Exposure: While not extensively documented for this specific compound, light can catalyze the decomposition of some organometallic compounds. Storing the product in an amber or foil-wrapped container is a good practice.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol outlines the general steps for purifying crude this compound using a vacuum distillation apparatus designed for air-sensitive compounds.

Apparatus:

  • Schlenk line or glovebox

  • Round-bottom flask (distilling flask)

  • Short-path distillation head or Perkin triangle

  • Receiving flask (Schlenk flask)

  • Vacuum pump

  • Cold trap

  • Heating mantle and magnetic stirrer

  • Thermometer and manometer

Procedure:

  • Preparation: Assemble the distillation apparatus and ensure all glassware is dry and free of contaminants. The entire system must be under a positive pressure of inert gas (argon or nitrogen).

  • Transfer of Crude Product: Transfer the crude this compound to the distilling flask under an inert atmosphere. Add a magnetic stir bar.

  • Evacuation: Gradually evacuate the system using the vacuum pump. A cold trap (liquid nitrogen or dry ice/acetone) should be placed between the distillation setup and the pump to protect the pump from volatile byproducts.

  • Heating: Once the desired vacuum is reached, begin heating the distilling flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect the fractions in the receiving flask. The boiling point of this compound is reported to be 82-84 °C at 4 Torr.[6] Monitor the temperature and pressure throughout the distillation.

  • Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature under vacuum.

  • Backfilling: Slowly backfill the system with inert gas before disconnecting the receiving flask containing the purified product.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and Potential Impurities

CompoundFormulaBoiling Point (°C/Torr)¹H NMR (δ, ppm)
This compoundAs(Si(CH₃)₃)₃82-84 / 4[6]~0.3 (in C₆D₆)
Chlorotrimethylsilane(CH₃)₃SiCl57 / 760[3]~0.4 (in CDCl₃)
Hexamethyldisiloxane((CH₃)₃Si)₂O101 / 760~0.06 (in CDCl₃)
SilylarsineSiH₃AsH₂-3.67 (SiH₃), 0.78 (AsH₂)[7]

Note: NMR chemical shifts can vary depending on the solvent and other factors.

Visualizations

experimental_workflow Purification of this compound cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final_product Purified Product crude_product Crude this compound transfer Transfer to Distilling Flask (Inert Atmosphere) crude_product->transfer evacuate Evacuate System (Vacuum Pump & Cold Trap) transfer->evacuate heat Gentle Heating & Stirring evacuate->heat distill Fractional Distillation (Collect at 82-84°C / 4 Torr) heat->distill cool Cool to Room Temperature distill->cool backfill Backfill with Inert Gas cool->backfill pure_product Pure this compound backfill->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Impurities start Impurity Detected in Product q1 Silicon-based Impurities? start->q1 a1_yes Analyze & Purify Chlorotrimethylsilane q1->a1_yes Yes a1_no Incompletely Reacted Starting Material? q1->a1_no No end Pure Product a1_yes->end a2_yes Optimize Reaction (Stoichiometry, Time) a1_no->a2_yes Yes a2_no Decomposition Products? a1_no->a2_no No a2_yes->end a3_yes Review Purification & Storage Procedures a2_no->a3_yes Yes a3_yes->end

Caption: Logical flow for troubleshooting impurities in reactions.

References

Technical Support Center: Optimizing Reactions of (Me3Si)3As with Metal Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using tris(trimethylsilyl)arsine, (Me3Si)3As, with metal halides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism between (Me3Si)3As and a metal halide?

The reaction typically proceeds through a dehalosilylation pathway. Initially, an adduct may form between the Lewis acidic metal halide and the arsenic atom of (Me3Si)3As. Subsequently, trimethylsilyl halide (Me3SiX) is eliminated to form a metal-arsenic bond. The reaction can be driven to completion by the removal of the volatile Me3SiX.

Q2: What are the primary safety precautions when working with (Me3Si)3As?

Tris(trimethylsilyl)arsine is a toxic and pyrophoric liquid that can ignite spontaneously in air. It may also form highly toxic arsine gas (AsH3) upon contact with air or water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves, is essential. A Class D fire extinguisher for metal fires should be readily available.

Q3: How can I determine the extent of the reaction?

The progress of the reaction can be monitored by quantifying the amount of trimethylsilyl halide (e.g., Me3SiCl) eliminated. This can be achieved by vacuum distillation of the volatile byproducts, followed by hydrolysis and titration with a standardized base solution to determine the amount of HX formed.

Q4: What are some common solvents used for these reactions?

Non-polar, aprotic solvents such as pentane, hexane, benzene, and toluene are commonly used. The choice of solvent can influence the reaction rate and the solubility of intermediates and products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or incomplete elimination of Me3SiCl - Insufficient reaction temperature. - Reaction time is too short. - Formation of a stable intermediate adduct.- Gradually increase the reaction temperature. For instance, after an initial period at room temperature, refluxing in a higher boiling solvent like benzene may be necessary. - Extend the reaction time. Some reactions may require several days for significant Me3SiCl evolution. - If a solid intermediate has precipitated, isolate it and apply higher temperatures in the solid state to drive further elimination.
Formation of an insoluble precipitate that does not react further - The intermediate adduct or the product may be insoluble in the chosen solvent.- Attempt the reaction in a different solvent in which the reactants and intermediates might have better solubility. - Isolate the precipitate and proceed with a solid-state thermolysis step at elevated temperatures.
Product is contaminated with silicon-containing byproducts - Incomplete reaction leaving unreacted (Me3Si)3As. - Side reactions leading to silicon-containing impurities.- Ensure the reaction goes to completion by optimizing temperature and time. - Wash the final product with a solvent that can dissolve silicon-containing impurities but not the desired metal arsenide.
Product is a dark-colored, intractable oil or amorphous powder - Undesired side reactions or decomposition, possibly due to excessive heat or impurities. - Presence of moisture or oxygen leading to decomposition.- Carefully control the reaction temperature; avoid rapid heating. - Ensure all reactants and solvents are rigorously dried and degassed, and the reaction is performed under a strict inert atmosphere.
Low purity of the final metal arsenide product - Incomplete reaction. - Formation of byproducts from side reactions. - Contamination from starting materials.- Optimize the reaction conditions (temperature, time, solvent) to maximize the yield of the desired product. - Purify the product by washing with appropriate solvents to remove soluble impurities. - Ensure the purity of the starting (Me3Si)3As and metal halides.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of various metal arsenides using (Me3Si)3As.

Table 1: Reaction Conditions for Gallium Arsenide (GaAs) Synthesis

Gallium Halide Solvent Temperature (°C) Reaction Time Me3SiX Elimination (%) GaAs Purity (%) Reference
GaCl3PentaneRoom Temp-~66% (2 moles)-[1]
GaCl3-up to 185 (solid state)-93-94%95-96[1]
GaBr3----88[1]

Table 2: Reaction Conditions for Indium Arsenide (InAs) Synthesis

Indium Halide Solvent Temperature (°C) Reaction Time Me3SiCl Elimination (%) InAs Purity (%) Reference
InCl3PentaneRoom Temp3 days~55%-[1]
InCl3Benzene70-754 days87% (total)-[1]
InCl3-150 (solid state)overnight-98[1]

Experimental Protocols

Protocol 1: Synthesis of Gallium Arsenide (GaAs) from GaCl3
  • Reaction Setup: In a glovebox, add GaCl3 to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add dry, degassed pentane to the flask via cannula.

  • Reactant Addition: While stirring, slowly add an equimolar amount of (Me3Si)3As to the GaCl3 suspension.

  • Initial Reaction: Stir the mixture at room temperature. A precipitate will form. The reaction is allowed to proceed to evolve approximately two molar equivalents of Me3SiCl.

  • Solvent Removal: Remove the pentane and volatile byproducts under vacuum.

  • Thermolysis: Heat the resulting solid intermediate under vacuum at temperatures up to 185°C to drive off the remaining Me3SiCl.

  • Product Isolation: The final product is a powder of gallium arsenide.

Protocol 2: Synthesis of Indium Arsenide (InAs) from InCl3
  • Reaction Setup: In a glovebox, combine InCl3 and an equimolar amount of (Me3Si)3As in a Schlenk flask with a magnetic stir bar.

  • Solvent Addition: Add dry, degassed pentane to the flask. An immediate color change to a dark brown precipitate is typically observed.

  • Initial Reaction: Stir the mixture at room temperature for approximately 3 days.

  • Solvent Exchange and Reflux: Remove the pentane under vacuum and replace it with dry, degassed benzene. Heat the mixture to reflux (70-75°C) for approximately 4 days to promote further Me3SiCl elimination.

  • Solvent Removal: Remove the benzene and other volatiles under vacuum.

  • Solid-State Thermolysis: Heat the remaining brown solid under vacuum at 150°C overnight.

  • Product Isolation: The final product is a powder of indium arsenide.

Visualizations

experimental_workflow Experimental Workflow for Metal Arsenide Synthesis A Combine (Me3Si)3As and Metal Halide in an inert atmosphere B Add Anhydrous, Degassed Solvent (e.g., Pentane, Benzene) A->B C Stir at Room Temperature B->C D Monitor Me3SiCl Evolution C->D E Heat to Reflux (if reaction is slow) D->E Incomplete reaction F Isolate Solid Intermediate (remove solvent under vacuum) D->F Sufficient initial reaction E->F G Solid-State Thermolysis (heat solid under vacuum) F->G H Characterize Final Metal Arsenide Product G->H

Caption: A generalized workflow for the synthesis of metal arsenides.

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Troubleshooting air and moisture sensitivity of Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly air- and moisture-sensitive compound, Tris(trimethylsilyl)arsane (As(SiMe₃)₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoarsenic compound that serves as a valuable precursor in chemical synthesis, particularly in materials science. Its primary application is as a molecular precursor for the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs), which are crucial components in high-frequency electronics and photovoltaics.[1] The reactivity of its As-Si bonds allows for low-temperature routes to these advanced materials.

Q2: What are the main hazards associated with this compound?

This compound is a toxic, pyrophoric liquid that can ignite spontaneously in air.[2] It is extremely sensitive to air and moisture. Contact with water can lead to the formation of highly toxic arsine gas (AsH₃).[2] Due to these hazards, it is imperative to handle this compound under an inert atmosphere using appropriate techniques and personal protective equipment.

Q3: How should this compound be properly stored?

To ensure its stability, this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is stable at room temperature when stored in a degassed, flame-sealed ampoule.

Q4: What are the signs of decomposition or contamination?

While pure this compound is a colorless liquid, decomposition may be indicated by a change in color, such as turning yellow, or the formation of precipitates. The presence of impurities can be confirmed by NMR spectroscopy. One of the primary decomposition products resulting from hydrolysis is hexamethyldisiloxane (HMDSO).

Troubleshooting Guide

Issue 1: Unexpected Experimental Results - Low Yield or Reaction Failure

Low yields or complete failure of a reaction using this compound can often be attributed to the quality of the reagent, solvent, or improper reaction setup.

Potential Cause Troubleshooting Steps
Degraded this compound 1. Visual Inspection: Check for any discoloration (e.g., a yellow tint) or the presence of solid precipitates in the reagent bottle. 2. NMR Analysis: Acquire a ¹H NMR spectrum of the reagent. The presence of a singlet around δ 0.06 ppm (in CDCl₃) or δ 0.12 ppm (in C₆D₆) indicates the presence of hexamethyldisiloxane (HMDSO), a hydrolysis byproduct.[1][3][4][5][6] 3. Purification: If decomposition is suspected, the reagent can be purified by fractional distillation under vacuum.[7] The boiling point is reported as 65-71 °C at 2.5 x 10⁻³ torr.[7]
Wet or Impure Solvents 1. Solvent Purity: Ensure that all solvents used are rigorously dried and deoxygenated. Distilling solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) is recommended. 2. Inert Atmosphere: Always handle solvents under an inert atmosphere to prevent the introduction of moisture.
Improper Reaction Setup 1. Inert Atmosphere: Verify that the reaction is performed under a positive pressure of a high-purity inert gas (argon or nitrogen). Use of a Schlenk line or a glovebox is mandatory. 2. Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.
Issue 2: Difficulty in Characterizing this compound

Accurate characterization is crucial to ensure the purity of the starting material.

Analytical Technique Expected Results for Pure this compound Common Impurity Signals
¹H NMR A single sharp singlet at approximately δ 0.30 ppm (in C₇D₈, which is comparable to C₆D₆).[2]- Hexamethyldisiloxane (HMDSO): Singlet at ~δ 0.06 ppm (in CDCl₃) or ~δ 0.12 ppm (in C₆D₆).[1][3][4][5][6]
¹³C NMR A single peak at approximately δ 4.31 ppm (in C₇D₈).[2]- Hexamethyldisiloxane (HMDSO): Peak at ~δ 1.94 ppm (in CDCl₃).[4]
²⁹Si NMR A single resonance. The precise chemical shift is not readily available in the searched literature, but for similar tris(trimethylsilyl) derivatives, it is expected in the range of δ -10 to -40 ppm.- Hexamethyldisiloxane (HMDSO): Peak at approximately δ 7 ppm .[8]

Note on NMR Referencing: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm.

Experimental Protocols

Protocol 1: Handling this compound using a Schlenk Line

This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried or flame-dried Schlenk flask with a rubber septum

  • Sure/Seal™ bottle of this compound

  • Dry, degassed solvent

  • Dry, gas-tight syringe with a long needle

  • Cannula (double-tipped needle)

Procedure:

  • Prepare the Schlenk Line: Ensure the Schlenk line is operating correctly with a positive pressure of inert gas (indicated by bubbling through the oil bubbler) and a good vacuum.

  • Prepare the Reaction Flask: Attach the dry Schlenk flask to the Schlenk line, evacuate it, and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare for Transfer: If using a solvent, transfer the dry, degassed solvent to the reaction flask via cannula or syringe under a positive flow of inert gas.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to introduce a slight positive pressure.

  • Transfer the Reagent:

    • Syringe Transfer (for small volumes): Purge a dry, gas-tight syringe with inert gas from the Schlenk line. Puncture the septum of the reagent bottle with the syringe needle and slowly withdraw the desired volume of liquid. To prevent contamination, a small bubble of inert gas can be drawn into the syringe before removing it from the reagent bottle. Quickly transfer the reagent to the reaction flask by puncturing its septum.

    • Cannula Transfer (for larger volumes): Purge a cannula with inert gas. Puncture the septum of the reagent bottle with one end of the cannula, ensuring the tip is above the liquid level. Puncture the septum of the reaction flask with the other end. To initiate the transfer, lower the cannula tip into the liquid in the reagent bottle. The positive pressure in the reagent bottle will slowly push the liquid into the reaction flask.

  • Post-Transfer: Once the transfer is complete, remove the syringe or cannula. Rinse the syringe and needle or cannula immediately with a dry, inert solvent (e.g., toluene) and then quench any residue with isopropanol before cleaning.

Protocol 2: Quenching and Disposal of this compound Waste

Due to its hazardous nature, all waste containing this compound must be quenched and disposed of properly.

Materials:

  • Schlenk flask containing the waste material

  • Dry, high-boiling point solvent (e.g., toluene)

  • Isopropanol

  • Methanol

  • Water

  • Appropriate waste container

Procedure:

  • Dilution: Under an inert atmosphere, dilute the waste material containing this compound with a dry, high-boiling point solvent like toluene.

  • Cooling: Cool the flask in an ice bath.

  • Quenching: Slowly and carefully add isopropanol dropwise to the cooled, stirred solution. Gas evolution may be observed. Continue adding isopropanol until the gas evolution ceases.

  • Sequential Quenching: After the reaction with isopropanol has subsided, slowly add methanol, followed by water, to ensure complete quenching of any reactive species.

  • Disposal: Dispose of the quenched solution in an appropriate hazardous waste container according to your institution's guidelines. Glassware that has come into contact with this compound should also be rinsed with isopropanol before being washed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction cluster_workup Workup & Disposal A Dry Glassware B Purge with Inert Gas A->B 3x Evacuate/Refill C Pressurize Reagent Bottle B->C D Transfer Reagent via Syringe or Cannula C->D E Conduct Reaction under Inert Atmosphere D->E F Quench Reaction E->F G Dispose of Waste F->G

Figure 1. A generalized experimental workflow for handling this compound.

troubleshooting_logic Start Low Yield or Reaction Failure Q1 Is the reagent discolored or cloudy? Start->Q1 A1_Yes Decomposition likely. Purify by distillation. Q1->A1_Yes Yes A1_No Reagent appears good. Q1->A1_No No Q2 Does ¹H NMR show a peak at ~0.1 ppm? A1_No->Q2 A2_Yes HMDSO (hydrolysis) present. Re-purify. Q2->A2_Yes Yes A2_No Reagent is likely pure. Q2->A2_No No Q3 Were solvents rigorously dried? A2_No->Q3 A3_No Use freshly dried and degassed solvents. Q3->A3_No No A3_Yes Solvents are not the issue. Q3->A3_Yes Yes Q4 Was the reaction setup fully inert? A3_Yes->Q4 A4_No Improve inert atmosphere technique. Q4->A4_No No A4_Yes Investigate other reaction parameters. Q4->A4_Yes Yes

Figure 2. A troubleshooting decision tree for low reaction yields.

References

Validation & Comparative

A Head-to-Head Battle of Arsenic Precursors: Tris(trimethylsilyl)arsane vs. Tris(dimethylamino)arsine for Indium Arsenide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the synthesis of high-quality Indium Arsenide (InAs) nanocrystals, the choice of arsenic precursor is a critical determinant of the final material's properties and performance. This guide provides an in-depth comparison of two prominent arsenic sources: the highly reactive Tris(trimethylsilyl)arsane (TMS₃As) and the more stable Tris(dimethylamino)arsine (TDMAA).

This comparison delves into the key performance metrics, supported by experimental data, to offer a clear perspective on the advantages and disadvantages of each precursor. We present a summary of their chemical properties, synthesis outcomes, and detailed experimental protocols to aid in the selection of the most suitable precursor for specific research and development needs.

At a Glance: Key Performance and Physicochemical Properties

The selection of an arsenic precursor significantly impacts the synthesis process and the resulting InAs nanocrystal characteristics. The following table summarizes the key quantitative data gathered from various studies.

PropertyThis compound (TMS₃As)Tris(dimethylamino)arsine (TDMAA)
Common Abbreviation TMS₃AsTDMAA, As(NMe₂)₃
CAS Number 17729-30-56596-96-9
Molecular Formula C₉H₂₇AsSi₃C₆H₁₈AsN₃
Molecular Weight 294.49 g/mol 207.15 g/mol
Reactivity Highly reactive, pyrophoricRelatively stable, easier to handle
Typical Synthesis Temperature 280 - 300 °C240 °C (with a reducing agent)
Photoluminescence Quantum Yield (PLQY) of Resulting InAs QDs ~0.5% (core quantum dots, before ligand exchange)[1]Up to ~10% for core/shell (e.g., InAs@ZnS)[2], and as high as 42±4% for optimized InAs@ZnSe core/shell structures.[3][4] Using a related amino-arsine for InAs@InP@ZnSe core-shell-shell structures has achieved up to 55% PLQY.[5]
Key Advantages - High reactivity can lead to high-quality nanocrystal cores.- Well-established precursor in many high-performance InAs synthesis protocols.[1]- Enhanced safety due to lower toxicity and non-pyrophoric nature.- More tunable reaction kinetics, offering better control over nanocrystal growth. - Commercially available and more cost-effective.
Key Disadvantages - Highly pyrophoric, toxic, and hazardous to handle.- Rapid reaction can lead to fast precursor depletion, hindering controlled growth.- High cost.- Often requires a reducing agent to facilitate the reaction.- May result in lower initial PLQY for core nanocrystals compared to TMS₃As.

Experimental Protocols: A Detailed Look at Synthesis Methodologies

The following sections provide detailed experimental protocols for the synthesis of InAs nanocrystals using both this compound and Tris(dimethylamino)arsine, as cited in the literature.

Synthesis of InAs Nanocrystals using this compound

This protocol is adapted from a method designed for the synthesis of InAs quantum dots.

Materials:

  • Indium(III) acetate (In(OAc)₃)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • This compound ((TMSi)₃As)

  • Dioctylamine (DOA)

Procedure:

  • A mixture of 1 mmol of In(OAc)₃, 3.14 mmol of oleic acid, and 5 mL of 1-octadecene is prepared in a 250 mL round-bottom flask.

  • The mixture is degassed under vacuum at 110 °C for 1.5 hours.

  • The flask is then filled with nitrogen gas and heated to 300 °C.

  • In a separate vial inside a nitrogen-filled glovebox, the arsenic precursor solution is prepared by adding 0.502 mmol of (TMSi)₃As to a mixture of 1.502 mmol of dioctylamine and 1.0 mL of degassed 1-octadecene. This solution is stirred at 60 °C for 1 hour.

  • The (TMSi)₃As solution is rapidly injected into the hot indium precursor solution at 300 °C.

  • The InAs nanocrystals are allowed to grow for 20 minutes before the reaction is quenched.

Synthesis of InAs Nanocrystals using Tris(dimethylamino)arsine

This protocol utilizes a reducing agent to facilitate the reaction with the more stable TDMAA precursor.

Materials:

  • Indium(III) chloride (InCl₃)

  • Zinc(II) chloride (ZnCl₂)

  • Oleylamine (OLA)

  • Tris(dimethylamino)arsine (TDMAA)

  • Alane N,N-dimethylethylamine complex solution (DMEA-AlH₃) in toluene

Procedure:

  • In a 100 mL three-necked flask under an inert atmosphere, 0.2 mmol of InCl₃, 1 mmol of ZnCl₂, and 5 mL of oleylamine are combined.

  • The mixture is dried under vacuum at 120 °C for 1.5 hours.

  • The mixture is then heated to 240 °C.

  • The TDMAA precursor is rapidly injected into the flask, immediately followed by the injection of 1.2 mL of the DMEA-AlH₃ toluene solution.

  • The reaction is allowed to proceed for a set amount of time to achieve the desired nanocrystal size and then quenched by removing the heat source.

Visualizing the Synthesis Process

The following diagrams illustrate the general workflows for InAs synthesis using both precursors.

InAs_Synthesis_TMS3As cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product In_precursor In(OAc)₃ + OA + ODE Heating Heat In precursor to 300°C In_precursor->Heating As_precursor TMS₃As + DOA + ODE Injection Inject As precursor As_precursor->Injection Heating->Injection Growth Nanocrystal Growth (20 min) Injection->Growth InAs_NCs InAs Nanocrystals Growth->InAs_NCs InAs_Synthesis_TDMAA cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product In_Zn_precursor InCl₃ + ZnCl₂ + OLA Heating Heat In/Zn precursor to 240°C In_Zn_precursor->Heating As_precursor TDMAA Reducing_agent DMEA-AlH₃ As_Injection Inject TDMAA Heating->As_Injection Reducer_Injection Inject Reducing Agent As_Injection->Reducer_Injection Growth Nanocrystal Growth Reducer_Injection->Growth InAs_NCs InAs Nanocrystals Growth->InAs_NCs

References

A Comparative Guide to Nanoparticles Synthesized with Tris(trimethylsilyl)arsane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and performance of nanoparticles, primarily Indium Arsenide (InAs) and Gallium Arsenide (GaAs) quantum dots, synthesized using Tris(trimethylsilyl)arsane as the arsenic precursor. We will delve into the quantitative performance data, detailed experimental protocols, and a comparison with alternative arsenic precursors, offering valuable insights for material selection and synthesis optimization in your research and development endeavors.

Performance Comparison: this compound vs. Alternative Precursors

This compound, As(SiMe₃)₃, is a widely utilized arsenic precursor in the colloidal synthesis of III-V semiconductor nanoparticles due to its high reactivity, which facilitates nucleation at lower temperatures. However, its pyrophoric nature and the potential for silicon-based side reactions have led to the exploration of alternative precursors. This section compares the key performance metrics of nanoparticles synthesized using As(SiMe₃)₃ against those produced with other common arsenic sources.

PrecursorNanoparticle SystemSynthesis MethodParticle Size (nm)Emission Wavelength (nm)FWHM (meV)Quantum Yield (QY)Key AdvantagesKey Disadvantages
This compound (As(SiMe₃)₃) InAsHot-Injection / Seeded-Growth2.5 - 9.0755 - 1600[1][2]50 - 150[2][3]Initial ~2%, up to 90% with shelling[4][5]High reactivity, enables lower temperature synthesis.[6]Pyrophoric, expensive, can lead to Si-based impurities.[3]
Tris(dimethylamino)arsine (As(NMe₂)₃)InAsHot-Injection~3.5 - 4.6[7]~860 (core/shell)[8]~100 (at ~800 nm)[2]Up to 42% (core/shell)[8]Less toxic, commercially available, more stable.[7][8]Poorer excitonic features (broader peaks, lower P/V ratios) compared to As(SiMe₃)₃.[2]
TribenzoylarsineInAsHot-Injection~2630 - 780170 - 210Competitive values reported.Non-volatile, non-pyrophoric, safer alternative.Requires synthesis, may have different reaction kinetics.
Amino-arsine/phosphineInAsTwo-step method-900 - 1000 (core/shell)-Up to 75% (core/shell)Cheap, easy-to-use, efficient.PLQY of core/shell structures can be lower than best As(SiMe₃)₃ results.
This compound (As(SiMe₃)₃) GaAsDehalosilylation~10---Enables formation of GaAs nanocrystals.Limited data available on optical properties from this specific synthesis.
Tris(dimethylamino)arsine (As(NMe₂)₃)GaAsHot-Injection2 - 6[4]Strong luminescence reported.--Safer alternative to As(SiMe₃)₃.-

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis of high-quality nanoparticles. Below are representative protocols for the synthesis of InAs and GaAs nanoparticles using this compound.

Hot-Injection Synthesis of InAs Quantum Dots

This method involves the rapid injection of the arsenic precursor into a hot solution of the indium precursor, leading to a burst of nucleation and subsequent particle growth.

Materials:

  • Indium Acetate (In(OAc)₃)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • This compound (As(SiMe₃)₃)

  • Dioctylamine (DOA) or Trioctylamine (TOA)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, combine In(OAc)₃, oleic acid, and 1-octadecene. Degas the mixture under vacuum at ~120 °C for 1-2 hours.

  • Arsenic Precursor Preparation (in a glovebox): Mix this compound with dioctylamine (or trioctylamine) and 1-octadecene.

  • Injection: Under an inert atmosphere, heat the indium precursor solution to the desired injection temperature (e.g., 280 °C). Rapidly inject the prepared arsenic precursor solution into the hot reaction flask with vigorous stirring.

  • Growth: Allow the nanoparticles to grow at the reaction temperature. The growth time will influence the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

  • Quenching: After the desired growth time, rapidly cool the reaction mixture to room temperature to stop the reaction.

  • Purification: The synthesized InAs quantum dots are purified by precipitation with a non-solvent (e.g., butanol) and redispersion in a solvent (e.g., hexane), followed by centrifugation. This process is typically repeated multiple times.

Seeded-Growth Synthesis of InAs Quantum Dots

This approach allows for better control over the size and size distribution of larger quantum dots by using pre-synthesized "seed" nanoparticles as nucleation sites for further growth.

Procedure:

  • Seed Synthesis: Synthesize small InAs "seed" nanoparticles using a hot-injection method as described above, with a short growth time.

  • Cluster Preparation (in a glovebox): Prepare a solution of InAs clusters by reacting an indium precursor with this compound at a lower temperature.

  • Growth Phase: Heat the crude solution containing the InAs seeds to a specific growth temperature (e.g., 280 °C) under an inert atmosphere.

  • Continuous Injection: Slowly and continuously inject the InAs cluster solution into the hot seed solution using a syringe pump. The injection rate is a critical parameter for controlling the growth and final particle size distribution.

  • Annealing and Purification: After the injection is complete, the reaction mixture may be annealed for a period to further improve the particle size distribution. The purification process is similar to the hot-injection method.

Dehalosilylation Synthesis of GaAs Nanocrystals

This method relies on the reaction between a gallium halide and this compound, where the silyl group facilitates the removal of the halide.

Materials:

  • Gallium(III) chloride (GaCl₃)

  • This compound (As(SiMe₃)₃)

  • Quinoline (solvent)

  • Inert atmosphere setup

Procedure:

  • In an inert atmosphere, dissolve GaCl₃ in quinoline in a reaction flask.

  • Separately, dissolve this compound in quinoline.

  • Add the this compound solution to the GaCl₃ solution.

  • Heat the resulting mixture to reflux. The reaction between GaCl₃ and As(SiMe₃)₃ leads to the formation of GaAs nanoparticles.

  • After the reaction, the GaAs nanocrystals can be isolated and purified. The resulting black powder has been reported to have a domain size of approximately 10 nm.

Visualizing the Processes

To better understand the synthesis and underlying chemical pathways, the following diagrams are provided.

Hot_Injection_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification In_precursor In(OAc)₃ + OA + ODE Injection Rapid Injection (e.g., 280°C) In_precursor->Injection As_precursor As(SiMe₃)₃ + Amine + ODE As_precursor->Injection Growth Nanoparticle Growth Injection->Growth Nucleation & Growth Quenching Cooling Growth->Quenching Purification Precipitation & Centrifugation Quenching->Purification Final_Product Purified InAs QDs Purification->Final_Product

Hot-Injection Synthesis Workflow

Seeded_Growth_Synthesis cluster_seeds Seed Synthesis cluster_clusters Cluster Preparation cluster_growth Controlled Growth Seed_Synth Hot-Injection (short growth) InAs_Seeds InAs Seeds Seed_Synth->InAs_Seeds Cont_Injection Continuous Injection (e.g., 280°C) InAs_Seeds->Cont_Injection Cluster_Prep In Precursor + As(SiMe₃)₃ (low temp) InAs_Clusters InAs Clusters Cluster_Prep->InAs_Clusters InAs_Clusters->Cont_Injection Slow Injection Annealing Annealing Cont_Injection->Annealing Purification Purification Annealing->Purification Large_QDs Large, Monodisperse InAs QDs Purification->Large_QDs

Seeded-Growth Synthesis Workflow

A significant challenge in using this compound is the formation of silicon-based byproducts, especially when secondary amines like dioctylamine are used as ligands at high temperatures.[3] This occurs through the condensation of the amine and oleic acid, releasing water, which then reacts with the precursor.

Side_Reaction_Pathway cluster_reactants Initial Reactants cluster_problem Problematic Side Reaction (>250°C) cluster_solution Solution DOA Dioctylamine (DOA) Condensation Condensation DOA->Condensation OA Oleic Acid (OA) OA->Condensation TMS_As As(SiMe₃)₃ Silanol Trimethylsilanol TMS_As->Silanol Reacts with H₂O Water H₂O (byproduct) Condensation->Water Water->Silanol Disiloxane Hexamethyldisiloxane Silanol->Disiloxane Condensation Silyl_Oleate Trimethylsilyl Oleate Silanol->Silyl_Oleate Reacts with OA TOA Trioctylamine (TOA) (Tertiary Amine) No_Condensation No Condensation TOA->No_Condensation Prevents water formation Clean_QDs Clean InAs QDs No_Condensation->Clean_QDs

Byproduct Formation and Prevention

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of synthesized nanoparticles.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle size, shape, and morphology. High-resolution TEM (HRTEM) can reveal the crystal lattice, confirming the crystallinity of the nanoparticles.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the nanoparticles. The broadening of XRD peaks can be used to estimate the average crystallite size using the Scherrer equation.

  • UV-Vis-NIR Spectroscopy: An essential tool for monitoring the growth of quantum dots and determining their size distribution. The position of the first excitonic peak is directly related to the nanoparticle size due to quantum confinement effects.

  • Photoluminescence (PL) Spectroscopy: Measures the light emitted by the nanoparticles after excitation with a light source. The emission wavelength, full width at half maximum (FWHM) of the emission peak, and the photoluminescence quantum yield (PLQY) are key indicators of the optical quality and uniformity of the quantum dots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the surface chemistry of the nanoparticles and to identify and quantify the presence of impurities, such as the silicon-based byproducts from this compound.

Conclusion

This compound remains a valuable precursor for the synthesis of high-quality III-V semiconductor nanoparticles, particularly InAs quantum dots, due to its high reactivity. It enables the formation of nanoparticles with excellent optical properties, including narrow emission linewidths and high quantum yields after appropriate surface passivation. However, its hazardous nature and the potential for silicon-based contamination are significant drawbacks.

The use of trioctylamine instead of dioctylamine has been shown to effectively mitigate the formation of Si-based byproducts, leading to cleaner InAs quantum dots with improved optical features. For applications where safety and cost are primary concerns, alternative precursors like tris(dimethylamino)arsine and tribenzoylarsine present viable, albeit sometimes lower-performing, options.

The synthesis of GaAs nanoparticles using this compound is less documented in the literature compared to InAs. While the dehalosilylation reaction with GaCl₃ has been shown to produce GaAs nanocrystals, more research is needed to fully characterize their optical and electronic properties and to optimize the synthesis for specific applications.

Ultimately, the choice of arsenic precursor will depend on a balance of desired nanoparticle properties, safety considerations, and cost-effectiveness for the intended application. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their nanoparticle synthesis endeavors.

References

Verifying Product Formation from (Me₃Si)₃As: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the versatile arsenic precursor, tris(trimethylsilyl)arsine ((Me₃Si)₃As), definitive verification of product formation is paramount. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and protocols to ensure accurate characterization of reaction products.

The reactivity of the As-Si bonds in (Me₃Si)₃As makes it a valuable reagent for the synthesis of a variety of arsenic-containing compounds, from inorganic nanomaterials to complex organoarsenic molecules. The choice of analytical technique to confirm the formation of the desired product is critical and often complementary, with each method providing unique insights into the structural and compositional identity of the material.

Comparative Analysis of Key Techniques

To illustrate the strengths and weaknesses of each analytical method, we will consider a representative reaction: the formation of an adduct between (Me₃Si)₃As and a metal halide (MXn), a common step in the synthesis of III-V semiconductor materials and other organometallic complexes.

Analytical TechniqueInformation ProvidedSample RequirementsDestructive?Key AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Local chemical environment of active nuclei- Connectivity and bonding information- Quantitative analysis of mixturesSoluble sample in a suitable deuterated solventNo- Provides detailed structural information in solution- Non-destructive- Can be used for quantitative analysis- Requires soluble, diamagnetic samples- Can be complex to interpret for quadrupolar nuclei like ⁷⁵As- May not be suitable for insoluble or polymeric products
Mass Spectrometry (MS) - Molecular weight of the product- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural cluesIonizable sample (often requires derivatization for GC-MS)Yes- High sensitivity- Provides accurate molecular weight information- Can be coupled with chromatography for mixture analysis- Can cause fragmentation, complicating interpretation- May not be suitable for thermally unstable or non-volatile compounds
Single-Crystal X-ray Crystallography - Precise 3D atomic arrangement in a crystal- Bond lengths and angles- Absolute configurationSingle, well-ordered crystalNo- Unambiguous determination of molecular structure- Provides definitive proof of structure- Requires the growth of suitable single crystals, which can be challenging- Provides information on the solid-state structure, which may differ from the solution-state

In-Depth Look at Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For products derived from (Me₃Si)₃As, multinuclear NMR experiments are particularly informative.

Key Nuclei for Analysis:

  • ¹H NMR: Provides information on the trimethylsilyl (-SiMe₃) groups and any other protons in the molecule. The chemical shift and integration of the -SiMe₃ signal can indicate the extent of reaction and the presence of different silyl environments. For example, in the synthesis of InAs quantum dots using (Me₃Si)₃As, the disappearance of the precursor's ¹H NMR signal and the appearance of new signals corresponding to capping ligands on the quantum dot surface confirm product formation.[1]

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon framework of the product.

  • ²⁹Si NMR: Directly probes the silicon environment. A change in the chemical shift from the starting (Me₃Si)₃As indicates a change in the chemical bonding at the silicon atom.

  • ⁷⁵As NMR: Although the quadrupolar nature of the ⁷⁵As nucleus often results in broad signals, it can provide direct evidence of the arsenic's chemical environment.[2]

Experimental Protocol: ¹H NMR of a (Me₃Si)₃As Reaction Product

  • Sample Preparation: In an inert atmosphere glovebox, dissolve approximately 5-10 mg of the air-sensitive product in a suitable deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) that has been thoroughly dried over a molecular sieve or potassium mirror.

  • Transfer: Transfer the solution to a J. Young NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Referencing: Reference the spectrum to the residual solvent peak.

  • Analysis: Integrate the signals to determine the relative ratios of different proton environments. A comparison with the spectrum of the starting material, (Me₃Si)₃As, will indicate the consumption of the reactant and the formation of new species.

DOT Script for NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Product in Deuterated Solvent transfer Transfer to J. Young NMR Tube dissolve->transfer acquire Acquire Spectrum on NMR Spectrometer transfer->acquire reference Reference Spectrum acquire->reference integrate Integrate Signals reference->integrate compare Compare with Starting Material integrate->compare

Caption: Workflow for NMR analysis of air-sensitive products.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of reaction products. For compounds derived from (Me₃Si)₃As, soft ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion.

Common Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. While this can provide structural information, the molecular ion may not always be observed.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds. It is particularly useful for characterizing organometallic complexes in solution.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for large, non-volatile molecules.

Experimental Protocol: ESI-MS of a (Me₃Si)₃As Reaction Product

  • Sample Preparation: In an inert atmosphere, prepare a dilute solution (1-10 µM) of the product in a solvent suitable for ESI, such as acetonitrile or a mixture of THF and methanol. The solvent should be of high purity and degassed.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump. For highly air-sensitive compounds, a specialized setup that connects the mass spectrometer to a glovebox may be necessary.[3]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be explored.

  • Analysis: Identify the molecular ion peak ([M]⁺, [M]⁻, [M+H]⁺, or adducts with solvent or salts). Compare the observed isotopic pattern with the theoretical pattern for the expected product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

DOT Script for Mass Spectrometry Analysis Logic

Caption: Decision logic for product verification using mass spectrometry.

X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

A prime example is the characterization of the adduct formed between (Me₃Si)₃As and AlCl₃. X-ray crystallography revealed the formation of (Me₃Si)₃AsAlCl₃, providing unambiguous proof of the reaction product's structure.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the product. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). For air-sensitive compounds, all crystallization experiments must be conducted under an inert atmosphere.

  • Crystal Mounting: Select a suitable single crystal and mount it on the diffractometer, typically under a stream of cold nitrogen gas to protect it from the atmosphere and minimize thermal motion.

  • Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

DOT Script for Comparison of Analytical Techniques

Technique_Comparison cluster_info Type of Information NMR NMR Spectroscopy - Solution-state structure - Connectivity - Purity assessment info_solution Solution Structure & Dynamics NMR->info_solution info_composition Composition & Connectivity NMR->info_composition MS Mass Spectrometry - Molecular weight - Elemental composition - Fragmentation clues MS->info_composition Xray X-ray Crystallography - Solid-state 3D structure - Definitive bond lengths/angles - Absolute configuration Xray->info_composition info_solid Solid-State Structure Xray->info_solid

Caption: Comparison of information provided by different analytical techniques.

Conclusion

The verification of product formation from (Me₃Si)₃As requires a multi-faceted analytical approach. While NMR spectroscopy provides invaluable information about the product's structure and purity in solution, and mass spectrometry confirms its molecular weight and composition, X-ray crystallography offers the ultimate proof of structure for crystalline materials. For a comprehensive and unambiguous characterization, particularly in the development of novel materials and pharmaceuticals, a combination of these techniques is highly recommended. Researchers should select the most appropriate methods based on the expected properties of their target compound and the specific questions they aim to answer.

References

A Comparative Guide to the X-ray Crystal Structures of Tris(trimethylsilyl)arsane Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of tris(trimethylsilyl)arsane adducts with Group 13 halides. This compound, As(SiMe₃)₃, serves as a valuable synthon in organometallic chemistry, offering a safer alternative to arsine gas in the synthesis of arsenide materials. The formation of adducts with Lewis acidic metal halides is a critical intermediate step in these synthetic routes. Understanding the structural parameters of these adducts provides crucial insights into their reactivity and the subsequent formation of III-V semiconductor materials.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for the reported X-ray crystal structure of the this compound adduct with aluminum trichloride, presented alongside data for a comparable tris(trimethylsilyl)phosphine adduct with indium triiodide. The phosphine adduct is included as a closely related analogue to provide a basis for comparison in the absence of a complete crystallographic dataset for the corresponding arsine adducts with gallium or indium halides in the readily available literature.

Parameter(Me₃Si)₃As·AlCl₃·C₇H₈I₃In·P(SiMe₃)₃[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.634(3)16.074(7)
b (Å) 22.111(5)9.730(3)
c (Å) 11.513(2)16.454(6)
β (°) 107.03(2)98.85(3)
Volume (ų) 3077.52537.4
Z 44
As-Al/P-In Bond Length (Å) 2.478(2)2.537(3)
Average Si-As/Si-P Bond Length (Å) 2.393Not Reported
Average Al-Cl/In-I Bond Length (Å) 2.158Not Reported
Average Si-As-Si/Si-P-Si Angle (°) 105.1Not Reported
Average Cl-Al-Cl/I-In-I Angle (°) 114.5Not Reported

Experimental Protocols

Synthesis and Crystallization of (Me₃Si)₃As·AlCl₃·C₇H₈

The synthesis of the this compound adduct with aluminum trichloride was achieved by the direct reaction of equimolar amounts of this compound and aluminum trichloride in a toluene solvent. The reaction mixture was gently warmed to facilitate the dissolution of the reactants, leading to the formation of a yellow solution. Large, colorless crystals of the toluene solvate, (Me₃Si)₃As·AlCl₃·C₇H₈, were obtained upon slow cooling of the solution to room temperature. These crystals were noted to be sensitive to solvent loss, becoming opaque upon standing at room temperature.

X-ray Diffraction Data Collection and Structure Determination

Single-crystal X-ray diffraction data for (Me₃Si)₃As·AlCl₃·C₇H₈ was collected on an automated four-circle diffractometer using Mo-Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures.

Logical Relationship in Adduct Formation

The formation of a 1:1 adduct between this compound and a Group 13 trihalide (MX₃) is a classic example of a Lewis acid-base interaction. The arsenic atom in this compound possesses a lone pair of electrons, making it a Lewis base. The Group 13 metal center in the trihalide is electron-deficient and acts as a Lewis acid. The reaction proceeds through the donation of the arsenic lone pair to the empty orbital of the metal, forming a dative covalent bond.

adduct_formation cluster_reactants Reactants cluster_product Product As_SiMe3 As(SiMe₃)₃ (Lewis Base) Adduct (Me₃Si)₃As→MX₃ (1:1 Adduct) As_SiMe3->Adduct Dative Bond Formation MX3 MX₃ (Lewis Acid) (M = Al, Ga, In; X = Cl, Br, I) MX3->Adduct

Caption: Lewis acid-base adduct formation.

This initial adduct formation is a crucial step in the dehalosilylation reaction, which can proceed at higher temperatures to eliminate trimethylsilyl halide (Me₃SiX) and form the corresponding III-V semiconductor material (MAs).

Experimental Workflow for Adduct Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound adducts involves several key stages, from reactant handling to final structure elucidation.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization A Combine As(SiMe₃)₃ and MX₃ in an inert solvent (e.g., Toluene) B Gentle warming to facilitate dissolution A->B C Slow cooling of the reaction mixture B->C D Isolation of single crystals C->D E Single-Crystal X-ray Diffraction D->E G Spectroscopic Analysis (NMR, IR - Optional) D->G F Structure Solution and Refinement E->F

Caption: Experimental workflow diagram.

References

A Comparative Guide to the Reactivity of Tris(trimethylsilyl)arsane and Silylphosphines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is paramount in chemical synthesis, directly impacting reaction efficiency, product purity, and overall experimental success. Among the organometallic pnictogen sources, tris(trimethylsilyl)arsane ((TMS)₃As) and silylphosphines, particularly tris(trimethylsilyl)phosphine ((TMS)₃P), are widely utilized as soluble and reactive sources of arsenic and phosphorus, respectively. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs, especially in the fields of materials science and drug development.

Core Reactivity: The Lability of the E-Si Bond

The primary driver of reactivity for both this compound and silylphosphines is the polar and labile bond between the pnictogen element (As or P) and silicon. This E-Si bond is susceptible to cleavage by various electrophiles, most notably in dehalosilylation reactions with metal halides. This characteristic makes them excellent precursors for the formation of metal arsenides and phosphides.

Direct Comparison: Dehalosilylation Reactions

A direct comparative study of the reactivity of (TMS)₃As and (TMS)₃P was conducted by Wells et al. in the reaction with diphenylindium chloride (Ph₂InCl). Both reagents undergo a dehalosilylation reaction to form dimeric indium pnictide complexes.

Table 1: Comparison of Dehalosilylation Reaction of (TMS)₃E (E = As, P) with Ph₂InCl

ParameterThis compoundTris(trimethylsilyl)phosphine
Reactants (TMS)₃As, Ph₂InCl(TMS)₃P, Ph₂InCl
Solvent PentanePentane
Temperature Room TemperatureRoom Temperature
Reaction Time 48 hoursNot specified, but similar conditions
Product [Ph₂InAs(SiMe₃)₂]₂[Ph₂InP(SiMe₃)₂]₂
Yield 35.0%Not explicitly stated, but successful formation

This study demonstrates that both the arsane and phosphine react under identical mild conditions to afford the corresponding indium-pnictogen compounds. While a direct kinetic comparison is not provided, the successful isolation of both products under the same conditions suggests a comparable level of reactivity in this specific reaction.

Application in Nanomaterial Synthesis: A Tale of Two Precursors

A significant application for both reagents is in the synthesis of semiconductor nanocrystals, such as indium arsenide (InAs) and indium phosphide (InP). While direct comparative studies under identical conditions are scarce, the typical experimental protocols for the synthesis of these nanomaterials reveal differences in the required reaction conditions, which can be inferred as differences in precursor reactivity.

This compound in InAs Nanocrystal Synthesis

(TMS)₃As is a common precursor for the synthesis of high-quality InAs nanocrystals. The reactions are often carried out at relatively moderate temperatures, with some preparations even initiated at room temperature.

Table 2: Typical Experimental Protocol for InAs Nanocrystal Synthesis

ParameterValue
Arsenic Precursor This compound
Indium Precursor Indium(III) chloride, Indium(III) acetate
Solvent 1-octadecene, Oleylamine
Reaction Temperature Room temperature to 280°C, often with a subsequent annealing step
Key Observation The high reactivity of the As-Si bond facilitates lower temperature routes to InAs materials[1].
Silylphosphines in InP Nanocrystal Synthesis

The synthesis of InP nanocrystals using silylphosphines, most commonly (TMS)₃P, typically requires higher temperatures for nucleation and growth.

Table 3: Typical Experimental Protocol for InP Nanocrystal Synthesis

ParameterValue
Phosphorus Precursor Tris(trimethylsilyl)phosphine
Indium Precursor Indium(III) chloride, Indium(III) acetate
Solvent 1-octadecene, Fatty acids
Reaction Temperature 250 - 300°C (hot-injection)
Key Observation The elimination of trimethylsilylhalide is the rate-limiting step in the formation of InP nanocrystals[2].

The generally higher temperatures required for InP synthesis compared to some InAs preparations suggest that the P-Si bond in (TMS)₃P may be less reactive towards indium precursors than the As-Si bond in (TMS)₃As under these specific nanoparticle synthesis conditions.

Experimental Protocols

Dehalosilylation of Ph₂InCl with (TMS)₃As

In a glovebox, a solution of this compound (0.243 g, 0.82 mmol) in pentane (20 cm³) was added to a solution of diphenylindium chloride (0.250 g, 0.82 mmol) in pentane (15 cm³). The resulting mixture was stirred for 48 hours at room temperature, leading to a yellow solution. The volatile components were removed under vacuum, and the crude product was recrystallized from warm pentane to yield colorless, air-sensitive crystals of [Ph₂InAs(SiMe₃)₂]₂.

Synthesis of InP Nanocrystals

In a typical synthesis, an indium precursor such as indium acetate is dissolved in a high-boiling point solvent like 1-octadecene with a coordinating ligand (e.g., myristic acid) and degassed at an elevated temperature (e.g., 120°C). In a separate flask, tris(trimethylsilyl)phosphine is diluted in 1-octadecene. This phosphorus precursor solution is then rapidly injected into the hot indium precursor solution (250-300°C) to induce nucleation and growth of the InP nanocrystals. The reaction is monitored by UV-Vis and photoluminescence spectroscopy and can be quenched by cooling.

Visualizing the Comparison

G arsane This compound ((TMS)₃As) arsane_reaction Dehalosilylation with Metal Halide (MX) arsane->arsane_reaction E-Si Bond Cleavage metal_arsenide Metal Arsenide (M-As) e.g., InAs arsane_reaction->metal_arsenide Forms phosphine_reaction Dehalosilylation with Metal Halide (MX) phosphine Silylphosphine (e.g., (TMS)₃P) phosphine->phosphine_reaction E-Si Bond Cleavage metal_phosphide Metal Phosphide (M-P) e.g., InP phosphine_reaction->metal_phosphide Forms

Caption: Comparative reaction pathway for this compound and silylphosphines.

G cluster_conditions Typical Nanocrystal Synthesis Conditions arsane_conditions This compound (for InAs) Temperature: Room temp. to 280°C Observation: Highly reactive phosphine_conditions Silylphosphine (for InP) Temperature: 250-300°C Observation: Higher T required

References

Tris(trimethylsilyl)arsane: A Safer and More Efficient Alternative for III-V Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Arsenic Precursors in Metal-Organic Vapor Phase Epitaxy

In the intricate world of III-V semiconductor synthesis, the choice of precursor materials is paramount to achieving high-quality epitaxial layers with desired electronic and optical properties. For decades, arsine (AsH₃) has been the traditional arsenic source in Metal-Organic Vapor Phase Epitaxy (MOVPE). However, its extreme toxicity and hazardous nature have driven the search for safer and more manageable alternatives. This guide provides a comprehensive comparison of Tris(trimethylsilyl)arsane (TMSAs), a promising alternative, with the conventional precursors, arsine (AsH₃) and tertiarybutylarsine (TBAs). We present a detailed analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their III-V synthesis endeavors.

Executive Summary

This compound emerges as a compelling alternative to traditional arsenic precursors, primarily due to its significantly lower health and safety risks. While direct, comprehensive comparative studies on performance metrics under identical conditions are limited in publicly available literature, the existing data and chemical properties of TMSAs suggest several key advantages. Its lower decomposition temperature offers the potential for lower growth temperatures, which can be beneficial for certain device structures and for reducing impurity incorporation. The primary drawback appears to be the potential for silicon incorporation, which requires careful process optimization. This guide synthesizes the available information to provide a clear comparison of these critical materials.

Comparison of Arsenic Precursors: Performance and Properties

The selection of an arsenic precursor in MOVPE is a trade-off between material quality, growth efficiency, and safety. The following tables summarize the key characteristics of TMSAs, AsH₃, and TBAs based on available data.

Table 1: Physical and Safety Properties of Arsenic Precursors

PropertyThis compound (TMSAs)Arsine (AsH₃)Tertiarybutylarsine (TBAs)
Chemical Formula As(Si(CH₃)₃)₃AsH₃AsH₂(C(CH₃)₃)
Physical State Liquid/Solid (low melting point)GasLiquid
Vapor Pressure Lower than AsH₃ and TBAs22.7 psi @ 21°C[1]125 mmHg @ 20°C[2]
Toxicity (LC₅₀, rat, 4h) Data not publicly available, but considered significantly less toxic than AsH₃7.8 ppm[2]73.5 ppm[2]
Handling Requires inert atmosphere; less hazardous than AsH₃Extremely toxic, flammable, pyrophoric gas requiring extensive safety infrastructurePyrophoric liquid, toxic

Table 2: Performance in III-V MOVPE (Qualitative and Available Quantitative Data)

ParameterThis compound (TMSAs)Arsine (AsH₃)Tertiarybutylarsine (TBAs)
Decomposition Temperature Lower than AsH₃ and TBAsHighLower than AsH₃
Growth Rate Comparable to conventional sources (process dependent)Well-established, high growth rates achievableGenerally lower than AsH₃ under similar conditions
Material Purity High purity achievable, potential for Si incorporationHigh purity achievableLower carbon incorporation than trimethylarsenic sources
Carbon Incorporation Low, due to the absence of direct As-C bondsMinimalLower than trimethylarsine, but can still be a factor
Surface Morphology Good surface morphology reportedExcellent surface morphology under optimized conditionsGood surface morphology achievable
Cost High (Price on request from suppliers)Lower precursor cost, but high infrastructure and safety costsModerate to High (Price on request from suppliers)

Experimental Protocols

Detailed experimental protocols for MOVPE growth using TMSAs are not as widely published as those for AsH₃ and TBAs. However, based on available literature, a general procedure can be outlined.

General MOVPE Protocol for GaAs Growth using this compound

This protocol provides a representative starting point for the growth of a GaAs epitaxial layer on a GaAs substrate using TMSAs. All operations must be carried out in a certified MOVPE reactor by trained personnel.

1. Substrate Preparation:

  • A (100)-oriented semi-insulating GaAs substrate is degreased using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).
  • The substrate is then etched to remove the native oxide and surface contaminants. A common etchant is a solution of H₂SO₄:H₂O₂:H₂O.
  • The substrate is rinsed with deionized water and dried with high-purity nitrogen before being loaded into the MOVPE reactor.

2. Reactor Preparation and Precursor Handling:

  • The MOVPE reactor is baked at a high temperature under a hydrogen carrier gas flow to remove any residual contaminants.
  • The TMSAs precursor is loaded into a temperature-controlled bubbler in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
  • The bubbler is connected to the gas handling system of the MOVPE reactor, and its temperature is maintained to achieve the desired vapor pressure.

3. Epitaxial Growth:

  • The substrate is heated to the desired growth temperature (typically in the range of 500-700°C) under a continuous flow of hydrogen and a stabilizing overpressure of the arsenic precursor.
  • The Group III precursor, typically Trimethylgallium (TMGa) or Triethylgallium (TEGa), is introduced into the reactor along with the TMSAs vapor.
  • The molar flow rates of the Group III and Group V precursors (the V/III ratio) are carefully controlled to achieve the desired growth rate and material properties.
  • The growth is carried out for the desired thickness.

4. Post-Growth Cool-down:

  • After the growth is complete, the Group III precursor flow is stopped, while the TMSAs flow is maintained for a short period during the initial cool-down to prevent surface degradation.
  • The reactor is then cooled to room temperature under a hydrogen atmosphere.

5. Characterization:

  • The grown epitaxial layer is characterized for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and photoluminescence (PL) spectroscopy.

Visualizing the Processes: Diagrams

To better understand the chemical processes and experimental workflows, the following diagrams are provided.

Decomposition Pathways of Arsenic Precursors

The decomposition of the arsenic precursor in the hot zone of the MOVPE reactor is a critical step that influences the growth process. The following diagram illustrates the simplified decomposition pathways for TMSAs, AsH₃, and TBAs.

Decomposition_Pathways cluster_TMSAs This compound (TMSAs) cluster_AsH3 Arsine (AsH₃) cluster_TBAs Tertiarybutylarsine (TBAs) TMSAs As(Si(CH₃)₃)₃ AsSi As-Si Bond Cleavage TMSAs->AsSi Δ As_TMSAs As AsSi->As_TMSAs Si(CH₃)₃ radical Si(CH₃)₃ radical AsSi->Si(CH₃)₃ radical AsH3 AsH₃ AsH2 AsH₂ AsH3->AsH2 Δ AsH AsH AsH2->AsH Δ As_AsH3 As AsH->As_AsH3 Δ TBAs AsH₂(C(CH₃)₃) AsC As-C Bond Cleavage TBAs->AsC Δ AsH2_radical •AsH₂ AsC->AsH2_radical tBu_radical •C(CH₃)₃ AsC->tBu_radical As_TBAs As AsH2_radical->As_TBAs + H₂

Caption: Simplified decomposition pathways of arsenic precursors in MOVPE.

Experimental Workflow for III-V Synthesis using MOVPE

The following diagram illustrates a typical experimental workflow for the synthesis of a III-V semiconductor material using MOVPE.

MOVPE_Workflow start Start sub_prep Substrate Preparation (Cleaning & Etching) start->sub_prep load_sub Load Substrate into Reactor sub_prep->load_sub growth Epitaxial Growth (Temperature, Pressure, V/III Ratio Control) load_sub->growth reactor_prep Reactor Bakeout reactor_prep->load_sub precursor_prep Precursor Handling (Bubbler Filling) precursor_prep->growth cooldown Cool-down under Arsenic Overpressure growth->cooldown unload Unload Sample cooldown->unload characterization Material Characterization (XRD, Hall, PL) unload->characterization end End characterization->end

Caption: General experimental workflow for MOVPE synthesis of III-V materials.

Conclusion

This compound presents a significant advancement in the safe synthesis of III-V semiconductor materials. Its liquid/solid nature and lower toxicity drastically reduce the hazards associated with the use of highly toxic arsine gas. While more comprehensive and direct comparative studies are needed to fully quantify its performance against arsine and tertiarybutylarsine in terms of growth rate and material purity for various applications, the available data and its chemical properties make it a highly attractive option for researchers and manufacturers looking to improve safety and potentially enable lower temperature growth processes. The choice of arsenic precursor will ultimately depend on the specific requirements of the desired device structure, balancing the critical factors of safety, cost, and material quality.

References

Purity Analysis of Gallium Arsenide Synthesized from Tris(trimethylsilyl)arsane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized Gallium Arsenide (GaAs) is a critical parameter influencing its performance in various applications. This guide provides a comparative analysis of GaAs purity when synthesized using Tris(trimethylsilyl)arsane, [(CH₃)₃Si]₃As (also known as TMSAs), versus the traditional arsenic precursor, arsine (AsH₃). The information presented is based on available experimental data to aid in the selection of the most suitable synthesis route for high-purity GaAs.

This compound has emerged as a promising, safer alternative to the highly toxic and pyrophoric arsine gas for the synthesis of GaAs through methods like Metal-Organic Chemical Vapor Deposition (MOVPE). However, the choice of precursor can significantly impact the incorporation of impurities into the epitaxial film, thereby affecting its electronic and optical properties. The primary impurities of concern are carbon (C), oxygen (O), and silicon (Si).

Comparative Purity Analysis

While comprehensive, directly comparative quantitative studies on the purity of GaAs derived from this compound versus arsine are limited in publicly accessible literature, existing research provides valuable qualitative and semi-quantitative insights.

A notable study on the use of this compound for GaAs deposition reported the presence of small amounts of carbon and oxygen impurities in the resulting films, as detected by Auger Electron Spectroscopy (AES).[1] Crucially, the same study found no evidence of silicon or chlorine contamination within the detection limits of the spectrometer. This suggests that this compound can be a silicon-free arsenic source, which is a significant advantage over some other organometallic precursors.

In contrast, the use of other organometallic arsenic sources, such as tertiary-butyl-arsine (TBAs), has been associated with significant carbon incorporation, leading to high p-type doping in GaAs layers.[2] While not a direct analysis of this compound, this highlights a common concern with organometallic precursors regarding carbon contamination.

The following table summarizes the expected impurity profiles based on available information. It is important to note that the concentrations for this compound are largely qualitative due to the lack of precise quantitative data in the reviewed literature.

ImpurityThis compound (TMSAs)Arsine (AsH₃)Analysis Technique
Carbon (C) Small amounts detectedGenerally low, dependent on Gallium precursor and growth conditionsAES, SIMS
Oxygen (O) Small amounts detectedDependent on reactor integrity and source purityAES, SIMS
Silicon (Si) Not detectedCan be a contaminant in AsH₃ sourcesAES, SIMS

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are generalized protocols for the synthesis of GaAs using this compound and the subsequent purity analysis.

MOVPE Synthesis of GaAs using this compound

This protocol is a generalized representation based on common MOVPE practices.

  • Substrate Preparation: A Gallium Arsenide (100) substrate is subjected to a cleaning procedure to remove surface contaminants. This typically involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with high-purity nitrogen.[3] The native oxide layer is then removed using an appropriate etching solution, such as a mixture of citric acid and hydrogen peroxide.[3]

  • MOVPE Growth:

    • The prepared substrate is loaded into a horizontal MOVPE reactor.

    • The reactor is purged with high-purity hydrogen (H₂).

    • The substrate is heated to a growth temperature, typically in the range of 500-700°C.

    • The Gallium precursor, such as Trimethylgallium (TMGa) or Triethylgallium (TEGa), and this compound are introduced into the reactor via the H₂ carrier gas.

    • The molar flow rates of the precursors are controlled to achieve the desired V/III ratio.[4]

    • The deposition is carried out for a specified duration to achieve the desired film thickness.

    • After growth, the reactor is cooled down under an arsenic overpressure to prevent surface decomposition.

Purity Analysis Protocols

Secondary Ion Mass Spectrometry (SIMS) for Trace Impurity Analysis

SIMS is a highly sensitive technique capable of detecting trace elements in the parts-per-million (ppm) to parts-per-billion (ppb) range.

  • Sample Preparation:

    • The GaAs wafer is cleaved into smaller pieces of a suitable size for the SIMS sample holder.

    • Samples must be handled with clean, non-contaminating tools (e.g., polyethylene gloves and clean tweezers) to avoid surface contamination.[5]

    • The samples are mounted on the sample holder, ensuring a flat and stable surface for analysis.

  • SIMS Analysis:

    • The sample is introduced into the ultra-high vacuum (UHV) chamber of the SIMS instrument.

    • A primary ion beam (e.g., Cs⁺ for electronegative species like C and O, or O₂⁺ for electropositive species) is rastered over the sample surface.

    • The impact of the primary ions sputters secondary ions from the sample surface.

    • These secondary ions are extracted and analyzed by a mass spectrometer.

    • By continuously sputtering the surface, a depth profile of the impurity concentrations can be obtained.

    • Quantification is achieved by comparing the secondary ion signals to those from a standard sample with known impurity concentrations.[6]

Auger Electron Spectroscopy (AES) for Surface and Near-Surface Analysis

AES is a surface-sensitive technique that provides elemental composition of the top few nanometers of a material.

  • Sample Preparation: Similar to SIMS, clean handling is paramount to avoid surface contamination.

  • AES Analysis:

    • The sample is placed in the UHV analysis chamber.

    • A focused primary electron beam (typically 3-10 keV) is directed at the sample surface.

    • The incident electrons cause the emission of Auger electrons with kinetic energies characteristic of the elements present.

    • An electron energy analyzer measures the energy distribution of the emitted Auger electrons.

    • Quantitative analysis can be performed by using elemental sensitivity factors.[7]

    • For depth profiling, AES can be combined with an ion gun to sequentially sputter away surface layers.

Visualizing the Workflow and Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for GaAs synthesis and purity analysis, as well as the logical relationship between precursor choice and resulting film purity.

experimental_workflow cluster_synthesis GaAs Synthesis (MOVPE) cluster_analysis Purity Analysis substrate_prep Substrate Preparation movpe_growth MOVPE Growth substrate_prep->movpe_growth Load into reactor sample_prep Sample Preparation movpe_growth->sample_prep Synthesized GaAs Film sims_analysis SIMS Analysis sample_prep->sims_analysis aes_analysis AES Analysis sample_prep->aes_analysis data_interpretation Data Interpretation & Comparison sims_analysis->data_interpretation Quantitative Impurity Data aes_analysis->data_interpretation Surface Composition Data

Experimental workflow for GaAs synthesis and purity analysis.

logical_relationship cluster_precursors Arsenic Precursor Choice cluster_impurities Potential Impurities in GaAs Film tmsas This compound carbon Carbon (C) tmsas->carbon Potential Source oxygen Oxygen (O) tmsas->oxygen Potential Source silicon Silicon (Si) tmsas->silicon Low to No Incorporation arsine Arsine (AsH₃) arsine->silicon Potential Contaminant in Source

Logical relationship between precursor choice and impurity incorporation.

Conclusion

References

A Comparative Guide: Tris(trimethylsilyl)arsane vs. Arsine Gas as an Arsenic Source

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an arsenic source in processes such as semiconductor manufacturing is critical, balancing performance with safety. This guide provides a detailed comparison of Tris(trimethylsilyl)arsane (TTMSiAs) and the traditional precursor, arsine (AsH₃) gas.

While arsine gas has long been the industry standard for arsenic deposition in Metal-Organic Chemical Vapor Deposition (MOCVD) and other processes, its extreme toxicity necessitates the exploration of safer alternatives. This compound, a liquid organometallic compound, has emerged as a potential replacement. This guide will objectively compare these two arsenic sources based on their chemical properties, safety profiles, and performance in material deposition, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compound (TTMSiAs)Arsine Gas (AsH₃)
Physical State LiquidColorless, highly toxic gas[1][2]
Formula C₉H₂₇AsSi₃AsH₃
Molecular Weight 294.49 g/mol 77.95 g/mol [3]
Boiling Point 82-84 °C at 4 Torr[4]-62.5 °C[1][5]
Primary Hazard Flammable liquid, toxic[4]Extremely flammable, pyrophoric, and highly toxic gas[1][6]
Key Advantage Significantly lower handling risk (liquid source)Well-established process, high purity arsenic source
Key Disadvantage Potential for carbon and silicon incorporationExtreme toxicity and high-pressure gas hazards

Safety Profile: A Decisive Advantage for this compound

The most compelling argument for replacing arsine gas lies in its hazardous nature. Arsine is a highly toxic, flammable, and pyrophoric gas that poses a significant risk in a laboratory or manufacturing environment.[1][6] In contrast, this compound is a liquid, which inherently reduces the risks associated with handling high-pressure, toxic gases.

Hazard ClassificationThis compound (TTMSiAs)Arsine Gas (AsH₃)
Toxicity Toxic by inhalation and if swallowed.[7]Fatal if inhaled.[8] Confirmed human carcinogen.[2]
Flammability Flammable liquid and vapor.Extremely flammable gas.[8] Pyrophoric (ignites spontaneously in air).[9]
Handling Handled as a liquid precursor, typically in a bubbler.Requires specialized gas handling equipment and monitoring systems.[10]

The following diagram illustrates the simplified safety and handling workflow for a liquid versus a high-pressure gas precursor.

G cluster_TTMSiAs This compound (Liquid) cluster_Arsine Arsine (Gas) Liquid_Storage Liquid Storage Cylinder Bubbler Bubbler/Vaporizer Liquid_Storage->Bubbler Liquid Transfer Reactor_T Deposition Reactor Bubbler->Reactor_T Vapor Delivery Gas_Cylinder High-Pressure Gas Cylinder Gas_Cabinet Gas Cabinet with Safety Interlocks Gas_Cylinder->Gas_Cabinet MFC Mass Flow Controller Gas_Cabinet->MFC Reactor_A Deposition Reactor MFC->Reactor_A G cluster_Arsine_Decomposition Arsine Decomposition cluster_TTMSiAs_Decomposition This compound Decomposition (Proposed) AsH3 AsH₃ (Arsine) As_H As-H species AsH3->As_H Thermal Decomposition As Arsenic As_H->As H2 H₂ (gas) As_H->H2 TTMSiAs As(Si(CH₃)₃)₃ As_Si As-Si species TTMSiAs->As_Si Thermal Decomposition As_TT Arsenic As_Si->As_TT Si_C_H Silicon and Carbon-containing byproducts As_Si->Si_C_H Potential for impurity incorporation

References

The Researcher's Dilemma: A Cost-Benefit Analysis of Tris(trimethylsilyl)arsane in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the vanguard of materials science and drug development, the choice of reagents is a critical decision, balancing performance, cost, and safety. Tris(trimethylsilyl)arsane, a highly reactive arsenic precursor, has carved out a significant role in the synthesis of III-V semiconductor nanocrystals, such as Indium Arsenide (InAs) quantum dots. However, its high cost, pyrophoric nature, and toxicity necessitate a thorough evaluation of its benefits against viable alternatives.

This guide provides a comprehensive cost-benefit analysis of this compound (TMS₃As) in research, offering a direct comparison with other common arsenic precursors. By examining experimental data on performance, cost, and safety, this document aims to equip researchers with the information needed to make informed decisions for their specific applications.

At a Glance: Performance and Cost of Arsenic Precursors

The selection of an arsenic precursor hinges on a trade-off between reactivity, which influences the quality of the resulting nanocrystals, and practical considerations such as cost and safety. The following table summarizes key quantitative data for TMS₃As and its common alternatives.

PrecursorPrice (USD/gram)Molecular Weight ( g/mol )Key Performance CharacteristicsSafety Concerns
This compound (TMS₃As) Quote-based; historically high294.49High reactivity: Leads to rapid nucleation and growth, enabling the synthesis of high-quality InAs quantum dots with narrow size distributions. However, this high reactivity can also lead to rapid precursor depletion, making control over the reaction challenging.[1]Highly pyrophoric, toxic, and air-sensitive.[1]
Tris(dimethylamino)arsane ~$136 - $229207.15Lower reactivity: Requires a reducing agent to facilitate the reaction.[2] Can produce high-quality InAs quantum dots, with some studies showing comparable results to TMS₃As.[1][2] Considered a safer and more economical alternative.Toxic, but less pyrophoric and easier to handle than TMS₃As.
Tribenzoylarsine Price not readily available; synthesized from inexpensive starting materials424.28Intermediate reactivity: Slower conversion rate compared to TMS₃As, allowing for better control over nanocrystal growth.[1] Non-volatile and non-pyrophoric, making it a much safer alternative.Significantly safer than TMS₃As and tris(dimethylamino)arsane.
Tris(trimethylgermyl)arsane Price not readily available433.98Lower reactivity than TMS₃As: Slower precursor conversion can lead to improved size distributions of InAs quantum dots.[3][4]Toxic and air-sensitive, similar to TMS₃As.

Note: Prices are subject to change and may vary between suppliers. The price for this compound is typically provided upon quotation, reflecting its specialized nature and hazardous handling requirements.

Delving into the Data: A Head-to-Head Comparison

The practical utility of an arsenic precursor is best understood through direct experimental comparisons. The following table presents a summary of performance metrics for InAs quantum dot synthesis using different precursors, as reported in scientific literature.

PrecursorReaction ConditionsResulting Nanocrystal QualityReference
This compound (TMS₃As) Hot-injection synthesisHigh-quality InAs quantum dots with narrow photoluminescence linewidths.[1]
Tris(dimethylamino)arsane Requires a reducing agent (e.g., DIBAL-H)Can achieve size distributions comparable to those obtained with TMS₃As.[2][5]
Tribenzoylarsine Slower reaction kineticsAllows for controlled growth, potentially leading to more uniform nanocrystals.[1]
Tris(trimethylgermyl)arsane Slower precursor conversion rateImproved size distributions of InAs quantum dots compared to TMS₃As.[3]

Visualizing the Workflow: Synthesis of InAs Quantum Dots

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for synthesizing InAs quantum dots using this compound and a common alternative, Tris(dimethylamino)arsane.

experimental_workflow_tmsa cluster_0 Preparation of Indium Precursor cluster_1 Preparation of Arsenic Precursor cluster_2 Quantum Dot Synthesis cluster_3 Purification In_precursor Indium(III) acetate Solvent_1 1-octadecene In_precursor->Solvent_1 Dissolve Ligand Oleic acid Solvent_1->Ligand Add Reaction_Vessel Reaction Vessel (Heated to 300°C) Ligand->Reaction_Vessel Transfer TMSA This compound Solvent_2 1-octadecene TMSA->Solvent_2 Dissolve Injection Hot Injection Solvent_2->Injection Reaction_Vessel->Injection Growth Nanocrystal Growth Injection->Growth Quenching Cooling Growth->Quenching Precipitation Precipitation with non-solvent Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redisperson Redispersion in solvent Centrifugation->Redisperson

Synthesis of InAs Quantum Dots using this compound.

experimental_workflow_tdmaa cluster_0 Preparation of Indium Precursor cluster_1 Preparation of Arsenic Precursor cluster_2 Quantum Dot Synthesis cluster_3 Purification In_precursor Indium(III) chloride Solvent_1 Oleylamine In_precursor->Solvent_1 Dissolve Reaction_Vessel Reaction Vessel (Heated) Solvent_1->Reaction_Vessel Transfer TDMAA Tris(dimethylamino)arsane Solvent_2 1-octadecene TDMAA->Solvent_2 Dissolve Reducing_Agent Reducing Agent (e.g., DIBAL-H) Reducing_Agent->Solvent_2 Add Injection Hot Injection Solvent_2->Injection Reaction_Vessel->Injection Growth Nanocrystal Growth Injection->Growth Quenching Cooling Growth->Quenching Precipitation Precipitation with non-solvent Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redisperson Redispersion in solvent Centrifugation->Redisperson

Synthesis of InAs Quantum Dots using Tris(dimethylamino)arsane.

Experimental Protocols: A Step-by-Step Guide

For researchers looking to replicate or adapt these syntheses, detailed experimental protocols are essential. The following are generalized procedures based on published literature for the synthesis of InAs quantum dots using this compound and Tris(dimethylamino)arsane.

Synthesis of InAs Quantum Dots using this compound

Materials:

  • Indium(III) acetate (In(OAc)₃)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • This compound ((TMS)₃As)

  • Anhydrous toluene

  • Anhydrous methanol

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, dissolve Indium(III) acetate and oleic acid in 1-octadecene.

  • Degassing: Heat the mixture under vacuum at 120°C for 1 hour to remove water and oxygen.

  • Arsenic Precursor Preparation: In a glovebox, dissolve this compound in anhydrous 1-octadecene.

  • Reaction: Under an inert atmosphere (e.g., argon), heat the indium precursor solution to the desired reaction temperature (e.g., 300°C).

  • Injection: Swiftly inject the this compound solution into the hot indium precursor solution.

  • Growth: Allow the nanocrystals to grow at the reaction temperature for a specific duration to achieve the desired size.

  • Quenching: Cool the reaction mixture to room temperature to stop the growth of the nanocrystals.

  • Purification: Precipitate the InAs quantum dots by adding a non-solvent (e.g., methanol). Centrifuge the mixture to collect the nanocrystals and redisperse them in a suitable solvent (e.g., toluene). Repeat the precipitation and redispersion steps as necessary to remove unreacted precursors and ligands.

Synthesis of InAs Quantum Dots using Tris(dimethylamino)arsane

Materials:

  • Indium(III) chloride (InCl₃)

  • Oleylamine (OLA)

  • Tris(dimethylamino)arsane (As(NMe₂)₃)

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Anhydrous toluene

  • Anhydrous methanol

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, dissolve Indium(III) chloride in oleylamine.

  • Degassing: Heat the mixture under vacuum at 120°C for 1 hour.

  • Arsenic Precursor Preparation: In a glovebox, dissolve Tris(dimethylamino)arsane in anhydrous 1-octadecene.

  • Reaction: Under an inert atmosphere, heat the indium precursor solution to the desired reaction temperature.

  • Injection: Swiftly inject the Tris(dimethylamino)arsane solution into the hot indium precursor solution, followed by the injection of the reducing agent (e.g., DIBAL-H).

  • Growth: Allow the nanocrystals to grow at the reaction temperature.

  • Quenching: Cool the reaction mixture to terminate the reaction.

  • Purification: Follow the same purification steps as described for the this compound method.

Conclusion: Making the Right Choice for Your Research

The decision to use this compound in research is a multifaceted one. Its high reactivity is a distinct advantage for achieving high-quality semiconductor nanocrystals. However, this performance comes at a significant cost and with considerable safety risks.

For research groups with the necessary infrastructure and safety protocols in place, and for whom the ultimate performance of the resulting materials is paramount, TMS₃As may be the optimal choice.

However, for many applications, the alternatives present a more balanced and practical option. Tris(dimethylamino)arsane emerges as a strong contender, offering a significant reduction in cost and improved safety with the potential to produce high-quality nanocrystals, albeit with the added complexity of requiring a reducing agent. Tribenzoylarsine , with its non-pyrophoric nature, represents a leap forward in safety, though its commercial availability and cost-effectiveness require further investigation. Tris(trimethylgermyl)arsane offers a more controlled reaction but its availability and cost are also key considerations.

Ultimately, the most suitable arsenic precursor will depend on the specific goals of the research, the available budget, and the safety infrastructure of the laboratory. By carefully weighing the data presented in this guide, researchers can make a well-informed decision that aligns with both their scientific objectives and practical constraints.

References

Safety Operating Guide

Proper Disposal Procedures for Tris(trimethylsilyl)arsane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of hazardous chemical waste is paramount. Tris(trimethylsilyl)arsane, a pyrophoric and toxic organoarsenic compound, requires a meticulous and informed approach to its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedural information for the chemical neutralization of this compound prior to its final disposal as hazardous waste.

The following protocol is based on the general principles of hydrolysis and oxidation of organoarsenic compounds. It is imperative that this procedure is first tested on a small scale in a controlled laboratory setting to ensure its safety and effectiveness.

I. Pre-Disposal Chemical Treatment: Hydrolysis and Oxidation

This two-stage chemical treatment aims to first hydrolyze the this compound, breaking the arsenic-silicon bonds, and then oxidize the resulting arsenic compounds to a more stable and less toxic state.

Experimental Protocol:

Objective: To neutralize small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Anhydrous, inert solvent (e.g., hexane or toluene)

  • 2 M Hydrochloric Acid (HCl)

  • 5% Sodium Hypochlorite (NaOCl) solution (bleach)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber system.

Procedure:

Stage 1: Hydrolysis

  • Inert Atmosphere: Conduct the entire procedure in a well-ventilated fume hood. Purge the reaction vessel with an inert gas, such as nitrogen or argon, to displace air and moisture.

  • Dilution: Dilute the this compound waste with an anhydrous, inert solvent (e.g., hexane or toluene) in the reaction vessel. A 1:10 ratio of waste to solvent is recommended to control the reaction rate.

  • Cooling: Place the reaction vessel in an ice bath to maintain a low temperature (0-5 °C) during the addition of the acid.

  • Acidification: Slowly add 2 M hydrochloric acid to the stirred solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction and any potential gas evolution.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for at least 12 hours to ensure complete hydrolysis.

Stage 2: Oxidation

  • Oxidant Addition: Cool the reaction mixture again in an ice bath. Slowly add a 5% sodium hypochlorite (NaOCl) solution. The amount of NaOCl solution should be in stoichiometric excess to ensure complete oxidation of the arsenic species.

  • Monitoring: Monitor the reaction for any signs of gas evolution or excessive heat generation.

  • Neutralization of Excess Oxidant: After the oxidation is complete (allow to stir for at least 2 hours at room temperature), quench any excess sodium hypochlorite by adding a solution of sodium bisulfite or sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.

  • pH Adjustment: Check the pH of the final solution. Neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute HCl for basic solutions).

II. Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters of this disposal procedure are summarized in the table below.

ParameterValueNotes
Hydrolysis
Reagent2 M Hydrochloric Acid (HCl)
Temperature0 - 5 °C (initial addition)Control of exothermic reaction.
Reaction Time≥ 12 hoursTo ensure complete hydrolysis.
Oxidation
Reagent5% Sodium Hypochlorite (NaOCl)Stoichiometric excess required.
Temperature0 - 5 °C (initial addition)Control of exothermic reaction.
Reaction Time≥ 2 hoursTo ensure complete oxidation.
Final Neutralization
pH6 - 8For safe collection and disposal.

III. Waste Collection and Disposal

  • Container: The final neutralized aqueous solution, along with any solid precipitates, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste: Contains Arsenic Compounds" and include the date and a description of the contents.

  • Disposal: The collected waste must be disposed of through an accredited hazardous waste disposal service, in accordance with all local, state, and federal regulations. Never dispose of arsenic-containing waste down the drain.[1]

IV. Safety and Personal Protective Equipment (PPE)

Handling this compound and its waste requires strict adherence to safety protocols to prevent exposure.

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[1] Always inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

V. Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_hydrolysis Stage 1: Hydrolysis cluster_oxidation Stage 2: Oxidation & Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere FumeHood->InertAtmosphere Dilute Dilute Waste with Inert Solvent InertAtmosphere->Dilute Cool1 Cool to 0-5 °C Dilute->Cool1 AddAcid Slowly Add 2M HCl Cool1->AddAcid Stir12h Stir for >= 12 hours at Room Temperature AddAcid->Stir12h Cool2 Cool to 0-5 °C Stir12h->Cool2 AddOxidant Slowly Add 5% NaOCl Cool2->AddOxidant Stir2h Stir for >= 2 hours AddOxidant->Stir2h Quench Quench Excess Oxidant Stir2h->Quench Neutralize Adjust pH to 6-8 Quench->Neutralize Collect Collect in Labeled Hazardous Waste Container Neutralize->Collect Dispose Dispose via Accredited Service Collect->Dispose

Caption: Logical workflow for the safe disposal of this compound.

By adhering to this detailed disposal procedure, laboratory personnel can effectively neutralize this compound waste, ensuring a safer working environment and responsible environmental stewardship.

References

Safe Handling and Disposal of Tris(trimethylsilyl)arsane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety protocols and logistical plans for the handling and disposal of Tris(trimethylsilyl)arsane (As[Si(CH₃)₃]₃). Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate the significant risks associated with this pyrophoric and highly toxic organoarsenic compound. Strict adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary and Physicochemical Properties

This compound is a colorless to light brown, flammable liquid that is highly reactive and poses a severe inhalation hazard.[1][2] It is known to ignite spontaneously upon contact with air and reacts violently with water, potentially forming highly toxic arsine gas (AsH₃).[3][4] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this substance.

A summary of its key properties is provided in the table below:

PropertyValueSource
Molecular FormulaC₉H₂₇AsSi₃[5]
Molecular Weight294.49 g/mol [5]
Boiling Point82-84 °C @ 4 Torr[2]
Density0.9939 g/cm³[2]
AppearanceLight brown clear liquid[1]
HazardsPyrophoric, Highly Toxic, Moisture Sensitive[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]Protects against splashes and potential explosions.
Hand Protection Double gloving: inner nitrile gloves under outer neoprene or fire-resistant gloves.[3][6]Provides a robust barrier against skin contact and potential ignition.
Body Protection Fire-resistant lab coat (e.g., Nomex) fully buttoned.[3][6]Protects against fire and chemical splashes.
Footwear Fully enclosed, non-porous shoes (leather is preferred).[7]Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required depending on the experimental setup and institutional safety assessment.[1]Protects against inhalation of toxic vapors.

Operational Plan: Handling and Transfer

All manipulations of this compound must be conducted in a designated and properly functioning fume hood or, preferably, in an inert-atmosphere glovebox.[6][8]

Preparation
  • Designated Area: Cordon off and clearly label the work area where the compound will be handled.[9]

  • Emergency Equipment: Ensure an operational safety shower, eyewash station, and a Class D fire extinguisher are immediately accessible.[3][9] Powdered lime or dry sand should also be available for spill control.[10]

  • Inert Atmosphere: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and purged with an inert gas (e.g., argon or nitrogen) before use.[8]

  • Buddy System: Never work alone when handling pyrophoric materials.[8]

Transfer Procedure (Syringe Method for <20 mL)
  • Inert Gas Purge: Purge a clean, dry syringe and needle with inert gas at least three times.

  • Equalize Pressure: With the reagent bottle securely clamped, insert a needle connected to an inert gas source through the septum to maintain a positive pressure.

  • Withdraw Reagent: Slowly withdraw the desired volume of this compound into the syringe. It is recommended to use a syringe with a capacity that is double the volume of the liquid to be transferred.[6]

  • Transfer to Reaction Vessel: Transfer the liquid to the reaction flask, which is also under a positive pressure of inert gas.

  • Clean Syringe: Immediately and carefully quench any residual reagent in the syringe by drawing up an inert solvent (e.g., toluene or hexane) and injecting it into a separate flask for quenching.

Disposal Plan: Quenching and Waste Management

Unused or residual this compound must be carefully quenched before disposal. All arsenic-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[9]

Quenching Protocol

This procedure must be performed under an inert atmosphere in a fume hood.[11]

  • Dilution: Dilute the this compound waste with an inert, dry solvent (e.g., toluene or hexane) in a reaction flask equipped with a stirrer and an inert gas inlet. The final concentration should be less than 20% by weight.[11]

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.[12]

  • Slow Addition of Protic Solvent: While stirring vigorously, slowly add dry isopropanol dropwise.[13] Monitor for any signs of reaction (e.g., bubbling) and control the addition rate to prevent a runaway reaction.

  • Sequential Quenching: After the reaction with isopropanol has subsided, continue the slow, sequential addition of ethanol, followed by methanol, and finally, a 1:1 mixture of isopropanol and water.[7][12]

  • Final Water Addition: Once the reaction with the alcohol/water mixture has ceased, slowly add water dropwise until no further reaction is observed.[12][13]

  • Neutralization and Equilibration: Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching. The resulting solution should then be neutralized.[12]

Waste Disposal
  • Collection: Collect all quenched solutions and contaminated materials (e.g., gloves, paper towels, septa) in a clearly labeled, sealed, and compatible hazardous waste container.[9]

  • Labeling: The waste container must be labeled as "Hazardous Waste: Arsenic Compounds" and include any other components of the waste stream.

  • Storage and Pickup: Store the waste container in a designated, secondary containment area until it is collected by the institution's environmental health and safety department for proper disposal.[9] Drain disposal of any materials contaminated with arsenic is strictly prohibited.[9]

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Do not use water or carbon dioxide extinguishers on a fire involving pyrophorics. Smother small spills with dry sand or powdered lime. For larger spills or if a fire occurs, evacuate the laboratory and contact emergency services.[10]

Workflow Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal P1 Don PPE P2 Prepare Inert Atmosphere Workspace P1->P2 P3 Assemble Dry Glassware P2->P3 P4 Verify Emergency Equipment Accessibility P3->P4 H1 Transfer Reagent via Syringe/Cannula P4->H1 H2 Conduct Reaction Under Inert Atmosphere H1->H2 D1 Dilute Waste Reagent H2->D1 D2 Quench Sequentially with Alcohols and Water D1->D2 D3 Neutralize Quenched Solution D2->D3 D4 Collect in Hazardous Waste Container D3->D4 G start Start Quenching dilute Dilute with Toluene/Hexane (<20% wt) start->dilute cool Cool to 0°C in Ice Bath dilute->cool add_ipa Slowly Add Isopropanol cool->add_ipa check1 Reaction Subsided? add_ipa->check1 check1->add_ipa No add_etoh Slowly Add Ethanol check1->add_etoh Yes check2 Reaction Subsided? add_etoh->check2 check2->add_etoh No add_meoh Slowly Add Methanol check2->add_meoh Yes check3 Reaction Subsided? add_meoh->check3 check3->add_meoh No add_ipa_h2o Slowly Add 1:1 IPA/Water check3->add_ipa_h2o Yes check4 Reaction Subsided? add_ipa_h2o->check4 check4->add_ipa_h2o No add_h2o Slowly Add Water check4->add_h2o Yes check5 Reaction Subsided? add_h2o->check5 check5->add_h2o No warm Warm to Room Temperature check5->warm Yes stir Stir for Several Hours warm->stir neutralize Neutralize Solution stir->neutralize end_quench Quenching Complete neutralize->end_quench

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.